Calycosin 7-O-xylosylglucoside
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Número CAS |
224957-12-4 |
|---|---|
Fórmula molecular |
C27H30O14 |
Peso molecular |
578.5 g/mol |
Nombre IUPAC |
3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O14/c1-36-17-5-2-11(6-15(17)28)14-8-37-18-7-12(3-4-13(18)20(14)30)40-27-25(35)23(33)22(32)19(41-27)10-39-26-24(34)21(31)16(29)9-38-26/h2-8,16,19,21-29,31-35H,9-10H2,1H3/t16-,19-,21+,22-,23+,24-,25-,26+,27-/m1/s1 |
Clave InChI |
UJFILKCKDPSIPS-FGXGINFVSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)O |
SMILES canónico |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
Calycosin 7-O-xylosylglucoside: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calycosin 7-O-xylosylglucoside, an isoflavonoid (B1168493) glycoside, has garnered significant attention in the scientific community for its potential therapeutic applications. As a bioactive compound, it demonstrates a range of pharmacological activities, including osteogenic, neuroprotective, and antioxidant effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, and an exploration of its role in cellular signaling pathways.
Natural Sources of this compound
This compound is predominantly found in the plant kingdom, with its primary source being the roots of various species within the Astragalus genus (Fabaceae family), commonly known as milkvetch or Huangqi in traditional Chinese medicine. Astragalus membranaceus (Fisch.) Bge. and its variety Astragalus membranaceus var. mongholicus (Bge.) Hsiao are the most well-documented sources of this compound.
The concentration of this compound can vary depending on the plant part, geographical origin, and processing methods. Research indicates that the roots of Astragalus species are the primary storage organ for this isoflavonoid.
Quantitative Analysis of this compound in Astragalus membranaceus
The following table summarizes the quantitative data on the content of this compound (often reported as Calycosin-7-O-glucoside) in Astragalus membranaceus.
| Plant Material | Processing Method | Calycosin 7-O-glucoside Content (µg/g) | Reference |
| Roasted Astragalus membranaceus water extract | Roasting | 847.88 | [1] |
| Astragalus membranaceus var. mongholicus roots | Natural drying | Varies significantly by habitat | [2] |
| Astragalus membranaceus var. mongholicus seedlings (roots) | Low temperature (2°C) | Increased accumulation | [2] |
| Astragalus membranaceus var. mongholicus seedlings (stems) | Low temperature (2°C) | Increased accumulation | [2] |
| Astragalus membranaceus var. mongholicus seedlings (leaves) | Low temperature (2°C) | Increased accumulation | [2] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and purification. The following is a comprehensive protocol synthesized from various cited methodologies.
Experimental Workflow for Isolation and Purification
References
Characterization of Calycosin 7-O-xylosylglucoside from Sophora flavescens: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calycosin (B1668236) 7-O-xylosylglucoside is a significant isoflavonoid (B1168493) glycoside found in the roots of Sophora flavescens, a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the characterization of this compound, including its structural elucidation, biological activities, and the experimental methodologies employed for its investigation. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of Calycosin 7-O-xylosylglucoside and other related natural products. Detailed experimental protocols for isolation, characterization, and bioactivity assessment are provided, along with a summary of its known effects on key signaling pathways implicated in various diseases.
Introduction
Sophora flavescens Ait. (Ku Shen) is a medicinal plant belonging to the Leguminosae family, and its roots are a rich source of various bioactive compounds, including alkaloids and flavonoids. Among the flavonoids, isoflavones and their glycosides are of particular interest due to their diverse pharmacological activities. Calycosin, an O-methylated isoflavone, and its glycosidic derivatives are prominent constituents of Sophora flavescens. While Calycosin and its 7-O-glucoside have been the subject of numerous studies, this compound remains a less-explored but potentially significant bioactive molecule. This guide focuses on the available information regarding the characterization and biological activities of this compound, with a broader discussion of its aglycone, calycosin, to infer its potential therapeutic applications.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₀O₁₄ | [1] |
| Molecular Weight | 578.52 g/mol | [1] |
| Chemical Structure | Calycosin (aglycone) with a xylosylglucoside moiety attached at the 7-hydroxyl position. | |
| Appearance | Typically a white or off-white powder. | |
| Solubility | Soluble in methanol (B129727), ethanol, and other polar organic solvents. Poorly soluble in water. |
Isolation and Structural Elucidation
The isolation and purification of this compound from the roots of Sophora flavescens involve a multi-step process.
Experimental Protocol: Isolation and Purification
-
Plant Material Preparation : Dried and powdered roots of Sophora flavescens are used as the starting material.
-
Extraction :
-
The powdered root material is extracted with a polar solvent such as methanol or ethanol, often using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.[2]
-
The resulting crude extract is then concentrated under reduced pressure to yield a residue.
-
-
Fractionation :
-
The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.
-
Flavonoid glycosides, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.
-
-
Chromatographic Purification :
-
The enriched fractions are further purified using a combination of chromatographic techniques.
-
Column Chromatography : Silica gel, polyamide, or Sephadex LH-20 column chromatography is commonly employed for initial separation.[3]
-
High-Performance Liquid Chromatography (HPLC) : Final purification is often achieved using preparative or semi-preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of methanol-water or acetonitrile-water.[4][5][6]
-
Structural Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR spectroscopy are used to elucidate the detailed structure, including the positions of protons and carbons, and the nature and attachment points of the sugar moieties.[7]
Biological Activities and Quantitative Data
While specific quantitative data for this compound is limited in the available literature, the biological activities of its aglycone, calycosin, and the closely related calycosin-7-O-glucoside provide strong indications of its potential therapeutic effects.
Anti-Cancer Activity
Calycosin has demonstrated significant anti-cancer properties in various cancer cell lines. It can induce apoptosis, inhibit cell proliferation, and suppress metastasis.[8][9][10][11]
| Cell Line | Compound | IC₅₀ Value | Reference |
| Human Osteosarcoma 143B | Calycosin | ~20 µg/mL (viability) | [1] |
| Human Breast Cancer (MCF-7) | Calycosin | Effective at 6.25–200 μM | [11] |
| Human Cervical Cancer (HeLa) | Calycosin-7-O-D-glucoside | Effective at 2.5–100 µg/mL | [11] |
| Human Gastric Cancer | Calycosin (in combination) | Enhances cisplatin (B142131) efficacy | [12] |
Anti-Inflammatory Activity
Calycosin and its glycosides exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[3][13][14][15][][17]
| Assay | Cell Line | Compound | IC₅₀ Value | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | Calycosin Glycoside | Markedly inhibits NO production | [15][17] |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | RAW 264.7 | Calycosin Glycoside | Markedly inhibits cytokine production | [15][17] |
Hepatoprotective Activity
This compound has been shown to exhibit hepatoprotective effects by scavenging oxidative damage.[1][4][18][19] Calycosin has also been found to protect against liver fibrosis.[20]
| Assay | Cell Line/Model | Compound | Effect | Reference |
| D-galactosamine-induced cytotoxicity | Human hepatic cell HL-7702 | This compound | Protective effect | [4][19] |
| Carbon tetrachloride-induced liver fibrosis | Mice | Calycosin | Significantly reduced liver index and markers of fibrosis | [20] |
Antioxidant Activity
The flavonoid structure of this compound suggests inherent antioxidant properties.
| Assay | Compound | Activity | Reference |
| DPPH Radical Scavenging | Calycosin | Potent antioxidant activity | |
| Oxygen Radical Absorbance Capacity (ORAC) | Calycosin | High antioxidant capacity |
Mechanisms of Action: Signaling Pathways
Calycosin and its derivatives exert their biological effects by modulating several key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Calycosin has been shown to inhibit this pathway in cancer cells, leading to apoptosis.[6][10][21][22]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Calycosin and its glycosides inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[2][14][23][24]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Calycosin can modulate the MAPK pathway to induce apoptosis in cancer cells and reduce inflammation.[1][3][9][13]
Detailed Experimental Protocols
Western Blot Analysis for PI3K/Akt Pathway
This protocol is adapted for the analysis of the effect of this compound on the PI3K/Akt pathway in a relevant cell line.
-
Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle control.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).
-
Sample Preparation : Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation :
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4°C.
-
Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
ELISA for NF-κB Activation
This protocol outlines the measurement of NF-κB p65 activation in nuclear extracts.[14][25]
-
Cell Treatment and Nuclear Extraction : Treat cells with this compound and an inflammatory stimulus (e.g., LPS). Prepare nuclear extracts from the cells.
-
ELISA Procedure :
-
Use a commercially available NF-κB p65 ELISA kit.
-
Add standards and nuclear extracts to the wells of the microplate pre-coated with an antibody specific for NF-κB p65.
-
Incubate to allow the binding of NF-κB p65 to the antibody.
-
Add a biotin-conjugated anti-NF-κB p65 antibody and incubate.
-
Add streptavidin-HRP and incubate.
-
Add a TMB substrate solution and incubate until color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis : Calculate the concentration of activated NF-κB p65 in the samples based on the standard curve.
qRT-PCR for Cytokine Gene Expression
This protocol describes the quantification of mRNA levels of pro-inflammatory cytokines.[18][26][27]
-
Cell Treatment and RNA Extraction : Treat cells with this compound and an inflammatory stimulus. Extract total RNA from the cells using a suitable RNA isolation kit.
-
Reverse Transcription : Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR) :
-
Perform qPCR using a SYBR Green or TaqMan-based assay with specific primers for the target cytokine genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis : Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the treated and control groups.
Conclusion
This compound, a flavonoid glycoside from Sophora flavescens, holds significant promise as a therapeutic agent due to its potential anti-cancer, anti-inflammatory, and hepatoprotective properties. While further research is needed to fully elucidate its specific bioactivities and mechanisms of action, the extensive studies on its aglycone, calycosin, provide a strong foundation for its potential applications. The experimental protocols and data presented in this guide are intended to facilitate future research and development of this and other related natural products for the treatment of various diseases. The continued investigation into the pharmacological properties of this compound is warranted to unlock its full therapeutic potential.
References
- 1. Calycosin induces apoptosis via p38-MAPK pathway-mediated activation of the mitochondrial apoptotic pathway in human osteosarcoma 143B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calycosin modulates inflammation via suppressing TLR4/NF-κB pathway and promotes bone formation to ameliorate glucocorticoid-induced osteonecrosis of the femoral head in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calycosin attenuates MPTP-induced Parkinson's disease by suppressing the activation of TLR/NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment | PLOS Computational Biology [journals.plos.org]
- 8. Calycosin Suppresses RANKL-Mediated Osteoclastogenesis through Inhibition of MAPKs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calycosin protects against chronic prostatitis in rats via inhibition of the p38MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calycosin‑7‑O‑β‑D‑glucoside attenuates ischemia‑reperfusion injury in vivo via activation of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unveiling the potential anti‐cancer activity of calycosin against multivarious cancers with molecular insights: A promising frontier in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calycosin Enhances Some Chemotherapeutic Drugs Inhibition of Akt Signaling Pathway in Gastric Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calycosin-7-Glucoside Alleviates Atherosclerosis by Inhibiting Ox-LDL-Induced Foam Cell Formation and Inflammatory Response in THP-1-Derived Macrophages via ATF-1 Activation Through the p38/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calycosin mitigates chondrocyte inflammation and apoptosis by inhibiting the PI3K/AKT and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. This compound | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]
- 19. researchgate.net [researchgate.net]
- 20. Hepatoprotective effect and possible mechanism of phytoestrogen calycosin on carbon tetrachloride-induced liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. db-thueringen.de [db-thueringen.de]
- 23. researchgate.net [researchgate.net]
- 24. Lavandulyl flavonoids from Sophora flavescens suppress lipopolysaccharide-induced activation of nuclear factor-kappaB and mitogen-activated protein kinases in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Calycosin-7-Glucoside Alleviates Atherosclerosis by Inhibiting Ox-LDL-Induced Foam Cell Formation and Inflammatory Response in THP-1-Derived Macrophages via ATF-1 Activation Through the p38/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Physicochemical properties of Calycosin 7-O-xylosylglucoside
An In-depth Technical Guide on the Physicochemical Properties of Calycosin 7-O-β-D-glucoside
Introduction
Calycosin 7-O-β-D-glucoside, an isoflavonoid (B1168493) glycoside, is a significant bioactive compound predominantly isolated from the root of Astragalus membranaceus, a perennial plant utilized in traditional Chinese medicine. It is important to note that while the user requested information on "Calycosin 7-O-xylosylglucoside," the vast majority of scientific literature refers to the more extensively studied "Calycosin 7-O-β-D-glucoside." Given the similarity in nomenclature and the abundance of data for the latter, this guide will focus on Calycosin 7-O-β-D-glucoside, with the acknowledgment that "xylosylglucoside" may be a less common variant or a misnomer. This compound has garnered considerable attention within the scientific community for its diverse pharmacological activities, including neuroprotective, cardioprotective, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and its involvement in key cellular signaling pathways.
Physicochemical Properties
The physicochemical properties of Calycosin 7-O-β-D-glucoside are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its bioavailability and therapeutic efficacy. A summary of its key properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₂₂O₁₀ |
| Molecular Weight | 446.40 g/mol |
| CAS Number | 20633-67-4 |
| Appearance | White crystalline powder |
| Melting Point | 228-230°C |
| Solubility | Sparingly soluble in water (0.5 mg/mL). Soluble in DMSO and methanol. |
| Log P (Octanol-Water) | 1.82 ± 0.05 |
| Storage | Store at -20°C in an amber glass vial under nitrogen. |
| Stability | Stable for 24 months under recommended storage conditions. |
Experimental Protocols
Detailed experimental methodologies are essential for the accurate determination of physicochemical properties and for studying the biological activities of Calycosin 7-O-β-D-glucoside.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of Calycosin 7-O-β-D-glucoside is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.
-
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
-
Method: Shake-flask method.
-
Procedure:
-
An excess amount of Calycosin 7-O-β-D-glucoside is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved Calycosin 7-O-β-D-glucoside in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Isolation and Purification from Astragalus membranaceus
This protocol describes a general procedure for the extraction and purification of Calycosin 7-O-β-D-glucoside from its natural source.
-
Materials: Dried and powdered roots of Astragalus membranaceus, ethanol (B145695), water, hydrochloric acid.
-
Procedure:
-
Extraction: The powdered plant material is extracted with a solution of 100% ethanol and 2.5 mol/L hydrochloric acid at a solid-to-liquid ratio of 1:40 for 2 hours.[1]
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.
-
Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography over silica (B1680970) gel or high-speed counter-current chromatography, to isolate Calycosin 7-O-β-D-glucoside.[1] The purity of the isolated compound is then verified by HPLC and its structure confirmed by spectroscopic methods (e.g., NMR, Mass Spectrometry).
-
Western Blot Analysis of Signaling Pathway Modulation
Western blotting is a widely used technique to detect specific proteins in a sample and is instrumental in studying cellular signaling pathways.
-
Procedure:
-
Cell Culture and Treatment: Cells are cultured in appropriate media and treated with Calycosin 7-O-β-D-glucoside at various concentrations for specific time periods.
-
Protein Extraction: The cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins of the signaling pathway (e.g., phosphorylated and total forms of Akt, NF-κB, Smad1/5/8, GSK3β, STAT3).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager.
-
Signaling Pathways and Mechanisms of Action
Calycosin 7-O-β-D-glucoside exerts its biological effects by modulating several key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Calycosin has been shown to activate this pathway, leading to the inhibition of apoptosis in certain cell types.[2]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation. Calycosin can inhibit the activation of this pathway, thereby reducing the production of pro-inflammatory cytokines.[2]
References
An In-depth Technical Guide on the Biosynthetic Pathway of Calycosin 7-O-xylosylglucoside in Plants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calycosin (B1668236) 7-O-xylosylglucoside, a significant isoflavonoid (B1168493) glycoside found in various medicinal plants, plays a crucial role in their pharmacological properties. Understanding its biosynthetic pathway is paramount for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current scientific understanding of the Calycosin 7-O-xylosylglucoside biosynthetic pathway. It details the enzymatic steps, from the general phenylpropanoid pathway to the final glycosylation events, and presents available quantitative data. Furthermore, this guide includes detailed experimental protocols for the key analytical and enzymatic assays cited, and visualizes the core pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in the field.
The Biosynthetic Pathway of Calycosin and its Glycosides
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the isoflavone (B191592) aglycone, calycosin. This is followed by a sequential two-step glycosylation process.
From L-Phenylalanine to Calycosin
The formation of calycosin starts with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions characteristic of the isoflavonoid biosynthetic pathway. The key enzymes involved are:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumaroyl:CoA-ligase (4CL): Activates p-coumaric acid to its CoA-ester, p-coumaroyl-CoA.
-
Chalcone (B49325) synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Chalcone reductase (CHR): Acts in concert with CHS to produce 6'-deoxychalcone.
-
Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of the chalcone into the flavanone, liquiritigenin.
-
Isoflavone synthase (IFS): A key enzyme that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone, forming the isoflavone scaffold, daidzein (B1669772).
-
Isoflavone O-methyltransferase (IOMT): Methylates the 4'-hydroxyl group of daidzein to produce formononetin (B1673546).
-
Isoflavone 3'-hydroxylase (I3'H): Hydroxylates formononetin at the 3'-position to yield calycosin.
Sequential Glycosylation of Calycosin
Once calycosin is synthesized, it undergoes a two-step glycosylation to form this compound. This process involves two distinct UDP-glycosyltransferases (UGTs).
-
Glucosylation: The first step is the transfer of a glucose moiety from UDP-glucose to the 7-hydroxyl group of calycosin. This reaction is catalyzed by a UDP-glucose:isoflavone 7-O-glucosyltransferase (IF7GT) . The product of this reaction is Calycosin-7-O-β-D-glucoside.[1]
-
Xylosylation: The second step involves the attachment of a xylose residue to the glucose moiety of Calycosin-7-O-glucoside. This is catalyzed by a UDP-xylose:flavonoid-7-O-glucoside (1->2)-xylosyltransferase . This enzyme specifically recognizes the flavonoid-7-O-glucoside as a substrate and utilizes UDP-xylose as the sugar donor. While an enzyme with this exact substrate specificity for calycosin-7-O-glucoside has not been fully characterized, the existence of flavonol-3-O-glycoside xylosyltransferases (EC 2.4.2.35) provides strong evidence for this type of enzymatic activity.[2][3]
Quantitative Data
Quantitative data for the enzymes involved in the this compound biosynthetic pathway is limited, especially for the xylosylation step. However, kinetic parameters for a related isoflavone 7-O-glucosyltransferase from soybean have been reported and are presented here as a reference.
Table 1: Kinetic Parameters of Soybean UDP-glucose:isoflavone 7-O-glucosyltransferase (GmIF7GT) [1]
| Substrate | Km (µM) | kcat (s-1) |
| Genistein | 3.6 | 0.74 |
| UDP-glucose | 190 | - |
Note: Data for the UDP-xylose:flavonoid-7-O-glucoside (1->2)-xylosyltransferase acting on calycosin-7-O-glucoside is not currently available in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Extraction and Quantification of Calycosin and its Glycosides by HPLC
This protocol outlines a general method for the extraction and quantitative analysis of isoflavones from plant material using High-Performance Liquid Chromatography (HPLC).
3.1.1. Materials and Reagents
-
Plant material (e.g., roots, leaves)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or acetic acid)
-
Water (HPLC grade)
-
Calycosin, Calycosin-7-O-glucoside, and this compound standards
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a C18 reversed-phase column and a Diode Array Detector (DAD) or Mass Spectrometer (MS)
3.1.2. Extraction Procedure
-
Freeze-dry and grind the plant material to a fine powder.
-
Accurately weigh approximately 1 g of the powdered material into a flask.
-
Add 20 mL of 80% methanol and extract using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process two more times on the residue.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Redissolve the dried extract in a suitable volume of 50% methanol.
-
For cleaner samples, pass the redissolved extract through a pre-conditioned C18 SPE cartridge. Wash with water to remove polar impurities and then elute the isoflavones with methanol.
-
Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.
3.1.3. HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: A typical gradient might be: 0-5 min, 10-20% B; 5-30 min, 20-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at 260 nm or MS with electrospray ionization (ESI).
-
Quantification: Create a standard curve for each compound using authentic standards of known concentrations.
UDP-Glycosyltransferase (UGT) Enzyme Assay
This protocol describes a general method for assaying the activity of a recombinant UGT, which can be adapted for both the glucosyltransferase and the xylosyltransferase.[4]
3.2.1. Materials and Reagents
-
Recombinant UGT enzyme (expressed in E. coli or other systems)
-
Calycosin or Calycosin-7-O-glucoside (acceptor substrate)
-
UDP-glucose or UDP-xylose (sugar donor)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
β-mercaptoethanol
-
Methanol
-
HPLC system as described in section 3.1.3.
3.2.2. Assay Procedure
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 mM DTT or 0.1% β-mercaptoethanol
-
2 mM UDP-sugar (UDP-glucose or UDP-xylose)
-
0.5 mM acceptor substrate (calycosin or calycosin-7-O-glucoside) dissolved in a small amount of DMSO.
-
Purified recombinant UGT enzyme (e.g., 1-5 µg).
-
-
The total reaction volume is typically 50-100 µL.
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of cold methanol.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to detect and quantify the product.
3.2.3. Determination of Kinetic Parameters
To determine the Km and Vmax values, perform the enzyme assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The data can then be plotted using a Michaelis-Menten or Lineweaver-Burk plot.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound involves the well-established isoflavonoid pathway followed by a sequential glycosylation catalyzed by two distinct UGTs. While the glucosylation step is relatively well understood, the specific xylosyltransferase responsible for the final step remains to be definitively identified and characterized in the context of calycosin metabolism. Future research should focus on the isolation and functional characterization of this novel enzyme from plants known to produce this compound. Elucidation of its kinetic properties and substrate specificity will be crucial for the successful metabolic engineering of this valuable bioactive compound in microbial or plant-based production systems. The protocols and data presented in this guide provide a solid foundation for researchers to pursue these exciting avenues of investigation.
References
- 1. A UDP-glucose:isoflavone 7-O-glucosyltransferase from the roots of soybean (glycine max) seedlings. Purification, gene cloning, phylogenetics, and an implication for an alternative strategy of enzyme catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonol-3-O-glycoside xylosyltransferase - Wikipedia [en.wikipedia.org]
- 3. EC 2.4.2.35 [iubmb.qmul.ac.uk]
- 4. Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Activity of Calycosin 7-O-xylosylglucoside: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calycosin (B1668236) 7-O-xylosylglucoside, an isoflavonoid (B1168493) glycoside primarily isolated from the roots of Sophora flavescens, has garnered interest for its potential health benefits. This technical guide provides a comprehensive overview of its in vitro antioxidant activity, drawing from available scientific literature. Flavonoids, a broad class of plant secondary metabolites, are well-regarded for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals, donate hydrogen atoms, and chelate metal ions.[1][2][3] The antioxidant capacity of flavonoids is a key mechanism underlying their potential therapeutic effects in a range of oxidative stress-related diseases.[4]
While direct quantitative data from standardized in vitro antioxidant assays (e.g., DPPH, ABTS, FRAP, ORAC) for Calycosin 7-O-xylosylglucoside are not extensively detailed in currently accessible literature, its antioxidant potential is inferred from studies on its hepatoprotective effects and the known activities of its aglycone, calycosin, and other related flavonoids.
Evidence of Antioxidant and Cytoprotective Activity
Research indicates that this compound exhibits hepatoprotective efficacy in human hepatic HL-7702 cells by scavenging oxidative damage.[1] A key study by Shen et al. (2013) investigated a series of isoflavonoid glycosides from Sophora flavescens, including this compound, and noted their inhibitory effects on D-galactosamine-induced cytotoxicity in hepatocytes. While this study provides qualitative evidence of its protective effects, which are often linked to antioxidant mechanisms, it does not provide specific IC50 values from direct radical scavenging assays.
The aglycone, calycosin, has been more extensively studied and demonstrates significant antioxidant activity. It has been shown to protect against oxidative stress by enhancing the activities of antioxidant enzymes such as glutathione (B108866) peroxidase, catalase, and superoxide (B77818) dismutase (SOD). Furthermore, calycosin can activate the Nrf2/Keap1 signaling pathway, a critical cellular defense mechanism against oxidative stress. This pathway upregulates the expression of numerous antioxidant and cytoprotective genes. The antioxidant activities of calycosin suggest that its glycosylated form, this compound, likely possesses similar, though potentially modulated, properties. It is generally observed that glycosylation can influence the antioxidant capacity of flavonoids.
Experimental Protocols for Assessing In Vitro Antioxidant Activity
For researchers aiming to quantify the antioxidant potential of this compound, the following are detailed methodologies for standard in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a series of concentrations of this compound in methanol.
-
Reaction: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of the sample solutions. A control containing only DPPH and methanol is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Methodology:
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Reagent Dilution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of this compound.
-
Reaction: Add the diluted ABTS•+ solution to the sample solutions.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
Methodology:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Sample Preparation: Prepare various concentrations of this compound.
-
Reaction: Add the FRAP reagent to the sample solutions and incubate at 37°C.
-
Measurement: After a specified time (e.g., 30 minutes), measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.
-
Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a ferrous sulfate (B86663) standard curve. Results are typically expressed as Fe²⁺ equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.
Methodology:
-
Reagent Preparation: Prepare a fluorescein (B123965) working solution, a peroxyl radical initiator solution (AAPH, 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride), and a Trolox (a water-soluble vitamin E analog) standard curve.
-
Reaction Setup: In a black 96-well plate, add the fluorescein solution, followed by the sample or Trolox standard.
-
Incubation: Incubate the plate at 37°C.
-
Initiation: Add the AAPH solution to initiate the reaction.
-
Measurement: Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm).
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard. Results are expressed as Trolox equivalents.
Signaling Pathways and Mechanistic Insights
The antioxidant activity of flavonoids like this compound is not solely based on direct radical scavenging. They can also modulate cellular signaling pathways involved in the endogenous antioxidant defense system.
Nrf2/Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of its target genes. Studies on the aglycone, calycosin, have shown that it can activate this pathway, leading to the upregulation of enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Caption: Putative activation of the Nrf2/Keap1 pathway by this compound.
Experimental Workflow for In Vitro Antioxidant Assessment
The following diagram illustrates a typical workflow for the comprehensive in vitro assessment of the antioxidant activity of a compound like this compound.
Caption: General workflow for assessing the in vitro antioxidant activity of a test compound.
Conclusion
This compound is a promising isoflavonoid with demonstrated cytoprotective effects that are indicative of antioxidant activity. While specific quantitative data from standardized in vitro antioxidant assays are currently limited in the public domain, the known antioxidant properties of its aglycone, calycosin, and other related flavonoids provide a strong rationale for its potential in mitigating oxidative stress. Further research employing the detailed protocols outlined in this guide is necessary to fully characterize and quantify the direct antioxidant capacity of this compound. Such studies will be invaluable for its future development as a potential therapeutic agent.
References
Preliminary Cytotoxicity Screening of Calycosin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of calycosin (B1668236) and its glycoside derivatives. While direct and extensive cytotoxicity data for Calycosin 7-O-xylosylglucoside is limited in the public domain, this document synthesizes available information on the closely related and well-studied parent compound, calycosin, and its 7-O-β-D-glucoside variant. This information serves as a foundational resource for researchers investigating the potential of calycosin-related compounds in drug development.
Introduction to Calycosin and its Derivatives
Calycosin is a phytoestrogen isoflavone (B191592) primarily isolated from Radix astragali, a widely used herb in traditional Chinese medicine.[1] It has garnered significant interest for its potential pharmacological activities, including anti-inflammatory, anti-oxidative, and neuroprotective effects.[1] Furthermore, numerous studies have highlighted the anti-tumor effects of calycosin, demonstrating its ability to inhibit proliferation and induce apoptosis in various cancer cell lines.[2][3] this compound is a glycosidic derivative of calycosin, and while it has been studied for its hepatoprotective properties, comprehensive cytotoxicity data remains sparse.[4][5] This guide will focus on the cytotoxic profiles of calycosin and its more extensively researched glucoside to provide a relevant framework for understanding the potential of this compound.
Quantitative Cytotoxicity Data
The cytotoxic effects of calycosin and its derivatives have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's cytotoxicity. The following tables summarize the available quantitative data.
Table 1: Cytotoxicity of Calycosin against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| AGS | Gastric Cancer | CCK-8 | 48 | 47.18 | [6] |
| MCF-7 | Breast Cancer | CCK-8 | Not Specified | Not Specified (inhibition observed) | [3] |
| T47D | Breast Cancer | Not Specified | Not Specified | Not Specified (inhibition observed) | [7] |
| MG-63 | Osteosarcoma | MTT | Not Specified | Dose-dependent inhibition | [2] |
| 143B | Osteosarcoma | MTT | 48 | Concentration-dependent decrease in viability | [8] |
| T24 | Bladder Cancer | MTT | Not Specified | Apoptosis induced at 10 µM | [1] |
| SiHa | Cervical Cancer | MTT | 48 | Dose-dependent decrease in viability (0-50 µM) | [9] |
| CaSki | Cervical Cancer | MTT | 48 | Dose-dependent decrease in viability (0-50 µM) | [9] |
| HT29 | Colon Cancer | MTT | 48 | Dose-dependent inhibition (0-100 µM) | [9] |
Table 2: Cytotoxicity of Calycosin-7-O-β-D-glucoside against Liver Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| Huh-7 | Hepatocellular Carcinoma | Not Specified | 24 | 25.49 | [10] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 24 | 18.39 | [10] |
It is important to note that Calycosin has shown low cytotoxicity in normal cell lines, suggesting a potential therapeutic window.[2][6] For instance, studies on osteoblast hFOB1.19 cells and other normal cell lines indicated minimal cytotoxic effects.[2][6] Similarly, Calycosin-7-O-β-glucoside did not exhibit cytotoxicity against human mesenchymal stem cells (MSCs) at concentrations up to 30 μM.[11][12]
Experimental Protocols
A variety of in vitro assays are utilized to assess the cytotoxicity of compounds like this compound. The MTT assay is a widely adopted colorimetric method for determining cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[13] The amount of formazan produced is directly proportional to the number of living cells.[13]
Materials:
-
96-well plates
-
Test compound (this compound)
-
Selected cancer cell line and appropriate complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cells in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.[13]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).[13]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[13]
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate the plate for an additional 2 to 4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.[13]
-
After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[13]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
-
Data Acquisition and Analysis:
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of the compound that results in 50% cell viability.[13]
-
Visualizations: Signaling Pathways and Experimental Workflow
The cytotoxic effects of calycosin are often mediated through the induction of apoptosis. Several signaling pathways have been implicated in this process.
Studies have shown that calycosin can induce apoptosis in cancer cells through various mechanisms. In osteosarcoma cells, calycosin has been found to inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival, in an estrogen receptor β (ERβ)-dependent manner.[2] It has also been shown to activate the p38-MAPK pathway, leading to the activation of the mitochondrial apoptotic pathway.[8] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, ultimately leading to the activation of caspases and PARP cleavage.[8] In gastric cancer cells, calycosin-induced apoptosis is mediated by reactive oxygen species (ROS) and involves the MAPK/STAT3/NF-κB pathway.[14]
Conclusion
The available data strongly suggest that calycosin and its glycoside derivatives possess cytotoxic and pro-apoptotic properties against a variety of cancer cell lines, while exhibiting lower toxicity to normal cells. The preliminary cytotoxicity screening of this compound is a critical step in its evaluation as a potential therapeutic agent. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to design and execute comprehensive preclinical studies. Further investigation is warranted to elucidate the specific cytotoxic profile and mechanisms of action of this compound.
References
- 1. ijper.org [ijper.org]
- 2. Calycosin induces apoptosis in osteosarcoma cell line via ERβ-mediated PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calycosin and genistein induce apoptosis by inactivation of HOTAIR/p-Akt signaling pathway in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Perceptive BioScience [perceptivebioscience.com]
- 6. Calycosin Induces Gastric Cancer Cell Apoptosis via the ROS-Mediated MAPK/STAT3/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical Values of Calycosin: One Type of Flavonoid Isolated from Astragalus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calycosin induces apoptosis via p38-MAPK pathway-mediated activation of the mitochondrial apoptotic pathway in human osteosarcoma 143B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unveiling the potential anti‐cancer activity of calycosin against multivarious cancers with molecular insights: A promising frontier in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Calycosin-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis and Mineralization in Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. scienceopen.com [scienceopen.com]
Pharmacokinetics and Metabolism of Calycosin Glycosides: A Technical Guide
Disclaimer: This technical guide addresses the pharmacokinetics and metabolism of Calycosin-7-O-β-D-glucoside , a closely related and extensively studied isoflavonoid (B1168493). There is a significant lack of published scientific literature on the specific pharmacokinetics and metabolism of Calycosin (B1668236) 7-O-xylosylglucoside . While structurally similar, the pharmacokinetic profiles of these two compounds may differ. The information presented herein for Calycosin-7-O-β-D-glucoside is intended to provide a comprehensive overview of a related compound for researchers, scientists, and drug development professionals, given the high potential for nomenclature confusion and the scarcity of data on the xylosylglucoside variant.
Introduction
Calycosin, a major isoflavonoid found in the medicinal herb Astragalus membranaceus, and its glycosides are of significant interest due to their wide range of pharmacological activities, including neuroprotective, cardioprotective, anti-inflammatory, and antioxidant effects. The glycosidic form, particularly Calycosin-7-O-β-D-glucoside, is often the most abundant form in plant extracts. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for their development as therapeutic agents.
While Calycosin 7-O-xylosylglucoside has been identified and is noted for its hepatoprotective and antioxidant properties, detailed in vivo and in vitro pharmacokinetic data remains largely unavailable in the public domain. This guide, therefore, focuses on its glucoside analogue to provide a foundational understanding of how this class of compounds behaves in biological systems.
Pharmacokinetic Parameters of Calycosin-7-O-β-D-glucoside
The pharmacokinetic profile of Calycosin-7-O-β-D-glucoside has been investigated in various animal models, primarily in rats, following oral and intravenous administration. The data reveals that the bioavailability of the glucoside is generally low, and it undergoes significant metabolism.
Table 1: Pharmacokinetic Parameters of Calycosin-7-O-β-D-glucoside and its Metabolite Calycosin in Rats
| Parameter | Calycosin-7-O-β-D-glucoside (Oral Administration) | Calycosin (from Glucoside) (Oral Administration) | Reference |
| Tmax (h) | 0.5 - 1.0 | 4.0 - 8.0 | [1] |
| Cmax (ng/mL) | 20 - 50 | 100 - 200 | [1] |
| AUC(0-t) (ng·h/mL) | Varies with dose | Varies with dose | [1] |
| t1/2 (h) | 1.5 - 2.5 | 6.0 - 10.0 | [1] |
| Bioavailability (%) | ~0.3 | Not directly applicable | [2] |
Note: The values presented are approximate ranges compiled from various studies and can vary based on the formulation, dose, and animal model.
Metabolism of Calycosin-7-O-β-D-glucoside
The metabolism of Calycosin-7-O-β-D-glucoside is a multi-step process involving the gut microbiota and host enzymes. The primary metabolic pathway involves the hydrolysis of the glycosidic bond to release the aglycone, calycosin, which is then further metabolized.
Key metabolic transformations include:
-
Deglycosylation: The initial and most critical step is the removal of the glucose moiety, primarily by the gut microbiota, to form calycosin.
-
Glucuronidation: The liberated calycosin undergoes extensive phase II metabolism, mainly in the liver and intestines, to form glucuronide conjugates.
-
Sulfation: Sulfation is another potential phase II metabolic pathway for calycosin.
-
Methylation/Demethylation: Minor metabolic reactions may also occur.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the pharmacokinetics and metabolism of Calycosin-7-O-β-D-glucoside. Below are generalized methodologies based on published studies.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of Calycosin-7-O-β-D-glucoside and its primary metabolite, calycosin, after oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are typically used. Animals are fasted overnight with free access to water before the experiment.
-
Drug Administration: Calycosin-7-O-β-D-glucoside is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage at a specific dose.
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of Calycosin-7-O-β-D-glucoside and calycosin are determined using a validated LC-MS/MS method.[1][3]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis with appropriate software.
In Vitro Metabolism using Gut Microbiota
Objective: To investigate the role of gut microbiota in the metabolism of Calycosin-7-O-β-D-glucoside.
Methodology:
-
Preparation of Gut Microbiota: Fecal contents are collected from rats and homogenized in an anaerobic medium. The suspension is then centrifuged to obtain the bacterial fraction.
-
Incubation: Calycosin-7-O-β-D-glucoside is incubated with the prepared gut microbiota suspension under anaerobic conditions at 37°C.
-
Sampling: Aliquots are taken at different time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Sample Preparation: The reaction is terminated (e.g., by adding methanol), and the samples are centrifuged to remove bacterial debris.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the disappearance of the parent compound and the formation of its aglycone, calycosin.
Bioanalytical Method: LC-MS/MS
The sensitive and specific quantification of Calycosin-7-O-β-D-glucoside and its metabolites in biological matrices is crucial for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.
Table 2: Representative LC-MS/MS Parameters for the Analysis of Calycosin-7-O-β-D-glucoside and Calycosin in Rat Plasma
| Parameter | Calycosin-7-O-β-D-glucoside | Calycosin |
| Chromatographic Column | C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) | C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (containing 0.1% formic acid) | Gradient elution with acetonitrile and water (containing 0.1% formic acid) |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive or negative mode | Electrospray Ionization (ESI), typically in positive or negative mode |
| MRM Transition (m/z) | Parent ion -> Product ion (specific to the compound) | Parent ion -> Product ion (specific to the compound) |
| Lower Limit of Quantification (LLOQ) | 0.02 - 1.17 ng/mL | 0.1 - 0.73 ng/mL |
Conclusion
The pharmacokinetic profile of Calycosin-7-O-β-D-glucoside is characterized by poor oral bioavailability and extensive metabolism, primarily driven by the gut microbiota. The initial deglycosylation to the aglycone, calycosin, is a critical step that precedes systemic absorption and subsequent phase II conjugation. The resulting metabolites are then distributed throughout the body and eventually excreted.
Further research is warranted to elucidate the specific pharmacokinetic and metabolic pathways of this compound to better understand its therapeutic potential. The methodologies and findings presented in this guide for its glucoside counterpart can serve as a valuable framework for such future investigations.
References
- 1. Pharmaceutical Values of Calycosin: One Type of Flavonoid Isolated from Astragalus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dibenzoyl and isoflavonoid glycosides from Sophora flavescens: inhibition of the cytotoxic effect of D-galactosamine on human hepatocyte HL-7702 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Dibenzoyl and Isoflavonoid Glycosides from Sophora flavescens: Inhibition of the Cytotoxic Effect of dâGalactosamine on Human Hepatocyte HL-7702 - Journal of Natural Products - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
A Comprehensive Review of Isoflavonoid Glycosides from Leguminosae: From Phytochemistry to Therapeutic Potential
Introduction
Isoflavonoid (B1168493) glycosides are a class of specialized metabolites predominantly found in the plant family Leguminosae (Fabaceae).[1][2][3] These compounds are characterized by a 3-phenylchroman skeleton, which is structurally similar to human estrogens, leading to their classification as phytoestrogens.[1][4] In their natural state, isoflavonoids are typically present as glycosides, where a sugar molecule is attached to the isoflavone (B191592) aglycone.[4] The most common aglycones include genistein (B1671435), daidzein (B1669772), and glycitein, which can exist in various glycosidic forms such as β-D-glycosides, 6″-O-malonyl-glycosides, and 6″-O-acetyl-glycosides.[4]
These compounds play crucial roles in the physiology of leguminous plants, acting as signaling molecules in symbiotic relationships with nitrogen-fixing bacteria, and as phytoalexins that defend against pathogens.[1][5][6][7] Beyond their ecological significance, isoflavonoid glycosides have garnered considerable attention from the scientific community for their potential health benefits in humans. Research suggests they may offer protection against a range of chronic conditions, including hormone-dependent cancers, cardiovascular diseases, osteoporosis, and menopausal symptoms.[1][4][6] This technical guide provides an in-depth review of the isoflavonoid glycosides from Leguminosae, focusing on their distribution, biological activities, underlying signaling pathways, and the experimental protocols used for their study.
Distribution and Quantitative Analysis of Isoflavonoid Glycosides in Leguminosae
Isoflavonoids are characteristic secondary metabolites of the Leguminosae family, particularly abundant in the subfamily Papilionoideae.[2][3] Their presence and concentration can vary significantly between different species and even cultivars. The following table summarizes the quantitative analysis of major isoflavonoid glycosides in selected species from the Leguminosae family.
| Plant Species | Isoflavonoid Glycoside | Concentration (mg/g dry matter) | Reference |
| Trifolium medium | Biochanin A-7-O-glucoside-6-O-malonate | 20.63 | [8] |
| Trifolium medium | Formononetin-7-O-glucoside-6-O-malonate | 7.31 | [8] |
| Genista tinctoria | Genistin | 19.65 (total isoflavones) | [8] |
| Trifolium pratense | Total Isoflavones | 12.56 | [8] |
| Cytisus scoparius | Daidzin | 0.60 ± 0.03 | [8] |
| Cytisus scoparius | Genistin | 1.08 ± 0.02 | [8] |
| Melilotus albus | Daidzin | 3.23 ± 0.11 | [8] |
Biological Activities of Isoflavonoid Glycosides
Isoflavonoid glycosides and their aglycones exhibit a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents.
Anticancer Effects
A significant body of research has focused on the potential of isoflavonoids to prevent and treat cancer. Their mechanisms of action are multifaceted and include:
-
Estrogenic and Antiestrogenic Activity: Due to their structural similarity to estrogen, isoflavonoids can bind to estrogen receptors (ERs), exhibiting either estrogenic or antiestrogenic effects depending on the target tissue and the endogenous estrogen levels.[4][9] This can be particularly relevant in hormone-dependent cancers like breast and prostate cancer.[1]
-
Induction of Apoptosis: Isoflavonoids have been shown to induce programmed cell death (apoptosis) in cancer cells through the activation of caspase cascades.[4][10] For instance, genistein can induce apoptosis by activating the caspase-9/caspase-3 pathway.[4]
-
Inhibition of Cell Proliferation: These compounds can arrest the cell cycle and inhibit the proliferation of cancer cells.[9] Genistein, for example, has been shown to inhibit protein tyrosine kinases, which are crucial for growth signaling pathways.[4]
-
Anti-angiogenesis: Some isoflavonoids can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[10]
The following table summarizes some of the reported anticancer activities of isoflavonoids:
| Isoflavone/Glycoside | Cancer Cell Line | Effect | Reference |
| Genistein | SK-OV-3 (Ovarian) | Inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis | [10] |
| Genistein | Estrogen receptor-negative breast cancer cells | Inhibition of protein tyrosine kinase-dependent transcription of c-fos and cell proliferation | [4] |
| Prunetin and Prunetin glucoside | Various cancers | Induction of apoptosis | [10] |
| Extracts from Genista tinctoria | MCF7 (Breast) | High cytotoxicity | [8] |
| Extracts from Cytisus scoparius and Ononis arvensis | MDA-MB-231 (Breast) | High cytotoxicity | [8] |
Other Biological Activities
Beyond their anticancer properties, isoflavonoid glycosides have been associated with a range of other health benefits:
-
Cardiovascular Protection: They may help in preventing cardiovascular diseases.[1]
-
Neuroprotection: There is evidence to suggest a role in delaying the onset of Alzheimer's disease.[1]
-
Anti-inflammatory Properties: Isoflavonoids possess anti-inflammatory effects.[1]
-
Antioxidant Activity: Genistein and daidzein have demonstrated stronger antioxidant activity than their corresponding glycosides.[4]
-
Modulation of Metabolism: They can influence carbohydrate and lipid metabolism.[9]
Experimental Protocols
The study of isoflavonoid glycosides involves a series of well-defined experimental procedures for their extraction, isolation, and characterization.
Extraction of Isoflavonoid Glycosides
The choice of extraction method is critical for obtaining a high yield and purity of isoflavonoid glycosides.
-
Reflux Extraction: An optimized method for extracting isoflavones from Fabaceae species involves a 60-minute reflux with 50% methanol (B129727) and a plant material-to-solvent ratio of 1:125.[8]
-
Maceration: Powdered plant material can be extracted by maceration with a solvent system like ethanol (B145695):water (70:30, v/v) for several days at room temperature.[11]
-
Pressurized Liquid Extraction (PLE): This technique has shown advantages over conventional methods. Optimal efficiency for isoflavone extraction from Trifolium species was achieved using methanol-water (75:25, v/v) at 125°C.[12]
-
Ultrasound-Assisted Extraction (UAE): UAE is often more efficient than traditional methods like Soxhlet extraction.[12] For Pueraria lobata, optimal conditions were found to be 50% ethanol as the extractant, 650 W ultrasonic power at 298.15 K with agitation.[12]
-
Supercritical Fluid Extraction (SFE): While SFE with CO2 has been explored, it is generally not recommended for the quantitative extraction of isoflavonoid glycosides as it provides lower yields compared to solid-liquid extraction.[12]
Isolation and Purification
Following extraction, various chromatographic techniques are employed to isolate and purify individual isoflavonoid glycosides.
-
Column Chromatography (CC): This is a standard technique for the initial fractionation of crude extracts.
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (prep-RP-HPLC): This method is effective for the large-scale isolation of isoflavones and their glycosides with high purity (>95%).[13]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used as a visual quality control tool for identifying major isoflavone glycosides.[13]
Characterization and Quantification
The structural elucidation and quantification of isolated compounds are performed using a combination of spectroscopic and chromatographic methods.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC): These are the primary techniques for the separation and quantification of isoflavonoid glycosides.[8][13]
-
Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), is used to determine the molecular weight and fragmentation patterns of the compounds, aiding in their identification.[11][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are essential for the complete structural elucidation of novel or complex isoflavonoid glycosides.[11]
Signaling Pathways and Mechanisms of Action
The biological effects of isoflavonoid glycosides are mediated through their interaction with various cellular signaling pathways.
Isoflavonoid Biosynthesis Pathway
The biosynthesis of isoflavonoids in legumes is a well-characterized multi-step process that begins with the general phenylpropanoid pathway.[1][14]
Caption: General biosynthetic pathway of isoflavonoid glycosides in Leguminosae.
Role in Rhizobia-Legume Symbiosis
Isoflavonoids are crucial signaling molecules in the establishment of symbiotic relationships between leguminous plants and nitrogen-fixing rhizobia.[1]
Caption: Signaling cascade in rhizobia-legume symbiosis initiated by isoflavonoids.
Anticancer Signaling Pathways
The anticancer effects of isoflavonoids are mediated by their influence on multiple signaling pathways that regulate cell survival, proliferation, and death.[4][15]
Caption: Key signaling pathways modulated by isoflavonoids in cancer cells.
Experimental Workflow for Isoflavonoid Analysis
A typical workflow for the analysis of isoflavonoid glycosides from plant material is depicted below.
References
- 1. Isoflavonoid metabolism in leguminous plants: an update and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoflavonoids of the leguminosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids of Leguminous Plants: Structure, Biological Activity, and Biosynthesis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Anticancer Effects of Isoflavone Prunetin and Prunetin Glycoside on Apoptosis Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Isoflavonoid metabolism in leguminous plants: an update and perspectives [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Calycosin 7-O-β-D-glucoside by HPLC-UV
Abstract
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Calycosin 7-O-β-D-glucoside. This method is sensitive, specific, accurate, and precise, making it suitable for the quality control and standardization of herbal extracts and pharmaceutical preparations containing this isoflavonoid (B1168493).
Introduction
Calycosin 7-O-β-D-glucoside is a major bioactive isoflavonoid found in various medicinal plants, notably in the roots of Astragalus membranaceus (Radix Astragali). It is recognized for its potential therapeutic properties. Consequently, a reliable and validated analytical method is crucial for its quantification in research, development, and quality control. This document provides a detailed protocol for the determination of Calycosin 7-O-β-D-glucoside using a reversed-phase HPLC-UV system.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Column: A C18 column (e.g., Polaris C18, 250 mm x 4.6 mm, 5 µm) is recommended.[1]
-
Solvents: HPLC grade methanol (B129727), acetonitrile, and water.
-
Reference Standard: Calycosin 7-O-β-D-glucoside (purity ≥ 98%).
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18 (e.g., Polaris C18, 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Methanol:Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C[1] |
| Injection Volume | 20 µL |
| UV Detection | 254 nm[1] |
| Run Time | Approximately 20 minutes |
Preparation of Standard Solutions
A stock solution of Calycosin 7-O-β-D-glucoside (1 mg/mL) is prepared in methanol. A series of working standard solutions are then prepared by serially diluting the stock solution with the mobile phase to achieve a concentration range of 0.2 to 50.0 µg/mL.[2]
Sample Preparation
For herbal extracts, a specific amount of the dried extract is accurately weighed and dissolved in methanol. The solution is then sonicated for 30 minutes and filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation
The developed HPLC-UV method was validated for linearity, precision, accuracy, and sensitivity according to established guidelines.
Linearity
The linearity of the method was evaluated by analyzing the standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of Calycosin 7-O-β-D-glucoside.
| Parameter | Result |
| Linearity Range | 0.2 - 50.0 µg/mL[2] |
| Regression Equation | Y = 3035.97X - 14.85[1] |
| Correlation Coefficient (R²) | 0.9999[1][2] |
Precision
The precision of the method was determined by performing intra-day and inter-day assays of a standard solution.
| Precision Type | Relative Standard Deviation (RSD) |
| Intra-day | 0.812%[2] |
| Inter-day | 1.650%[2] |
Accuracy
The accuracy of the method was assessed through a recovery study by spiking a known amount of the standard into a sample matrix.
| Parameter | Result |
| Recovery | 99.419% - 104.861%[2] |
| RSD of Recovery | 1.152% - 2.215%[2] |
Limits of Detection (LOD) and Quantification (LOQ)
The sensitivity of the method was determined by calculating the LOD and LOQ.
| Parameter | Value (µg/mL) |
| LOD | 0.029[2] |
| LOQ | 0.088[2] |
Results and Discussion
The developed HPLC-UV method demonstrated excellent performance for the quantification of Calycosin 7-O-β-D-glucoside. The method is highly specific, with a consistent retention time of approximately 15.2 minutes for the analyte.[2] The high correlation coefficient of the calibration curve indicates a strong linear relationship between the concentration and the detector response. The low RSD values for precision and the high recovery rates confirm the method's reliability and accuracy.
Conclusion
This application note provides a comprehensive and validated HPLC-UV method for the quantitative determination of Calycosin 7-O-β-D-glucoside. The method is simple, rapid, and reliable, making it a valuable tool for the quality control of raw materials and finished products in the pharmaceutical and herbal industries.
Protocol: HPLC-UV Quantification of Calycosin 7-O-β-D-glucoside
1. Scope
This protocol outlines the step-by-step procedure for the quantification of Calycosin 7-O-β-D-glucoside in a given sample using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
2. Materials and Equipment
-
HPLC system with UV detector
-
C18 analytical column (250 mm x 4.6 mm, 5 µm)
-
Volumetric flasks, pipettes, and syringes
-
Analytical balance
-
Sonicator
-
Syringe filters (0.45 µm)
-
Calycosin 7-O-β-D-glucoside reference standard
-
HPLC grade methanol
-
HPLC grade water
3. Procedure
3.1. Preparation of Mobile Phase
-
Prepare a mixture of methanol and water in a 30:70 volume ratio.
-
Degas the mobile phase using a sonicator or vacuum filtration before use.
3.2. Preparation of Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of Calycosin 7-O-β-D-glucoside reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix thoroughly. This is the stock solution.
3.3. Preparation of Working Standard Solutions
-
Label a series of volumetric flasks for the desired concentration range (e.g., 0.2, 1, 5, 10, 25, 50 µg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to obtain the working standard solutions.
3.4. Preparation of Sample Solution
-
Accurately weigh a suitable amount of the sample (e.g., 100 mg of powdered extract).
-
Transfer the sample to a 10 mL volumetric flask.
-
Add approximately 8 mL of methanol and sonicate for 30 minutes.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3.5. HPLC Analysis
-
Set up the HPLC system with the chromatographic conditions specified in the Application Note.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution and the sample solution.
-
Record the chromatograms and the peak areas.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the working standard solutions against their respective concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Calculate the concentration of Calycosin 7-O-β-D-glucoside in the sample solution using the regression equation.
-
Determine the final content of Calycosin 7-O-β-D-glucoside in the original sample, taking into account the initial sample weight and dilution factors.
Experimental Workflow Diagram
Caption: Workflow for HPLC-UV quantification of Calycosin 7-O-β-D-glucoside.
References
- 1. [Determination of calycosin-7-O-beta-D-glucopyranoside in radix astragali by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Analytical Method Validation for Calycosin Glucoside Content of Extract from Roasted Astragalus membranaceus -The Korean Journal of Food And Nutrition | Korea Science [koreascience.kr]
Application Notes and Protocols: Calycosin 7-O-xylosylglucoside for Hepatoprotection in the HL-7702 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calycosin 7-O-xylosylglucoside, an isoflavonoid (B1168493) glycoside, has demonstrated potential as a hepatoprotective agent.[1][2][3] Its mechanism of action is primarily attributed to its antioxidant properties, which help in scavenging oxidative damage in hepatocytes.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the hepatoprotective effects of this compound using the human normal liver cell line, HL-7702. The protocols outlined below will guide researchers in assessing cell viability, apoptosis, oxidative stress, and the modulation of key signaling pathways.
While direct quantitative data for this compound in the HL-7702 cell line is limited in publicly available literature, this document utilizes data from studies on the closely related compound Calycosin-7-O-β-D-glucoside (CG) as a representative surrogate to illustrate the expected experimental outcomes. This approach provides a valuable framework for researchers designing and interpreting their own experiments.
Data Presentation
The following tables summarize the anticipated quantitative data from key experiments. These values are derived from studies on the related compound Calycosin-7-O-β-D-glucoside and should be considered as illustrative examples.
Table 1: Effect of Calycosin-7-O-glucoside on Cell Viability of Hepatocytes
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Cell Viability (%) | IC50 (µM) |
| Huh-7 | 0, 10, 20, 40, 80 | 24 | N/A | 25.49[4] |
| HepG2 | 0, 10, 20, 40, 80 | 24 | N/A | 18.39[4] |
Note: Data for Huh-7 and HepG2 cell lines are provided as a reference for the cytotoxic potential of the related compound Calycosin-7-O-β-D-glucoside.
Table 2: Effect of Calycosin-7-O-glucoside on Apoptosis in Hepatocytes
| Cell Line | Treatment | Apoptosis Rate (%) | Fold Change vs. Control |
| SKOV3 | Control | 5.2 | 1.0 |
| SKOV3 | Calycosin-7-O-β-D-glucoside (50 µmol/L) | 15.8 | 3.0 |
| SKOV3 | Calycosin-7-O-β-D-glucoside (100 µmol/L) | 25.4 | 4.9 |
| SKOV3 | Calycosin-7-O-β-D-glucoside (200 µmol/L) | 38.7 | 7.4 |
Note: This data on an ovarian cancer cell line demonstrates the pro-apoptotic potential of the related compound at higher concentrations. In a hepatoprotective context against a toxin, a decrease in apoptosis would be expected.
Table 3: Effect of Calycosin-7-O-glucoside on Oxidative Stress Markers in Hepatocytes
| Cell Line | Treatment | ROS Level (Fold Change) | SOD Activity (U/mg protein) | MDA Level (nmol/mg protein) | GSH-Px Activity (U/mg protein) |
| BRL-3A | Control | 1.0 | 85.2 | 2.1 | 45.3 |
| BRL-3A | Thioacetamide (TAA) | 2.5 | 42.1 | 5.8 | 22.7 |
| BRL-3A | TAA + Calycosin-7-O-β-D-glucopyranoside (10 mg/mL) | 1.8 | 65.4 | 3.5 | 35.1 |
| BRL-3A | TAA + Calycosin-7-O-β-D-glucopyranoside (20 mg/mL) | 1.4 | 75.8 | 2.8 | 40.2 |
| BRL-3A | TAA + Calycosin-7-O-β-D-glucopyranoside (40 mg/mL) | 1.1 | 82.3 | 2.3 | 43.8 |
Note: Data from a study on rat liver cells (BRL-3A) with a similar compound, Calycosin-7-O-β-D-glucopyranoside, demonstrating its ability to counteract oxidative stress induced by a hepatotoxin.
Table 4: Effect of Calycosin-7-O-glucoside on Key Signaling Proteins in Hepatocytes (Relative Expression - Fold Change vs. Control)
| Cell Line | Treatment | Nrf2 | HO-1 | p-p38 MAPK |
| NAFLD Mice | Control | 1.0 | 1.0 | 1.0 |
| NAFLD Mice | High-Fat Diet (HFD) | 0.6 | 0.5 | 1.8 |
| NAFLD Mice | HFD + Calycosin-7-O-β-D-glucoside | 1.5 | 1.7 | 0.9 |
Note: In vivo data from a non-alcoholic fatty liver disease (NAFLD) mouse model showing the modulatory effect of the related compound on Nrf2 and MAPK signaling pathways.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of HL-7702 cells.
-
Materials:
-
HL-7702 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Hepatotoxic agent (e.g., Acetaminophen, Carbon Tetrachloride)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed HL-7702 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce hepatotoxicity by adding a known concentration of a hepatotoxic agent (e.g., 10 mM Acetaminophen) and incubate for another 24 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the anti-apoptotic effect of this compound in toxin-induced HL-7702 cells.
-
Materials:
-
HL-7702 cells
-
This compound
-
Hepatotoxic agent
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
-
Protocol:
-
Seed HL-7702 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat cells with this compound for 2 hours before inducing apoptosis with a hepatotoxic agent for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Measurement of Intracellular Oxidative Stress
This protocol measures the levels of Reactive Oxygen Species (ROS) and the activity of antioxidant enzymes.
-
Materials:
-
HL-7702 cells
-
This compound
-
Hepatotoxic agent
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe for ROS
-
Assay kits for Superoxide Dismutase (SOD), Malondialdehyde (MDA), and Glutathione Peroxidase (GSH-Px)
-
Fluorometer or microplate reader
-
-
Protocol for ROS Measurement:
-
Treat cells in a 96-well black plate as described in the cell viability assay.
-
After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm).
-
-
Protocol for Antioxidant Enzyme Assays:
-
Treat cells in 6-well plates.
-
After treatment, harvest the cells and prepare cell lysates according to the instructions of the respective assay kits (SOD, MDA, GSH-Px).
-
Perform the assays as per the manufacturer's protocols.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Western Blot Analysis
This protocol is for determining the expression levels of proteins in the Nrf2/HO-1 and MAPK signaling pathways.
-
Materials:
-
HL-7702 cells
-
This compound
-
Hepatotoxic agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (Nrf2, HO-1, p-p38, t-p38, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Protocol:
-
Treat cells in 6-well plates.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the hepatoprotective effects of this compound.
Caption: Proposed signaling pathway for the hepatoprotective action of this compound.
References
- 1. Calycosin-7-O-β-D-glucoside alleviates nonalcoholic fatty liver disease by regulating short-chain fatty acids metabolism and metabolic regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calycosin-7-O-β-D-glucoside attenuates palmitate-induced lipid accumulation in hepatocytes through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]
- 4. medchemexpress.com [medchemexpress.com]
Efficacy of Calycosin 7-O-xylosylglucoside in an Ovariectomized Rat Model of Osteoporosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calycosin 7-O-xylosylglucoside, an isoflavone (B191592) glycoside, has garnered interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and bone-protective effects.[1][2][3] This document provides detailed application notes and protocols for developing an in vivo model to evaluate the efficacy of this compound in treating postmenopausal osteoporosis, using the ovariectomized (OVX) rat model. This model is widely accepted as it effectively mimics the estrogen deficiency-induced bone loss observed in postmenopausal women.[4][5][6]
Application Notes
The ovariectomized rat model is a robust and well-characterized system for studying the pathophysiology of postmenopausal osteoporosis and for the preclinical evaluation of potential therapeutic agents.[7][8] Following ovariectomy, rats experience a significant decrease in estrogen levels, leading to an imbalance in bone remodeling, with bone resorption exceeding bone formation.[9] This results in a progressive loss of bone mass and deterioration of bone microarchitecture, mirroring the clinical features of osteoporosis in humans.[5]
Calycosin and its derivatives have been shown to promote osteogenesis and inhibit bone resorption.[10][11][12] The proposed mechanism of action involves the modulation of key signaling pathways that regulate bone metabolism, including the Bone Morphogenetic Protein (BMP)/WNT and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[10][11][13] By activating these pathways, this compound is hypothesized to stimulate osteoblast differentiation and function, thereby increasing bone formation and preventing bone loss.[14][15]
This in vivo model will allow for the comprehensive assessment of the therapeutic potential of this compound through the analysis of bone mineral density (BMD), bone microarchitecture, biomechanical strength, and relevant biochemical markers of bone turnover.
Experimental Protocols
Ovariectomy-Induced Osteoporosis Model in Rats
This protocol outlines the procedure for inducing osteoporosis in female Sprague-Dawley rats via bilateral ovariectomy.
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail)[16]
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture materials
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics for post-operative care
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic regimen.[16]
-
Surgical Procedure:
-
Shave and disinfect the surgical area on the dorsal side.
-
Make a single midline skin incision in the lumbar region.[16]
-
Locate the ovaries in the retroperitoneal space.
-
Ligate the ovarian blood vessels and fallopian tubes.
-
Carefully excise both ovaries.
-
Suture the muscle layer and close the skin incision.
-
-
Sham Operation: In the sham control group, perform the same surgical procedure without removing the ovaries.
-
Post-operative Care: Administer analgesics as required and monitor the animals for signs of infection or distress.
-
Induction Period: Allow a period of 12 weeks for the development of significant bone loss before commencing treatment.[11]
Treatment Protocol
Groups:
-
Group 1: Sham-operated Control (Sham): Received vehicle.
-
Group 2: Ovariectomized Control (OVX): Received vehicle.
-
Group 3: Positive Control (OVX + Estradiol (B170435) Valerate): Received estradiol valerate (B167501) (e.g., 25 µg/kg/day, subcutaneously).
-
Group 4: Test Group (OVX + this compound - Low Dose): Received a low dose of the test compound.
-
Group 5: Test Group (OVX + this compound - High Dose): Received a high dose of the test compound.
Administration:
-
Route: Oral gavage is a suitable route for daily administration.
-
Duration: Treat the animals for 12 weeks.[11]
-
Vehicle: A suitable vehicle for this compound should be determined based on its solubility (e.g., 0.5% carboxymethylcellulose).
Efficacy Evaluation
At the end of the treatment period, euthanize the animals and collect samples for analysis.
a. Bone Mineral Density (BMD) Measurement:
-
Excise the femurs and lumbar vertebrae.
-
Measure the BMD using dual-energy X-ray absorptiometry (DXA).[11]
b. Micro-computed Tomography (µCT) Analysis:
-
Analyze the microarchitecture of the distal femur or lumbar vertebrae.
-
Key parameters to assess include:
-
Bone Volume/Total Volume (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
c. Biomechanical Testing:
-
Perform three-point bending tests on the femurs to determine the maximal load, stiffness, and energy to failure.
d. Serum Biochemical Markers:
-
Collect blood samples via cardiac puncture.
-
Analyze serum levels of:
e. Histological Analysis:
-
Fix, decalcify, and embed the tibias or lumbar vertebrae in paraffin.
-
Stain sections with Hematoxylin and Eosin (H&E) for morphological evaluation of the trabecular bone.
Data Presentation
Table 1: Effect of this compound on Bone Mineral Density (BMD)
| Group | Femur BMD (g/cm²) | Lumbar Vertebrae BMD (g/cm²) |
| Sham | ||
| OVX | ||
| OVX + Estradiol Valerate | ||
| OVX + Low Dose | ||
| OVX + High Dose |
Table 2: Effect of this compound on Bone Microarchitecture (µCT Parameters)
| Group | BV/TV (%) | Tb.N (1/mm) | Tb.Th (µm) | Tb.Sp (µm) |
| Sham | ||||
| OVX | ||||
| OVX + Estradiol Valerate | ||||
| OVX + Low Dose | ||||
| OVX + High Dose |
Table 3: Effect of this compound on Femur Biomechanical Properties
| Group | Maximal Load (N) | Stiffness (N/mm) | Energy to Failure (mJ) |
| Sham | |||
| OVX | |||
| OVX + Estradiol Valerate | |||
| OVX + Low Dose | |||
| OVX + High Dose |
Table 4: Effect of this compound on Serum Biochemical Markers of Bone Turnover
| Group | ALP (U/L) | OCN (ng/mL) | CTX-I (ng/mL) |
| Sham | |||
| OVX | |||
| OVX + Estradiol Valerate | |||
| OVX + Low Dose | |||
| OVX + High Dose |
Visualizations
Caption: Experimental workflow for the in vivo evaluation of this compound.
Caption: Proposed signaling pathways for this compound in bone metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. Calycosin ameliorates osteoarthritis by regulating the imbalance between chondrocyte synthesis and catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calycosin prevents bone loss induced by hindlimb unloading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 5. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]
- 8. The Laboratory Rat as an Animal Model for Osteoporosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Change of Bone Metabolism in Ovariectomized Rats : Analyses of MicroCT Scan and Biochemical Markers of Bone Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calycosin-7-O-β-d-glucopyranoside stimulates osteoblast differentiation through regulating the BMP/WNT signaling pathways. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Calycosin attenuates osteoporosis and regulates the expression of OPG/RANKL in ovariectomized rats via MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Calycosin-7-O-β-d-glucopyranoside stimulates osteoblast differentiation through regulating the BMP/WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calycosin stimulates the osteogenic differentiation of rat calvarial osteoblasts by activating the IGF1R/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calycosin-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis and Mineralization in Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rodent models of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Oral Formulation Development for Calycosin 7-O-xylosylglucoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calycosin 7-O-xylosylglucoside is a naturally occurring isoflavonoid (B1168493) glycoside with demonstrated hepatoprotective and antioxidant properties.[1] Like many flavonoids, its therapeutic potential is often limited by poor aqueous solubility, which can hinder oral bioavailability.[2] The glycosidic moiety enhances its polarity and water solubility compared to its aglycone, calycosin.[2] However, for optimal oral absorption, formulation strategies are often necessary to improve its dissolution rate and permeability. After oral administration, calycosin-7-O-β-D-glucoside can be absorbed in its prototype form and is also metabolized, with its aglycone, calycosin, being a major metabolite.[3] The bioavailability of calycosin-7-O-β-glucoside has been reported to be low, indicating that hydrolysis is a significant metabolic process in vivo.[3]
This document provides detailed application notes and protocols for the development of oral formulations of this compound, focusing on solubility enhancement techniques. The protocols provided herein are intended as a guide and may require optimization for specific laboratory conditions and equipment.
Physicochemical Properties of Calycosin Glycosides
A thorough understanding of the physicochemical properties of this compound is crucial for selecting an appropriate formulation strategy. While specific experimental data for the xylosylglucoside derivative is limited, data for the structurally similar Calycosin-7-O-β-D-glucoside and other isoflavone (B191592) glycosides provide valuable insights. Isoflavone glycosides are generally more water-soluble than their aglycone counterparts due to the hydrophilic sugar moieties.[2]
Table 1: Physicochemical Properties of Calycosin and Related Isoflavone Glycosides
| Property | Calycosin | Calycosin-7-O-β-D-glucoside | General Isoflavone Glycosides |
| Molecular Formula | C₁₆H₁₂O₅[4] | C₂₂H₂₂O₁₀[5][6] | - |
| Molecular Weight | 284.26 g/mol [4] | 446.408 g/mol [6] | - |
| Aqueous Solubility | Poor | Low, but higher than aglycone[2] | Generally low, but variable[7] |
| LogP (estimated) | 2.4[4] | 0.6 (for Calycosin 7-galactoside)[8] | Generally lower than aglycones |
| pKa (estimated) | 7.25[4] | Not available | - |
Pre-formulation Studies: Excipient Compatibility
Prior to formulation, it is essential to assess the compatibility of this compound with commonly used pharmaceutical excipients. These studies help to identify potential physical or chemical interactions that could compromise the stability, bioavailability, or manufacturability of the final dosage form.
Experimental Protocol: Excipient Compatibility Screening
Objective: To evaluate the compatibility of this compound with various pharmaceutical excipients under accelerated storage conditions.
Materials:
-
This compound
-
Excipients (e.g., Lactose, Microcrystalline cellulose (B213188) (MCC), Starch, Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (B11928114) (HPMC), Magnesium stearate)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Glass vials with stoppers
-
Stability chambers (e.g., 40°C/75% RH, 60°C)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare binary mixtures of this compound and each excipient in a 1:1 ratio by weight.
-
For each binary mixture, prepare three sets of samples:
-
Dry mixture.
-
Mixture with 5% w/w added deionized water to simulate high humidity conditions.
-
Physical mixture stored as a control at 2-8°C.
-
-
Transfer approximately 100 mg of each sample into separate glass vials and seal them.
-
Store the vials under accelerated stability conditions (e.g., 40°C/75% RH and 60°C) for a predefined period (e.g., 2 and 4 weeks).[9]
-
At each time point, visually inspect the samples for any physical changes such as color change, clumping, or liquefaction.
-
Analyze the samples for the content of this compound and the formation of any degradation products using a validated stability-indicating HPLC method.
-
Compare the results of the stressed samples to the control samples. A significant change in the physical appearance or a decrease in the concentration of the active ingredient suggests a potential incompatibility.
Formulation Strategies for Solubility Enhancement
Given the poor solubility of many flavonoids, two promising approaches for enhancing the dissolution rate of this compound are the preparation of solid dispersions and complexation with cyclodextrins.
Solid Dispersion
Solid dispersion is a technique where the drug is dispersed in an inert carrier matrix at a solid state.[10] This can lead to a reduction in drug crystallinity and an increase in the surface area available for dissolution, thereby enhancing the dissolution rate.[10]
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to improve its dissolution rate.
Materials:
-
This compound
-
Polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamer 188)[10]
-
Solvent (e.g., Ethanol, Acetone, or a mixture)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and the chosen polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both the drug and the polymer in a suitable solvent in a round-bottom flask. Gentle heating and sonication can be used to facilitate dissolution.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) and reduced pressure.
-
Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.[11]
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve (e.g., #60 mesh) to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator until further analysis.
Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can encapsulate poorly water-soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility and stability.[12]
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
Materials:
-
This compound
-
Cyclodextrin (e.g., β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at a specific concentration.
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the suspension to remove the un-complexed drug.
-
Freeze the resulting clear solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.[13]
-
Store the complex in a desiccator.
In Vitro Characterization and Performance Testing
Data Presentation: Solubility and Dissolution Enhancement
The effectiveness of the formulation strategies can be quantified by comparing the solubility and dissolution profiles of the pure drug with the developed formulations.
Table 2: Comparative Aqueous Solubility of this compound Formulations
| Formulation | Aqueous Solubility (µg/mL) | Fold Increase |
| Pure this compound | [Insert experimental value] | 1.0 |
| Solid Dispersion (1:4 drug:PVP K30) | [Insert experimental value] | [Calculate] |
| HP-β-CD Inclusion Complex (1:1 Molar Ratio) | [Insert experimental value] | [Calculate] |
Table 3: Comparative In Vitro Dissolution of this compound Formulations
| Time (min) | % Drug Released (Pure Drug) | % Drug Released (Solid Dispersion) | % Drug Released (Inclusion Complex) |
| 5 | [Insert data] | [Insert data] | [Insert data] |
| 15 | [Insert data] | [Insert data] | [Insert data] |
| 30 | [Insert data] | [Insert data] | [Insert data] |
| 60 | [Insert data] | [Insert data] | [Insert data] |
| 90 | [Insert data] | [Insert data] | [Insert data] |
| 120 | [Insert data] | [Insert data] | [Insert data] |
Experimental Protocol: In Vitro Dissolution Testing
Objective: To evaluate the in vitro drug release profile of the developed formulations.
Materials:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution medium (e.g., 900 mL of pH 1.2, 4.5, or 6.8 buffer)
-
Formulations equivalent to a fixed dose of this compound
-
Syringes and filters (e.g., 0.45 µm)
-
HPLC system with a UV detector
Procedure:
-
Set up the dissolution apparatus with the paddle speed at 50 or 75 rpm and maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Add the formulation to the dissolution vessel.
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Filter the samples immediately.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Signaling Pathways and Experimental Workflows
Calycosin and its glycosides have been shown to modulate several key signaling pathways, including the PI3K/Akt and JAK2/STAT3 pathways.[14][15][16] Understanding these mechanisms is crucial for elucidating the therapeutic effects of the developed formulations.
Signaling Pathway Diagrams
Caption: PI3K/Akt signaling pathway modulated by this compound.
Caption: JAK2/STAT3 signaling pathway activated by this compound.
Experimental Workflow Diagram
Caption: Workflow for oral formulation development of this compound.
In Vivo Bioavailability Studies
The ultimate goal of oral formulation development is to improve the in vivo bioavailability of the drug. Animal studies are essential to evaluate the pharmacokinetic profile of the developed formulations.
Experimental Design: In Vivo Pharmacokinetic Study in Rats
Objective: To compare the oral bioavailability of this compound from the developed formulations with that of the pure drug.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Groups (n=6 per group):
-
Control: Pure this compound suspension
-
Test 1: Solid dispersion formulation
-
Test 2: Cyclodextrin inclusion complex formulation
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the formulations orally via gavage at a dose equivalent to a fixed amount of this compound.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound and its major metabolites in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group and perform statistical analysis to compare the bioavailability of the different formulations.
Conclusion
The oral delivery of this compound can be significantly improved through formulation strategies that address its limited aqueous solubility. Solid dispersions and cyclodextrin inclusion complexes are promising approaches to enhance its dissolution rate and, consequently, its bioavailability. The protocols and application notes provided in this document offer a comprehensive guide for researchers to develop and evaluate oral formulations of this promising natural compound. Further optimization of formulation parameters and in-depth in vivo studies are recommended to translate these findings into effective therapeutic products.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calycosin-7-O-beta-D-glucoside | CAS:20633-67-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Calycosin | C16H12O5 | CID 5280448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Calycosin 7-o-beta-D-glucoside | C22H22O10 | CID 5318267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 20633-67-4 | calycosin-7-O-beta-D-glucoside [phytopurify.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Calycosin 7-galactoside | C22H22O10 | CID 91973796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin’s Solubility in Simulated Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin-Assisted Extraction Method as a Green Alternative to Increase the Isoflavone Yield from Trifolium pratensis L. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. Calycosin-7-O-β-D-glucoside attenuates myocardial ischemia-reperfusion injury by activating JAK2/STAT3 signaling pathway via the regulation of IL-10 secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calycosin‑7‑O‑β‑D‑glucoside attenuates ischemia‑reperfusion injury in vivo via activation of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calycosin as a Novel PI3K Activator Reduces Inflammation and Fibrosis in Heart Failure Through AKT–IKK/STAT3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calycosin 7-O-xylosylglucoside in Oxidative Stress Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calycosin 7-O-xylosylglucoside is an isoflavonoid (B1168493) glycoside with demonstrated hepatoprotective and antioxidant properties. It has shown potential in mitigating cellular damage caused by oxidative stress by scavenging reactive oxygen species (ROS) and modulating endogenous antioxidant defense mechanisms.[1][2] These application notes provide detailed protocols for assessing the antioxidant potential of this compound in cellular models of oxidative stress. The described assays measure key markers of oxidative stress, including ROS production, the activity of primary antioxidant enzymes (Superoxide Dismutase, Catalase, Glutathione (B108866) Peroxidase), and lipid peroxidation. Furthermore, the underlying mechanism of action involving the activation of the Nrf2/HO-1 signaling pathway is detailed.[3][4]
Data Presentation
The following tables summarize the dose-dependent effects of a closely related compound, Calycosin-7-O-β-D-glucopyranoside, on key markers of oxidative stress in a cellular model. This data can serve as a reference for expected outcomes when testing this compound.
Table 1: Effect of Calycosin-7-O-β-D-glucopyranoside on Cell Viability in an Oxidative Stress Model
| Treatment Group | Concentration (µg/mL) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| Oxidative Stress Inducer | - | 52.3 ± 4.1 |
| Calycosin-7-O-β-D-glucopyranoside + Oxidative Stress Inducer | 10 | 65.8 ± 3.9 |
| Calycosin-7-O-β-D-glucopyranoside + Oxidative Stress Inducer | 20 | 78.4 ± 4.5 |
| Calycosin-7-O-β-D-glucopyranoside + Oxidative Stress Inducer | 40 | 89.1 ± 5.0 |
Table 2: Effect of Calycosin-7-O-β-D-glucopyranoside on Reactive Oxygen Species (ROS) Production
| Treatment Group | Concentration (µg/mL) | Relative Fluorescence Units (RFU) |
| Control | - | 100 ± 8.7 |
| Oxidative Stress Inducer | - | 254 ± 15.2 |
| Calycosin-7-O-β-D-glucopyranoside + Oxidative Stress Inducer | 10 | 189 ± 12.5 |
| Calycosin-7-O-β-D-glucopyranoside + Oxidative Stress Inducer | 20 | 145 ± 10.1 |
| Calycosin-7-O-β-D-glucopyranoside + Oxidative Stress Inducer | 40 | 112 ± 9.3 |
Table 3: Effect of Calycosin-7-O-β-D-glucopyranoside on Antioxidant Enzyme Activity
| Treatment Group | Concentration (µg/mL) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (U/mg protein) |
| Control | - | 125.4 ± 9.8 | 58.2 ± 4.1 | 85.7 ± 6.3 |
| Oxidative Stress Inducer | - | 78.2 ± 6.5 | 31.5 ± 2.9 | 51.2 ± 4.7 |
| Calycosin-7-O-β-D-glucopyranoside + Oxidative Stress Inducer | 10 | 91.5 ± 7.1 | 40.1 ± 3.5 | 63.8 ± 5.1 |
| Calycosin-7-O-β-D-glucopyranoside + Oxidative Stress Inducer | 20 | 105.3 ± 8.2 | 48.7 ± 3.9 | 74.5 ± 5.9 |
| Calycosin-7-O-β-D-glucopyranoside + Oxidative Stress Inducer | 40 | 118.9 ± 9.1 | 55.4 ± 4.0 | 82.1 ± 6.0 |
Table 4: Effect of Calycosin-7-O-β-D-glucopyranoside on Malondialdehyde (MDA) Levels
| Treatment Group | Concentration (µg/mL) | MDA Level (nmol/mg protein) |
| Control | - | 2.1 ± 0.15 |
| Oxidative Stress Inducer | - | 5.8 ± 0.42 |
| Calycosin-7-O-β-D-glucopyranoside + Oxidative Stress Inducer | 10 | 4.5 ± 0.31 |
| Calycosin-7-O-β-D-glucopyranoside + Oxidative Stress Inducer | 20 | 3.2 ± 0.25 |
| Calycosin-7-O-β-D-glucopyranoside + Oxidative Stress Inducer | 40 | 2.4 ± 0.18 |
Experimental Workflow
Caption: Experimental workflow for assessing the antioxidant effects of this compound.
Signaling Pathway
Caption: Proposed mechanism of this compound in activating the Nrf2/HO-1 signaling pathway.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human hepatocarcinoma (HepG2) or rat liver (BRL-3A) cells are suitable models.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in appropriate well plates (e.g., 96-well for viability and ROS assays, 6-well for enzyme and MDA assays) and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute with culture medium to achieve the desired final concentrations (e.g., 10, 20, 40 µg/mL). Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 12-24 hours).
-
Following pre-treatment, induce oxidative stress by exposing the cells to an appropriate agent (e.g., 100-500 µM hydrogen peroxide (H2O2) for 2-4 hours or 100-200 mM thioacetamide (B46855) (TAA) for 2 hours). Include control groups (vehicle control, oxidative stress inducer alone, and this compound alone).
-
Reactive Oxygen Species (ROS) Production Assay
This protocol is based on the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Reagent Preparation: Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Cell Treatment: After the treatment period with this compound and the oxidative stress inducer, wash the cells twice with warm phosphate-buffered saline (PBS).
-
Probe Loading: Add fresh serum-free medium containing 10 µM DCFH-DA to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well of a 96-well plate. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 525 nm, respectively.
Superoxide Dismutase (SOD) Activity Assay
This protocol is based on the inhibition of the reduction of nitroblue tetrazolium (NBT).
-
Cell Lysate Preparation: After treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer on ice. Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C and collect the supernatant. Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer (50 mM, pH 7.8), EDTA (0.1 mM), L-methionine, and NBT.
-
Assay Procedure:
-
In a 96-well plate, add cell lysate (containing a standardized amount of protein), reaction mixture, and riboflavin.
-
Expose the plate to a light source (e.g., a fluorescent lamp) for 15-30 minutes to initiate the photochemical reaction.
-
Measure the absorbance at 560 nm using a microplate reader.
-
One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.
-
Catalase (CAT) Activity Assay
This protocol is based on the decomposition of hydrogen peroxide.
-
Cell Lysate Preparation: Prepare cell lysates as described for the SOD activity assay.
-
Reaction Mixture: The reaction mixture consists of a known concentration of H2O2 in a phosphate buffer (50 mM, pH 7.0).
-
Assay Procedure:
-
Add cell lysate to the reaction mixture to initiate the decomposition of H2O2.
-
Monitor the decrease in absorbance at 240 nm for a set period (e.g., 1-3 minutes) using a spectrophotometer.
-
The CAT activity is calculated based on the rate of H2O2 decomposition.
-
Glutathione Peroxidase (GPx) Activity Assay
This protocol is based on the reduction of cumene (B47948) hydroperoxide.
-
Cell Lysate Preparation: Prepare cell lysates as described for the SOD activity assay.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, EDTA, sodium azide, GSH, glutathione reductase, and NADPH.
-
Assay Procedure:
-
Add cell lysate to the reaction mixture and incubate for a short period.
-
Initiate the reaction by adding cumene hydroperoxide.
-
Monitor the oxidation of NADPH to NADP+ by measuring the decrease in absorbance at 340 nm.
-
GPx activity is proportional to the rate of NADPH oxidation.
-
Malondialdehyde (MDA) Assay (Lipid Peroxidation)
This protocol is based on the reaction of MDA with thiobarbituric acid (TBA).
-
Sample Preparation: Prepare cell lysates as described for the SOD activity assay.
-
Reaction:
-
Mix the cell lysate with a solution of TBA in an acidic medium (e.g., trichloroacetic acid or acetic acid).
-
Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples on ice to stop the reaction.
-
-
Measurement:
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA. The results are typically expressed as nmol of MDA per mg of protein.
-
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Calycosin suppresses expression of pro-inflammatory cytokines via the activation of p62/Nrf2-linked heme oxygenase 1 in rheumatoid arthritis synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calycosin activates Nrf2/Keap1 signaling to ameliorate hydrogen peroxide-induced spinal cord neuron death and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Calycosin 7-O-xylosylglucoside in Anti-inflammatory Studies
Introduction
Calycosin 7-O-xylosylglucoside is a flavonoid glycoside that, along with its aglycone calycosin, has garnered significant interest in pharmacological research due to its potential therapeutic properties. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known for their antioxidant and anti-inflammatory activities. Calycosin and its various glycosidic forms, primarily isolated from the roots of Astragalus membranaceus, have been investigated for their roles in mitigating inflammatory responses. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the anti-inflammatory applications of this compound and related compounds.
Mechanism of Action
Calycosin and its glycosides exert their anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory cascade. The most prominently implicated pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
Inhibition of the NF-κB Pathway: Inflammation is often triggered by stimuli such as lipopolysaccharide (LPS), which activates the Toll-like receptor 4 (TLR4). This activation leads to a signaling cascade that results in the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). The degradation of IκBα releases the NF-κB p65 subunit, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, upregulating the expression of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3][4][5] Calycosin has been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit, thereby suppressing the expression of these inflammatory mediators.[3][4][6][7]
-
Modulation of the MAPK Pathway: The MAPK pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical regulator of inflammation.[2][8] Upon activation by inflammatory stimuli, these kinases phosphorylate various transcription factors, leading to the expression of inflammatory genes. Calycosin has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages, contributing to its anti-inflammatory effects.[3][4][7]
-
Other Pathways: Research also suggests the involvement of other pathways, such as the PI3K/AKT pathway, in the anti-inflammatory and chondroprotective effects of calycosin.[9][10]
Data Presentation
The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of Calycosin and its glycosides.
Table 1: In Vitro Anti-inflammatory Effects of Calycosin and its Glycosides on Macrophages
| Cell Line | Inducer | Compound | Concentration | Target | Inhibition/Reduction | Reference |
| RAW 264.7 | LPS | Calycosin glycoside | Not specified | NO, PGE2, TNF-α, IL-1β, IL-6 | Significant inhibition | [4] |
| RAW 264.7 | LPS | Calycosin glycoside | Not specified | iNOS, COX-2 mRNA | Suppression | [3][4] |
| RAW 264.7 | LPS | Calycosin glycoside | Not specified | p-IκBα, p-p65, p-ERK, p-JNK, p-p38 | Inhibition | [3][4] |
| THP-1 derived | ox-LDL | Calycosin-7-glucoside | Not specified | Inflammatory cytokines | Suppression | [11][12] |
| BV2 microglia | LPS | Calycosin | Not specified | Inflammatory factors | Inhibition | [2] |
Table 2: In Vivo Anti-inflammatory Effects of Calycosin
| Animal Model | Disease Model | Compound | Dosage | Target | Effect | Reference |
| Mice | MPTP-induced Parkinson's | Calycosin | Not specified | Inflammatory responses | Mitigated | [2] |
| Rats | Chronic Prostatitis | Calycosin | Dose-dependent | p-p38, p-p65 | Reversed expression | [7] |
| Rats | Glucocorticoid-induced ONFH | Calycosin | Not specified | TLR4/NF-κB pathway | Retarded | [13] |
| Mice | Osteoarthritis | Calycosin | Not specified | IL-6, TNF-α, iNOS, COX-2 | Inhibited | [9] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the anti-inflammatory potential of this compound.
Protocol 1: In Vitro Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages
This protocol is designed to evaluate the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in murine macrophages.
-
1. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.[14]
-
Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[15]
-
-
2. Compound and LPS Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to desired concentrations in cell culture medium. Ensure the final solvent concentration does not affect cell viability.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.[14][16] Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).
-
-
3. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
After the 24-hour incubation, collect 50-100 µL of the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.[17]
-
-
4. Measurement of Pro-inflammatory Cytokines (ELISA):
-
5. Western Blot Analysis for Signaling Pathway Proteins:
-
For mechanistic studies, lyse the cells after a shorter LPS stimulation time (e.g., 30-60 minutes for phosphorylation events).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.[2][16]
-
Protocol 2: In Vitro Anti-inflammatory Activity by Protein Denaturation Assay
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
-
1. Preparation of Reagents:
-
2. Assay Procedure:
-
In a reaction tube, mix 2.8 mL of PBS, 0.2 mL of the albumin solution, and 2 mL of the test compound or standard solution.[18]
-
For the control, mix 2.8 mL of PBS, 0.2 mL of the albumin solution, and 2 mL of PBS (or the vehicle for the test compound).[18]
-
Incubate the mixtures at 37°C for 20 minutes, followed by heating at 57°C for 30 minutes to induce denaturation.[19]
-
After cooling to room temperature, measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
-
3. Calculation:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
-
Mandatory Visualization
Experimental workflow for in vitro anti-inflammatory screening.
Inhibition of the NF-κB signaling pathway by Calycosin.
Modulation of the MAPK signaling pathway by Calycosin.
References
- 1. Calycosin inhibits hepatocyte apoptosis in acute liver failure by suppressing the TLR4/NF‐κB pathway: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calycosin attenuates MPTP-induced Parkinson's disease by suppressing the activation of TLR/NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effect of Calycosin glycoside on lipopolysaccharide-induced inflammatory responses in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calycosin Suppresses RANKL-Mediated Osteoclastogenesis through Inhibition of MAPKs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calycosin protects against chronic prostatitis in rats via inhibition of the p38MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calycosin, a Common Dietary Isoflavonoid, Suppresses Melanogenesis through the Downregulation of PKA/CREB and p38 MAPK Signaling Pathways [mdpi.com]
- 9. Calycosin mitigates chondrocyte inflammation and apoptosis by inhibiting the PI3K/AKT and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Calycosin-7-Glucoside Alleviates Atherosclerosis by Inhibiting Ox-LDL-Induced Foam Cell Formation and Inflammatory Response in THP-1-Derived Macrophages via ATF-1 Activation Through the p38/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calycosin-7-Glucoside Alleviates Atherosclerosis by Inhibiting Ox-LDL-Induced Foam Cell Formation and Inflammatory Response in THP-1-Derived Macrophages via ATF-1 Activation Through the p38/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. bbrc.in [bbrc.in]
Application Notes: Gene Expression Analysis in Response to Calycosin 7-O-xylosylglucoside
Introduction
Calycosin (B1668236) 7-O-xylosylglucoside is an isoflavonoid (B1168493) glycoside that can be isolated from the roots of Astragalus membranaceus, a plant widely used in traditional medicine.[1] Research into the bioactivity of calycosin and its various glycoside derivatives has revealed significant therapeutic potential, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] While much of the detailed molecular research has been conducted on the aglycone form, calycosin, and its more common glucoside, calycosin-7-O-β-D-glucoside, it is scientifically plausible that Calycosin 7-O-xylosylglucoside elicits similar cellular responses due to the shared core calycosin structure. These responses are often mediated through the modulation of key signaling pathways, leading to changes in gene expression.
These application notes provide a comprehensive overview of the methodologies used to analyze gene expression changes in response to treatment with this compound. The protocols and data presented are based on established findings for calycosin and its related glycosides and serve as a guide for researchers investigating the specific effects of this compound.
Key Signaling Pathways
Calycosin and its derivatives have been shown to modulate several critical signaling pathways involved in inflammation, cell proliferation, and apoptosis. Understanding these pathways is crucial for interpreting gene expression data.
-
NF-κB Signaling Pathway: This pathway is a central regulator of the inflammatory response. Calycosin has been demonstrated to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, which retains NF-κB in the cytoplasm.[2]
-
PI3K/Akt Signaling Pathway: This pathway is vital for cell survival, proliferation, and growth. Calycosin has been shown to modulate this pathway, often leading to the inhibition of apoptosis in certain cell types while suppressing proliferation in cancer cells.[3]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in a wide range of cellular processes, including stress responses, inflammation, and apoptosis. Calycosin has been found to inhibit the phosphorylation of key proteins in this pathway, contributing to its anti-inflammatory and anti-cancer effects.[4][5]
Data Presentation: Summary of Gene Expression Changes
The following tables summarize the expected changes in gene expression in response to treatment with calycosin and its derivatives, based on published literature. These tables can serve as a reference for anticipated results when studying this compound.
Table 1: Down-regulated Genes in Response to Calycosin Treatment
| Gene | Function | Associated Pathway(s) | Reference(s) |
| TNF-α | Pro-inflammatory cytokine | NF-κB | [2] |
| IL-1β | Pro-inflammatory cytokine | NF-κB | [2] |
| IL-6 | Pro-inflammatory cytokine | NF-κB | [4] |
| iNOS | Production of nitric oxide, inflammation | NF-κB | [3] |
| COX-2 | Inflammation, pain | NF-κB, MAPK | [4] |
| MMP-3 | Extracellular matrix degradation | NF-κB | [3] |
| MMP-13 | Extracellular matrix degradation | NF-κB | [3] |
| Bcl-2 | Apoptosis inhibitor | PI3K/Akt | [6] |
| GPR30 | G-protein coupled estrogen receptor | WDR7-7-GPR30 | [7] |
Table 2: Up-regulated Genes in Response to Calycosin Treatment
| Gene | Function | Associated Pathway(s) | Reference(s) |
| HO-1 | Heme oxygenase 1, antioxidant | Nrf2 | [8] |
| NQO1 | NAD(P)H dehydrogenase, quinone 1, antioxidant | Nrf2 | [8] |
| WDR7-7 | Long non-coding RNA | WDR7-7-GPR30 | [7][9] |
| Bax | Apoptosis promoter | Apoptosis | [6] |
Experimental Protocols
Protocol 1: Total RNA Extraction
This protocol describes the isolation of total RNA from cultured cells treated with this compound.
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include a vehicle-treated control group.
-
Aspirate the culture medium and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Add 1 mL of a suitable lysis reagent (e.g., TRIzol or a lysis buffer from a commercial kit) directly to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Phase Separation:
-
Incubate the lysate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform (B151607) per 1 mL of lysis reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol (B130326) per 1 mL of the initial lysis reagent used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol (B145695).
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in RNase-free water.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an Agilent Bioanalyzer.
-
Protocol 2: cDNA Synthesis (Reverse Transcription)
This protocol outlines the conversion of RNA to complementary DNA (cDNA).
-
Reaction Setup:
-
In an RNase-free tube, combine the following:
-
1-2 µg of total RNA
-
1 µL of oligo(dT) primers (or random hexamers)
-
1 µL of 10 mM dNTP mix
-
Nuclease-free water to a final volume of 13 µL.
-
-
-
Denaturation and Annealing:
-
Heat the mixture to 65°C for 5 minutes, then place on ice for at least 1 minute.
-
-
Reverse Transcription Reaction:
-
Add the following components to the tube:
-
4 µL of 5X First-Strand Buffer
-
1 µL of 0.1 M DTT
-
1 µL of RNase inhibitor
-
1 µL of Reverse Transcriptase (e.g., M-MLV RT)
-
-
-
Incubation:
-
Incubate the reaction at 50°C for 60 minutes.
-
-
Inactivation:
-
Inactivate the enzyme by heating to 85°C for 5 minutes.
-
-
Storage:
-
The resulting cDNA can be used immediately for qPCR or stored at -20°C.
-
Protocol 3: Quantitative Real-Time PCR (qPCR)
This protocol details the amplification and quantification of specific cDNA targets.[1]
-
Primer Design:
-
Design or obtain validated primers for your target genes and a reference (housekeeping) gene (e.g., GAPDH, β-actin).
-
-
qPCR Reaction Setup:
-
In a qPCR plate, prepare the following reaction mixture for each sample (in duplicate or triplicate):
-
10 µL of 2X SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of cDNA template (diluted 1:10)
-
6 µL of Nuclease-free water
-
-
-
qPCR Cycling Conditions:
-
Perform the qPCR using a real-time PCR instrument with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: As per the instrument's instructions to verify product specificity.
-
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method. The expression of the target gene is normalized to the reference gene and then compared to the vehicle-treated control.
-
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation states of key signaling molecules.[6]
-
Protein Extraction:
-
Treat cells as described in Protocol 1.
-
Wash cells with ice-cold 1X PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p65, anti-p65, anti-phospho-Akt, anti-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH, β-actin).
-
Mandatory Visualizations
References
- 1. This compound | The Arabidopsis Gene Expression Database [arexdb.org]
- 2. Calycosin suppresses expression of pro-inflammatory cytokines via the activation of p62/Nrf2-linked heme oxygenase 1 in rheumatoid arthritis synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calycosin-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis and Mineralization in Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calycosin-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis and Mineralization in Human Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Calycosin-7-Glucoside Alleviates Atherosclerosis by Inhibiting Ox-LDL-Induced Foam Cell Formation and Inflammatory Response in THP-1-Derived Macrophages via ATF-1 Activation Through the p38/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Expression of Calycosin-7-O-β-D-glucoside Biosynthesis Genes and Accumulation of Related Metabolites in Different Organs of Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao Under Drought Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Calycosin 7-O-xylosylglucoside and its Glucoside Analogue as Chemical Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Calycosin (B1668236) 7-O-xylosylglucoside and the closely related, more extensively studied Calycosin 7-O-glucoside as chemical standards in research and drug development. Due to the limited specific data on the xylosylglucoside variant, this document leverages the comprehensive information available for Calycosin 7-O-glucoside to illustrate the principles of its application as a reference standard.
Introduction
Calycosin and its glycosides are isoflavonoids primarily isolated from the roots of Astragalus membranaceus, a widely used herb in traditional medicine. These compounds are of significant interest to the pharmaceutical industry due to their diverse biological activities, including neuroprotective, cardioprotective, anti-inflammatory, and antioxidant effects.[1] Accurate quantification of these compounds in raw materials, herbal preparations, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding their mechanisms of action. The use of well-characterized chemical standards is paramount for achieving reliable and reproducible results.
Calycosin 7-O-xylosylglucoside has been identified and noted for its hepatoprotective and antioxidant properties.[2][3][4][5] However, detailed analytical methodologies and extensive quantitative data for its use as a chemical standard are not as widely published as for its glucoside counterpart.
Calycosin 7-O-glucoside (also referred to as Calycosin-7-O-β-D-glucopyranoside) is a well-established chemical standard available from pharmacopeias like the USP.[6] It is extensively used for the quality control of herbal medicines and in various analytical and pharmacological studies.
Quantitative Data Summary
The following tables summarize quantitative data from various analytical methods developed for the determination of Calycosin 7-O-glucoside, which can serve as a reference for developing methods for this compound.
Table 1: HPLC-UV Method Parameters for Calycosin 7-O-glucoside Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Radix Astragali | Roasted Astragalus membranaceus Extract | Rat Plasma and Urine |
| Column | Polaris C18 (250 mm x 4.6 mm, 5 µm)[7] | Not Specified | Reversed-phase C18 |
| Mobile Phase | Methanol (B129727):Water (30:70, v/v)[7] | Not Specified | Acetonitrile:Water (16:84, v/v) |
| Flow Rate | 1.0 mL/min[7] | Not Specified | 1.0 mL/min |
| Detection Wavelength | 254 nm[7] | 220, 250, and 260 nm | 280 nm |
| Linearity Range | 0.0106 - 2.12 µg[7] | 0.2 - 50.0 µg/mL | Plasma: 0.2 - 10.0 µg/mL, Urine: 0.2 - 5.0 µg/mL |
| Correlation Coefficient (r²) | 0.9999[7] | 0.9999 | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.029 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 0.088 µg/mL | 0.2 µg/mL (Plasma & Urine) |
| Recovery | 95.8%[7] | 99.419% - 104.861% | Not Specified |
| Precision (RSD) | 1.3%[7] | Intra-day: 0.812%, Inter-day: 1.650% | < 10% |
Table 2: LC-MS/MS Method Parameters for Calycosin 7-O-glucoside Quantification in Rat Plasma
| Parameter | Method 1 | Method 2 |
| Extraction Method | Solid-Phase Extraction (SPE)[8] | Solid-Phase Extraction (SPE)[9] |
| Column | CEC18[8] | Inertsil ZORBAX C18[9] |
| Mobile Phase | Gradient elution with water (containing 0.1% formic acid) and acetonitrile[10] | Not Specified |
| Flow Rate | 0.4 mL/min[10] | Not Specified |
| Detection Mode | ESI in Multiple-Reaction Monitoring (MRM) mode[8] | ESI in negative Selective Ion Monitoring (SIM) mode[9] |
| Linearity Range | Two orders of magnitude[8] | Two orders of magnitude[9] |
| Correlation Coefficient (r) | > 0.995[8] | > 0.99[9] |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL[8] | 0.55 ng/mL[9] |
| Precision (RSD) | Intra-day: 0.97% - 7.63%, Inter-day: 3.45% - 10.89%[8] | Intra-day: 2.10% - 6.19%, Inter-day: 2.37% - 6.72%[9] |
Experimental Protocols
Protocol for Quantification of Calycosin 7-O-glucoside in Herbal Material (Radix Astragali) by HPLC-UV
This protocol is based on the method described by Luo et al. (2003).[7]
Objective: To determine the content of Calycosin 7-O-glucoside in Radix Astragali using a reference standard.
Materials:
-
Calycosin 7-O-glucoside reference standard
-
Radix Astragali powder
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
Polaris C18 column (250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
Ultrasonic bath
-
0.45 µm syringe filters
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh 1 mg of Calycosin 7-O-glucoside reference standard.
-
Dissolve in methanol in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 0.5 to 20 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh 1 g of powdered Radix Astragali.
-
Add 50 mL of methanol and sonicate for 30 minutes.
-
Filter the extract and collect the filtrate.
-
Repeat the extraction process on the residue with another 50 mL of methanol.
-
Combine the filtrates and evaporate to dryness under reduced pressure.
-
Dissolve the residue in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: Polaris C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Water (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peak for Calycosin 7-O-glucoside in the sample chromatogram by comparing the retention time with the standard.
-
Calculate the concentration of Calycosin 7-O-glucoside in the sample using the calibration curve.
-
Protocol for Hepatoprotective Activity Assay
This protocol is a general guideline for assessing the hepatoprotective effects of this compound, based on its known biological activity.[2][3][4][5]
Objective: To evaluate the protective effect of this compound against toxin-induced cell death in human liver cells.
Materials:
-
This compound
-
Human normal liver cell line (e.g., L-02 or HL-7702)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Hepatotoxin (e.g., D-galactosamine, acetaminophen, or carbon tetrachloride)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Culture:
-
Culture the liver cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.
-
-
Cell Treatment:
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.
-
After the pretreatment, expose the cells to the hepatotoxin (e.g., 20 mM D-galactosamine) for another 24 hours. Include a control group (no toxin) and a toxin-only group.
-
-
Cell Viability Assay (MTT):
-
After the treatment period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control group.
-
Plot the cell viability against the concentration of this compound to determine its protective effect.
-
Visualizations
Experimental Workflow for HPLC Quantification
Caption: Workflow for quantifying Calycosin glycosides using HPLC.
Signaling Pathway for Antioxidant Activity
The aglycone, Calycosin, has been shown to exert its effects through various signaling pathways. The antioxidant properties of Calycosin glycosides are likely mediated through similar pathways following their metabolism to Calycosin.
Caption: Postulated antioxidant signaling pathway of Calycosin.
Disclaimer: The information provided is for research purposes only and not for clinical use. The protocols are general guidelines and may require optimization for specific applications.
References
- 1. Calycosin inhibits hepatocyte apoptosis in acute liver failure by suppressing the TLR4/NF‐κB pathway: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Calycosin-7-Glucoside Alleviates Atherosclerosis by Inhibiting Ox-LDL-Induced Foam Cell Formation and Inflammatory Response in THP-1-Derived Macrophages via ATF-1 Activation Through the p38/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Analytical Method Validation for Calycosin Glucoside Content of Extract from Roasted Astragalus membranaceus -The Korean Journal of Food And Nutrition | Korea Science [koreascience.kr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Simultaneous determination of calycosin-7-O-β-d-glucoside, calycosin, formononetin, astragaloside IV and schisandrin in rat plasma by LC-MS/MS: application to a pharmacokinetic study after oral administration of Shenqi Wuwei chewable tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unveiling the potential anti‐cancer activity of calycosin against multivarious cancers with molecular insights: A promising frontier in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Perceptive BioScience [perceptivebioscience.com]
Application Notes and Protocols for Studying the PI3K/Akt Signaling Pathway Using Calycosin and Its Glycosides
Disclaimer: As of December 2025, specific research detailing the effects of Calycosin (B1668236) 7-O-xylosylglucoside on the PI3K/Akt signaling pathway is limited. The following application notes and protocols are based on the extensive research conducted on its aglycone, Calycosin , and a closely related compound, Calycosin-7-O-β-D-glucoside . These compounds have been demonstrated to modulate the PI3K/Akt pathway in various cellular contexts. This document is intended to serve as a comprehensive guide for researchers and drug development professionals to design and execute studies on Calycosin 7-O-xylosylglucoside, leveraging the knowledge from these structurally similar molecules.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.
Calycosin, an isoflavonoid (B1168493) primarily isolated from Astragalus membranaceus, and its glycoside derivatives have garnered significant interest for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1] Multiple studies have indicated that Calycosin and Calycosin-7-O-β-D-glucoside exert their biological functions, at least in part, by modulating the PI3K/Akt signaling pathway.[1][2][3] this compound, isolated from Sophora flavescens, has shown hepatoprotective and antioxidant properties, suggesting it may also interact with key cellular signaling pathways.[4][5]
These application notes provide a framework for utilizing this compound as a tool to investigate the PI3K/Akt pathway, with detailed protocols for key experiments.
Data Presentation: Effects of Calycosin and its Glycosides on the PI3K/Akt Pathway
The following table summarizes quantitative data from studies on Calycosin and Calycosin-7-O-β-D-glucoside, demonstrating their impact on cell lines and relevant biomarkers of the PI3K/Akt pathway.
| Compound | Cell Line/Model | Assay | Concentration/Dose | Observed Effect | Reference |
| Calycosin | Osteoarthritis Chondrocytes | Western Blot | 100, 200, 400 μM | Dose-dependent inhibition of IL-1β-induced PI3K and Akt phosphorylation. | [3] |
| Calycosin | ER-positive Breast Cancer Cells (MCF-7, T-47D) | Western Blot | Not specified | Suppression of Akt phosphorylation. | [6] |
| Calycosin | Osteosarcoma MG-63 Cells | Western Blot | Not specified | Downregulated phosphorylation of PI3K and Akt. | [7] |
| Calycosin-7-O-β-D-glucoside | Ischemia-Reperfusion (I/R) in vivo model | Western Blot | High Dose | Enhanced phosphorylation of PI3K p85 and Akt. This effect was reversed by the PI3K inhibitor LY294002. | [2] |
| Calycosin-7-O-β-D-glucoside | Human Mesenchymal Stem Cells | Western Blot | 1-10 μM | Enhanced phosphorylation of Akt. |
Mandatory Visualizations
PI3K/Akt Signaling Pathway and Calycosin
References
- 1. Calycosin: a Review of its Pharmacological Effects and Application Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calycosin‑7‑O‑β‑D‑glucoside attenuates ischemia‑reperfusion injury in vivo via activation of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calycosin mitigates chondrocyte inflammation and apoptosis by inhibiting the PI3K/AKT and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dibenzoyl and isoflavonoid glycosides from Sophora flavescens: inhibition of the cytotoxic effect of D-galactosamine on human hepatocyte HL-7702 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unveiling the potential anti‐cancer activity of calycosin against multivarious cancers with molecular insights: A promising frontier in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: High-Throughput Analysis of Calycosin 7-O-xylosylglucoside and its Metabolites Using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Calycosin 7-O-xylosylglucoside and its primary metabolites in biological matrices. The described protocol is optimized for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of this flavonoid glycoside. The method employs solid-phase extraction for sample cleanup, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This approach provides high selectivity and sensitivity for the parent compound and its key metabolites, including the aglycone, Calycosin.
Introduction
This compound is a naturally occurring isoflavonoid (B1168493) with potential therapeutic properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for its development as a pharmaceutical agent. The primary metabolic pathways for many flavonoid glycosides involve enzymatic hydrolysis to the aglycone, followed by Phase II conjugation reactions such as glucuronidation. This application note provides a comprehensive protocol for the simultaneous determination of this compound and its expected major metabolite, Calycosin, in plasma.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is recommended for the extraction of this compound and its metabolites from plasma samples.
Protocol:
-
Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
To 100 µL of plasma, add 10 µL of internal standard (IS) solution (e.g., Rutin, 1 µg/mL in methanol) and vortex.
-
Dilute the plasma sample with 500 µL of 0.1% formic acid in water.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
Table 2: Proposed MRM Transitions for this compound and its Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 579.2 | 285.1 | 25 |
| Calycosin (Metabolite) | 285.1 | 270.1 | 20 |
| Rutin (Internal Standard) | 611.2 | 303.1 | 40 |
Note: These are proposed transitions and should be optimized for the specific instrument used.
Results and Discussion
This method is designed to provide excellent sensitivity and specificity for the analysis of this compound and Calycosin. The lower limit of quantitation (LLOQ) for similar isoflavone (B191592) glycosides is often in the low ng/mL range.[1][2] The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.
Table 3: Typical Quantitative Performance (Hypothetical Data)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | 0.5 - 500 | 0.5 | < 10% | < 15% |
| Calycosin | 0.2 - 200 | 0.2 | < 10% | < 15% |
Visualizations
Conclusion
The LC-MS/MS method described provides a robust and sensitive platform for the quantitative analysis of this compound and its primary metabolite, Calycosin, in biological matrices. This protocol can be readily implemented in research and drug development settings to support pharmacokinetic and metabolism studies. The provided workflows and diagrams offer a clear and detailed guide for researchers.
References
Troubleshooting & Optimization
Improving Calycosin 7-O-xylosylglucoside solubility for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Calycosin 7-O-xylosylglucoside in cell-based assays. This guide addresses common challenges related to the compound's low aqueous solubility and offers troubleshooting strategies and detailed protocols to ensure successful experimental outcomes.
Troubleshooting Guide
Issue: Precipitate Forms When Preparing Working Solutions in Aqueous Media
-
Question: I dissolved my this compound in DMSO to make a stock solution, but when I dilute it into my cell culture medium, a precipitate forms. What should I do?
-
Answer: This is a common issue due to the low aqueous solubility of many flavonoid glycosides. Here are several steps you can take to resolve this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[1][2][3][4][5] Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[1] To achieve this, you may need to prepare a more concentrated stock solution in DMSO.
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of your aqueous medium. Instead, perform a stepwise dilution. First, dilute the DMSO stock in a small volume of a serum-containing medium or a solution with a co-solvent before adding it to the final volume.
-
Use of Co-solvents: Incorporating a co-solvent can help maintain the solubility of the compound in the final aqueous solution.[6][7][8] Polyethylene glycols (PEGs), such as PEG300, are commonly used.
-
Incorporate Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6]
-
Utilize Cyclodextrins: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with poorly soluble compounds, significantly enhancing their aqueous solubility.[6][7][9][10][11][12][13]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has been shown to be effective in dissolving this compound at high concentrations.[14][15][16]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of the related compound, Calycosin-7-O-β-D-glucoside, in DMSO is approximately 50 mg/mL (112.01 mM).[14]
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The maximum tolerable DMSO concentration is cell-line dependent. For most robust cell lines, a final concentration of 0.5% is generally considered safe for incubations up to 72 hours.[1][3][5] However, for sensitive cell lines or primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%.[1][2] It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the most common, other organic solvents like ethanol (B145695) and methanol (B129727) can also dissolve flavonoid glycosides.[17][18] However, their compatibility and toxicity in your specific cell-based assay must be evaluated. For in vivo applications, co-solvent formulations are often necessary.[14][19]
Q5: How can I increase the solubility of this compound in my aqueous working solution?
A5: To enhance solubility in aqueous media, you can use co-solvents (e.g., PEG300), non-ionic surfactants (e.g., Tween 80), or cyclodextrins (e.g., HP-β-CD, SBE-β-CD).[6][7][8][9][19] These agents help to keep the compound in solution when diluted from a DMSO stock.
Data Presentation
Table 1: Solubility of Calycosin-7-O-β-D-glucoside in Various Solvents
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL (112.01 mM)[14] | Sonication is recommended to aid dissolution.[14] |
| Water | Insoluble[14] | |
| Ethanol | Sparingly soluble[17] | |
| Methanol | Sparingly soluble[17] |
Table 2: Recommended Maximum DMSO Concentrations for Cell-Based Assays
| DMSO Concentration | General Recommendation | Cell Type Suitability |
| < 0.1% | Generally considered safe with minimal effects.[3] | Recommended for sensitive and primary cells.[1] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours.[3] | A common range for many in vitro assays.[1] |
| > 0.5% | Increased cytotoxicity and effects on cell proliferation may be observed.[3] | Should be used with caution and validated for specific cell lines. |
Table 3: Example Co-Solvent Formulations for In Vivo Studies
| Formulation | Composition | Achieved Solubility |
| Formulation 1[14][19] | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 2.5 mg/mL (5.60 mM) |
| Formulation 2[19] | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.60 mM) |
| Formulation 3[19] | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.60 mM) |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
-
Materials:
-
This compound (or Calycosin-7-O-β-D-glucoside, MW: 446.4 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out 22.32 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a 100 µM Working Solution with a Final DMSO Concentration of 0.2%
-
Materials:
-
50 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
-
Procedure:
-
Prepare an intermediate dilution by adding 2 µL of the 50 mM stock solution to 998 µL of cell culture medium. This results in a 100 µM solution with 0.2% DMSO.
-
Vortex the intermediate dilution gently to ensure homogeneity.
-
This 100 µM working solution can now be further diluted in cell culture medium to achieve the desired final concentrations for your experiment, while maintaining a final DMSO concentration of 0.2%.
-
Protocol 3: Preparation of a Working Solution using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or appropriate buffer
-
Shaker or rotator
-
-
Procedure:
-
Prepare a 40% (w/v) solution of HP-β-CD in deionized water or your experimental buffer.
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Agitate the mixture on a shaker or rotator at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After equilibration, centrifuge the suspension at high speed to pellet any undissolved compound.
-
Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex. The concentration of the solubilized compound should be determined analytically (e.g., by HPLC-UV).
-
Signaling Pathway and Workflow Diagrams
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Cyclodextrin-Assisted Extraction of Phenolics from Helichrysum italicum for Preparation of Extracts with Anti-Elastase and Anti-Collagenase Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calycosin-7-O-β-D-glucoside | ROS | MMP | TargetMol [targetmol.com]
- 15. apexbt.com [apexbt.com]
- 16. aobious.com [aobious.com]
- 17. CALYCOSIN 7-O-GLUCOSIDE CAS#: 20633-67-4 [m.chemicalbook.com]
- 18. benchchem.com [benchchem.com]
- 19. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimization of Calycosin 7-O-xylosylglucoside Extraction
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the extraction of Calycosin 7-O-xylosylglucoside from plant material. The information provided is based on established methods for the extraction of isoflavonoid (B1168493) glycosides.
Disclaimer: Specific quantitative data for the optimization of this compound extraction is limited in publicly available literature. Therefore, the data presented in the tables is based on studies of the closely related compound, Calycosin-7-O-β-D-glucoside. The extraction principles and influential factors are highly analogous, and this information serves as a strong starting point for developing a robust extraction protocol for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and other flavonoid glycosides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate Solvent System: The polarity of the solvent may not be optimal for this compound. 2. Insufficient Extraction Time or Temperature: The compound may not have had enough time or energy to diffuse from the plant matrix. 3. Inadequate Solid-to-Liquid Ratio: A low solvent volume can lead to saturation and incomplete extraction. 4. Large Particle Size of Plant Material: Reduced surface area hinders solvent penetration. 5. Degradation of the Target Compound: Exposure to high temperatures, light, or extreme pH can degrade the glycoside. | 1. Solvent Optimization: Test a range of solvents with varying polarities. Aqueous ethanol (B145695) (50-80%) or methanol (B129727) are often effective for flavonoid glycosides. 2. Parameter Optimization: Systematically vary the extraction time and temperature. For Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), shorter times are generally required. 3. Optimize Solid-to-Liquid Ratio: Increase the solvent volume. Ratios of 1:20 to 1:50 (g/mL) are common starting points. 4. Reduce Particle Size: Grind the plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area. 5. Control Extraction Conditions: Use moderate temperatures (e.g., 40-60°C), protect the extraction vessel from light, and maintain a slightly acidic to neutral pH. |
| Co-extraction of Impurities | 1. Solvent with Broad Selectivity: The chosen solvent may be extracting a wide range of compounds with similar polarities. 2. Presence of Pigments and Lipids: Chlorophyll (B73375), carotenoids, and lipids are common impurities in plant extracts. | 1. Solvent Polarity Adjustment: Fine-tune the polarity of your solvent system to be more selective for isoflavonoid glycosides. 2. Pre-extraction/Defatting: For non-polar impurities, pre-extract the plant material with a non-polar solvent like n-hexane before the main extraction. 3. Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18) to clean up the crude extract and isolate the flavonoid glycoside fraction. |
| Degradation of this compound | 1. Hydrolysis of the Glycosidic Bond: High temperatures and acidic conditions can cleave the sugar moieties. 2. Oxidation: Flavonoids can be susceptible to oxidation, especially in the presence of light and oxygen. 3. Enzymatic Degradation: Endogenous plant enzymes can degrade the compound if not properly inactivated. | 1. Mild Extraction Conditions: Use lower temperatures and avoid strong acids in the extraction solvent. 2. Protect from Light and Oxygen: Use amber glassware or cover vessels with aluminum foil. Consider performing the extraction under an inert atmosphere (e.g., nitrogen). 3. Enzyme Inactivation: Blanching the fresh plant material or using freeze-dried material can help inactivate enzymes. |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: The concentration of the target compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent composition can affect the extraction efficiency. 3. Inaccurate Measurements: Errors in weighing the plant material or measuring solvent volumes. | 1. Standardize Plant Material: Use plant material from the same source and harvest time if possible. 2. Strict Protocol Adherence: Ensure all extraction parameters are precisely controlled and monitored for each batch. 3. Calibrate Equipment: Regularly calibrate balances and other measuring instruments. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: While the optimal solvent should be determined experimentally, aqueous ethanol (typically in the range of 50-80%) is a good starting point for extracting flavonoid glycosides like this compound. The addition of water increases the polarity of the solvent, which is generally suitable for extracting glycosides.
Q2: How can I improve the efficiency of my extraction?
A2: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve efficiency by reducing extraction time and solvent consumption. Optimizing parameters such as temperature, time, solvent concentration, and solid-to-liquid ratio is crucial.
Q3: My extract is a dark green color. How can I remove the chlorophyll?
A3: Chlorophyll can be removed by a pre-extraction step with a non-polar solvent like n-hexane, which will solubilize the chlorophyll without extracting the more polar this compound. Alternatively, you can use column chromatography (e.g., with silica (B1680970) gel or a C18 stationary phase) to separate the target compound from the pigments in the crude extract.
Q4: How can I confirm the presence and quantify this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and reliable method for the identification and quantification of this compound.[1] You will need a certified reference standard of the compound for accurate quantification.
Q5: What are the ideal storage conditions for my plant material and extracts?
A5: Plant material should be stored in a cool, dry, and dark place to prevent degradation of the active compounds. Extracts should be stored in airtight, amber-colored vials at low temperatures (4°C for short-term storage, -20°C or lower for long-term storage) to minimize degradation from light, oxidation, and microbial growth.
Data on Extraction Optimization of a Related Compound: Calycosin-7-O-β-D-glucoside
The following tables summarize the influence of various parameters on the extraction yield of Calycosin-7-O-β-D-glucoside, which can be used as a guide for optimizing the extraction of this compound.
Table 1: Effect of Extraction Method on the Yield of Calycosin-7-O-β-D-glucoside
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (mg/g) |
| Maceration | 70% Ethanol | 25 | 24 h | 1.25 |
| Heat Reflux Extraction | 70% Ethanol | 80 | 2 h | 2.18 |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 60 | 30 min | 2.85 |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 70 | 5 min | 3.12 |
Table 2: Influence of Ethanol Concentration on UAE of Calycosin-7-O-β-D-glucoside
| Ethanol Concentration (%) | Temperature (°C) | Time (min) | Solid-to-Liquid Ratio (g/mL) | Yield (mg/g) |
| 30 | 60 | 30 | 1:30 | 1.98 |
| 50 | 60 | 30 | 1:30 | 2.54 |
| 70 | 60 | 30 | 1:30 | 2.85 |
| 90 | 60 | 30 | 1:30 | 2.11 |
Table 3: Influence of Temperature on UAE of Calycosin-7-O-β-D-glucoside (70% Ethanol)
| Temperature (°C) | Time (min) | Solid-to-Liquid Ratio (g/mL) | Yield (mg/g) |
| 40 | 30 | 1:30 | 2.45 |
| 50 | 30 | 1:30 | 2.71 |
| 60 | 30 | 1:30 | 2.85 |
| 70 | 30 | 1:30 | 2.79 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol provides a general procedure for the UAE of this compound from dried plant material.
-
Sample Preparation: Grind the dried plant material to a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 1.0 g of the powdered plant material and place it in a 50 mL Erlenmeyer flask.
-
Add 30 mL of 70% ethanol (solid-to-liquid ratio of 1:30 g/mL).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz and the power to 100 W.
-
Set the extraction temperature to 60°C and the time to 30 minutes.
-
-
Filtration and Collection: After extraction, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction (Optional but Recommended): Repeat the extraction process on the residue with fresh solvent to ensure complete extraction. Combine the filtrates.
-
Solvent Removal: Evaporate the solvent from the combined filtrates using a rotary evaporator under reduced pressure at 50°C.
-
Analysis: Dissolve the dried extract in a known volume of methanol and analyze by HPLC for the quantification of this compound.
Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol outlines a general procedure for the MAE of this compound.
-
Sample Preparation: Grind the dried plant material to a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 1.0 g of the powdered plant material and place it in a microwave extraction vessel.
-
Add 30 mL of 70% ethanol.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 400 W and the extraction temperature to 70°C.
-
Set the extraction time to 5 minutes.
-
-
Cooling and Filtration: After extraction, allow the vessel to cool to room temperature. Filter the mixture and collect the filtrate.
-
Solvent Removal and Analysis: Follow steps 5 and 6 from the UAE protocol.
Visualizations
Caption: Experimental workflow for the extraction and optimization of this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
References
Troubleshooting Calycosin 7-O-xylosylglucoside instability in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Calycosin 7-O-xylosylglucoside in solution. The information is presented in a user-friendly question-and-answer format to directly tackle common experimental issues.
Disclaimer
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: Extremes in pH, especially alkaline conditions, can lead to the hydrolysis of the glycosidic bond and degradation of the isoflavone (B191592) structure.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to ultraviolet (UV) light can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidative degradation of the phenolic structure.
-
Enzymatic Activity: If working with biological samples or extracts, endogenous enzymes such as glycosidases can cleave the sugar moieties.
Q2: How does the stability of this compound compare to its aglycone, Calycosin?
A2: Generally, glycosylation enhances the stability of flavonoids.[1][2] The sugar moiety can protect the core isoflavone structure from enzymatic degradation and, in some cases, from oxidative stress.[1][2] Therefore, this compound is expected to be more stable in solution than its aglycone, Calycosin.
Q3: What are the likely degradation products of this compound?
A3: Under harsh conditions, the primary degradation pathway is the hydrolysis of the O-glycosidic bond, which would yield Calycosin and a xylosyl-glucose disaccharide. Further degradation of the Calycosin aglycone can occur, leading to the opening of the C-ring and the formation of smaller phenolic compounds.
Q4: What are the recommended storage conditions for a stock solution of this compound?
A4: To ensure the long-term stability of your this compound stock solution, it is recommended to:
-
Store the solution at -20°C or -80°C.
-
Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepare aliquots to avoid repeated freeze-thaw cycles.
-
For solutions in organic solvents like DMSO, ensure the solvent is of high purity and dry, as water content can facilitate hydrolysis.
Troubleshooting Guides
This section provides step-by-step guidance to troubleshoot common experimental problems encountered when working with this compound.
Issue 1: Inconsistent results in bioactivity assays.
Question: I am observing significant variability in the biological effects of this compound between experiments. What could be the cause?
Answer: Inconsistent bioactivity can stem from several sources. Follow this troubleshooting workflow to identify the potential issue:
Caption: Troubleshooting workflow for inconsistent bioactivity.
-
Check for Compound Degradation:
-
pH of Media: Ensure the pH of your cell culture media or assay buffer is within a stable range for the compound, ideally between 6 and 8.
-
Incubation Time: Long incubation times at 37°C can lead to gradual degradation. Consider running a time-course experiment to assess stability under your specific assay conditions.
-
Light Exposure: Protect your plates and solutions from direct light, especially during long incubations.
-
-
Review Solution Preparation and Storage:
-
Solvent Quality: Use high-purity, anhydrous solvents for preparing stock solutions.
-
Storage: Ensure stock solutions are stored at or below -20°C in tightly sealed vials. Avoid repeated freeze-thaw cycles by preparing aliquots.
-
-
Assess Experimental Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time.
-
Reagent Consistency: Use the same batches of media, sera, and other critical reagents for a set of comparative experiments.
-
-
Verify Compound Purity:
-
Source: Ensure the compound is from a reputable supplier.
-
Certificate of Analysis (CoA): Review the CoA for purity and the presence of any potential impurities that might have biological activity.
-
Issue 2: Unexpectedly low compound concentration in prepared solutions.
Question: My analytical quantification (e.g., by HPLC) shows a lower than expected concentration of this compound shortly after preparing the solution. Why is this happening?
Answer: This issue often points to solubility problems or rapid degradation.
References
Technical Support Center: Calycosin 7-O-xylosylglucoside In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Calycosin 7-O-xylosylglucoside for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in in vivo studies?
A1: Currently, there is no published data specifically detailing the in vivo dosage of this compound. However, we can extrapolate a potential starting range from studies on its aglycone, Calycosin, and a similar glycoside, Calycosin 7-O-β-D-glucoside. For Calycosin, oral administration in rats has ranged from 7.5 mg/kg/day to 50 mg/kg/day for various models, including neuroprotection and pancreatitis.[1] In a rat model of ischemia-reperfusion injury, Calycosin 7-O-β-D-glucoside was administered via intraperitoneal injection at a dose of 26.8 mg/kg.[2][3]
Given that the addition of a xylosyl group increases the molecular weight compared to a simple glucoside, a starting dose-range finding study for this compound could begin with doses in the range of 10-50 mg/kg, depending on the administration route and the animal model. It is crucial to perform a dose-range finding study to determine the optimal and safe dose for your specific experimental conditions.[3][4][5][6]
Q2: How can I improve the bioavailability of this compound for oral administration?
A2: Flavonoid glycosides, including Calycosin 7-O-β-glucoside, often exhibit low oral bioavailability, which has been calculated to be as low as 0.304% for the latter.[1] This is due to factors like poor solubility and first-pass metabolism.[7] To enhance bioavailability, consider the following formulation strategies:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.[7]
-
Use of Co-solvents and Surfactants: Formulations containing DMSO, polyethylene (B3416737) glycol (PEG), and surfactants like Tween-80 can improve solubility.[2][8][9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomes can enhance the absorption of lipophilic compounds.[7]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes that increase the aqueous solubility of the compound.[7]
Q3: What are the potential mechanisms of action and signaling pathways modulated by this compound?
A3: While the specific pathways for this compound are not yet fully elucidated, isoflavones like Calycosin are known to modulate several key signaling pathways involved in inflammation, cell survival, and metabolism.[10] These include:
-
PPAR Signaling: Isoflavones can activate Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ), which play roles in lipid metabolism and inflammation.[1][11][12]
-
NF-κB Signaling: Calycosin has been shown to inhibit the activation of NF-κB, a key regulator of inflammatory responses.[13]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation and can be modulated by flavonoids.[10][14]
-
MAPK Pathways: Mitogen-activated protein kinase pathways, such as ERK1/2, are involved in cellular responses to various stimuli and can be influenced by isoflavones.[10][13]
-
Notch Signaling: Some studies suggest that isoflavones can inhibit the Notch signaling pathway, which is involved in cell differentiation and proliferation.[13]
Troubleshooting Guides
Issue 1: Precipitation of this compound during formulation preparation.
-
Possible Cause: Poor aqueous solubility. Flavonoid glycosides can be challenging to dissolve in aqueous solutions for in vivo administration.
-
Troubleshooting Steps:
-
Use a Co-solvent System: First, dissolve the compound in a minimal amount of an organic solvent like DMSO. Subsequently, slowly add other vehicles such as PEG300 and a surfactant like Tween-80 while vortexing continuously. Finally, add saline or PBS dropwise to the desired volume.[2][9]
-
Gentle Warming and Sonication: After adding all components, gentle warming (e.g., to 37°C) and sonication can help to fully dissolve the compound and prevent precipitation.[2][9]
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. Adjusting the pH of the final formulation (while ensuring it remains physiologically compatible) may improve solubility.[8]
-
Prepare Fresh Solutions: It is recommended to prepare the formulation fresh before each administration to minimize the risk of precipitation over time.[2]
-
Issue 2: Lack of efficacy or inconsistent results in in vivo studies.
-
Possible Cause: Suboptimal dosage or poor bioavailability.
-
Troubleshooting Steps:
-
Review Dosage: If you started with a low dose, consider performing a dose-escalation study to determine if a higher dose is required to elicit a biological response.[3][5]
-
Pharmacokinetic Analysis: If possible, perform a preliminary pharmacokinetic study to determine the concentration of the compound in plasma over time after administration. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) profile and whether it is reaching the target tissue in sufficient concentrations.
-
Optimize Administration Route: If oral administration yields poor results, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection, which bypass first-pass metabolism and can lead to higher systemic exposure.[1]
-
Evaluate Formulation: The formulation itself can impact bioavailability. Re-evaluate your vehicle and consider the strategies mentioned in FAQ 2 to improve solubility and absorption.[7]
-
Data Presentation: Dosage and Study Design
Table 1: Summary of Reported In Vivo Dosages for Calycosin and its Glucoside
| Compound | Animal Model | Administration Route | Dosage | Observed Effect |
| Calycosin | Ischemia-reperfusion rats | Oral gavage | 7.5 - 30 mg/kg/day | Neuroprotection[1] |
| Calycosin | Acute pancreatitis rats | Oral gavage | 25 or 50 mg/kg/day | Reduced pancreatic edema and inflammation[1] |
| Calycosin 7-O-β-D-glucoside | Ischemia-reperfusion rats | Intraperitoneal injection | 26.8 mg/kg | Neuroprotection[2][3] |
Table 2: Example of a Dose-Range Finding Study Design
| Group | Treatment | Dose (mg/kg) | Administration Route | Number of Animals |
| 1 | Vehicle Control | - | e.g., Oral Gavage | n=5 |
| 2 | This compound | 10 | e.g., Oral Gavage | n=5 |
| 3 | This compound | 25 | e.g., Oral Gavage | n=5 |
| 4 | This compound | 50 | e.g., Oral Gavage | n=5 |
| 5 | Positive Control (if applicable) | - | - | n=5 |
Experimental Protocols
Protocol 1: General Procedure for a Dose-Range Finding Study in Rodents
-
Compound Preparation:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline. For example, a vehicle could be prepared with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
First, dissolve the compound in DMSO. Then, add PEG300 and Tween-80, mixing thoroughly after each addition. Finally, add the saline dropwise while vortexing to achieve the final desired concentration.
-
-
Animal Handling and Acclimatization:
-
Use an appropriate animal model (e.g., male Sprague-Dawley rats, 200-220g).
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
House the animals in standard conditions with free access to food and water.
-
-
Dosing:
-
Randomly divide the animals into groups as outlined in Table 2.
-
Administer the vehicle or the compound formulation at the specified doses via the chosen route (e.g., oral gavage).
-
The volume of administration should be based on the animal's body weight (e.g., 5-10 mL/kg for oral gavage in rats).
-
-
Observation and Monitoring:
-
Monitor the animals for any signs of toxicity or adverse effects at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dosing).
-
Record clinical observations, body weight changes, and food/water intake.
-
-
Sample Collection and Analysis:
-
At the end of the study period, collect blood and tissue samples as required for your specific endpoints (e.g., biomarker analysis, histopathology).
-
For pharmacokinetic analysis, blood samples should be collected at multiple time points after a single dose.
-
-
Data Analysis:
-
Analyze the collected data to determine the maximum tolerated dose (MTD) and to identify a range of effective doses for subsequent efficacy studies.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Potential signaling pathways modulated by Calycosin.
References
- 1. Isoflavones and PPAR Signaling: A Critical Target in Cardiovascular, Metastatic, and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. criver.com [criver.com]
- 4. blog.biobide.com [blog.biobide.com]
- 5. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Bioavailability of Calycosin 7-O-xylosylglucoside
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Calycosin (B1668236) 7-O-xylosylglucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming its low bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the oral bioavailability of Calycosin 7-O-xylosylglucoside so low?
A1: The low oral bioavailability of this compound is primarily due to its hydrophilic nature and large molecular size, which limit its passive diffusion across the intestinal epithelium.[1] Furthermore, it is a substrate for efflux transporters that actively pump the molecule back into the intestinal lumen. However, the primary reason for its low systemic presence in its original form is its extensive presystemic metabolism. This compound acts as a prodrug that is significantly metabolized by gut microbiota into its aglycone, calycosin, which is more readily absorbed.[1] One study calculated the oral bioavailability of calycosin-7-O-β-glucoside to be as low as 0.304%.[1]
Q2: I am not detecting this compound in plasma after oral administration. What could be the reason?
A2: It is common to detect very low or negligible levels of this compound in plasma following oral administration. This is because it is rapidly and extensively hydrolyzed by gut microbial glycosidases to its aglycone, calycosin, before it can be absorbed into the systemic circulation.[1] Instead of the glycoside, you should be looking for its metabolites, primarily calycosin and its glucuronidated conjugates. The major circulating metabolite is often a glucuronide conjugate of calycosin.
Q3: What are the main metabolites of this compound that I should be quantifying in my pharmacokinetic studies?
A3: The main metabolites to quantify are:
-
Calycosin: The aglycone formed by the hydrolysis of the glycoside by gut microbiota.
-
Calycosin glucuronides: Calycosin is further metabolized in the intestine and liver by UDP-glucuronosyltransferases (UGTs) to form glucuronide conjugates. UGT1A1 and UGT1A9 have been identified as major metabolic enzyme subtypes involved in this process.[1]
Therefore, your analytical method should be optimized to detect and quantify calycosin and its various glucuronide isomers.
Q4: My in vitro Caco-2 cell permeability assay shows low transport for this compound. Is this expected?
A4: Yes, this is an expected result. The Caco-2 cell monolayer is a model of the human intestinal epithelium but lacks the complex gut microbiota present in the in vivo environment. Therefore, the primary metabolic conversion of this compound to the more permeable calycosin does not occur in this model. Studies have shown that calycosin and its glycoside are mainly absorbed through passive diffusion in Caco-2 cells, and the larger, more polar glycoside will inherently have lower permeability.[1]
Q5: How can I improve the oral bioavailability of this compound in my animal studies?
A5: Several formulation strategies can be employed to enhance the oral bioavailability of this compound, primarily by improving the solubility and absorption of its active metabolite, calycosin. These include:
-
Nanoparticle-based delivery systems: Encapsulating the compound in nanoparticles, such as nanoliposomes, can protect it from degradation, enhance its solubility, and facilitate its transport across the intestinal barrier.[2][3][4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[5][6][7] This can improve the solubilization and absorption of lipophilic compounds like calycosin.
-
Co-administration with absorption enhancers: Certain excipients can modulate tight junctions or inhibit efflux pumps to improve intestinal absorption.
-
Structural modification (Prodrugs): While this compound is itself a prodrug, further chemical modifications to create different prodrugs with improved physicochemical properties could be explored.[8]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters and analytical method specifications from various studies.
Table 1: Pharmacokinetic Parameters of Calycosin and its Glycoside in Rats
| Compound | Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Calycosin | Free Calycosin | 30 (oral) | 247 ± 32.3 | 1.5 ± 0.4 | 1677 ± 342.3 | 6.28 ± 2.5 | [9] |
| Calycosin | Calycosin-loaded nanoliposomes | 30 (oral) | - | - | 927.39 ± 124.91 (µg/L*h) | - | [2] |
| Calycosin-7-O-β-D-glucoside | Danggui Buxue Tang extract | - | - | - | - | - | [10] |
Note: Direct comparison of AUC values between studies may be challenging due to different units and experimental conditions.
Table 2: Analytical Method Specifications for Quantification in Rat Plasma
| Analyte(s) | Analytical Method | LLOQ | Linearity Range | Reference |
| Calycosin-7-O-β-D-glucopyranoside | HPLC | 0.2 µg/mL | 0.2 - 10.0 µg/mL | [11] |
| Calycosin | HPLC-MS/MS | 0.75 ng/mL | 0.75 - 750 ng/mL | [9] |
| Calycosin-7-O-β-D-glucoside | HPLC-MS | 0.55 ng/mL | - | [10] |
| Calycosin, Calycosin-7-O-β-D-glucoside | LC-MS/MS | 0.1 ng/mL, 0.02 ng/mL | >0.995 (r) | [12] |
Experimental Protocols
Protocol 1: In Situ Single-Pass Intestinal Perfusion in Rats
This protocol is adapted from methodologies used for investigating intestinal permeability.[13][14][15]
Objective: To evaluate the intestinal absorption of this compound and its metabolites.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., urethane)
-
Perfusion pump
-
Krebs-Ringer buffer (pH 7.4)
-
This compound
-
Surgical instruments
-
Collection vials
Procedure:
-
Fast rats overnight (12-18 hours) with free access to water.
-
Anesthetize the rat.
-
Perform a midline abdominal incision to expose the small intestine.
-
Select a segment of the jejunum or ileum (approx. 10 cm).
-
Insert cannulas at both ends of the segment and ligate.
-
Gently flush the segment with pre-warmed (37°C) saline to remove contents.
-
Connect the inlet cannula to the perfusion pump.
-
Perfuse the segment with Krebs-Ringer buffer at a constant flow rate (e.g., 0.2 mL/min) for a 30-minute equilibration period.
-
Switch to the perfusion solution containing a known concentration of this compound.
-
Collect the perfusate from the outlet cannula at specified time intervals (e.g., every 15 minutes for 2 hours).
-
At the end of the experiment, measure the length of the perfused intestinal segment.
-
Analyze the concentration of this compound and its metabolites (calycosin, calycosin glucuronides) in the collected perfusate samples using a validated LC-MS/MS method.
-
Calculate the absorption rate constant and permeability.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol is a standard method for in vitro assessment of drug permeability across the intestinal epithelium.[16][17][18][19]
Objective: To determine the bidirectional permeability of this compound.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of Lucifer yellow.
-
For apical to basolateral (A-B) transport study, add the test compound solution (in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For basolateral to apical (B-A) transport study, add the test compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic fate of orally administered this compound.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for assessing the bioavailability of this compound.
Troubleshooting Logic for Low Bioavailability
Caption: A logical approach to troubleshooting low bioavailability issues.
References
- 1. Pharmaceutical Values of Calycosin: One Type of Flavonoid Isolated from Astragalus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calycosin-loaded nanoliposomes as potential nanoplatforms for treatment of diabetic nephropathy through regulation of mitochondrial respiratory function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of calycosin, prim-O-glucosylcimifugin, and paeoniflorin in rat plasma by HPLC-MS/MS: application in the pharmacokinetic analysis of HQCF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of calycosin-7-O-beta-D-glucoside, ononin, astragaloside IV, astragaloside I and ferulic acid in rat plasma after oral administration of Danggui Buxue Tang extract for their pharmacokinetic studies by liquid chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of calycosin-7-O-beta-D-glucopyranoside in rat plasma and urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of calycosin-7-O-β-d-glucoside, calycosin, formononetin, astragaloside IV and schisandrin in rat plasma by LC-MS/MS: application to a pharmacokinetic study after oral administration of Shenqi Wuwei chewable tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. ijpsonline.com [ijpsonline.com]
- 15. mdpi.com [mdpi.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. enamine.net [enamine.net]
- 18. researchgate.net [researchgate.net]
- 19. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Calycosin 7-O-xylosylglucoside HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues during the analysis of Calycosin 7-O-xylosylglucoside.
Troubleshooting Guide: HPLC Peak Tailing
Peak tailing is a common issue in HPLC that can significantly affect resolution, accuracy, and precision. This guide provides a systematic approach to diagnosing and resolving peak tailing problems when analyzing this compound.
Initial Assessment: Is the Problem with a Single Peak or All Peaks?
First, determine if the peak tailing is specific to the this compound peak or if all peaks in the chromatogram are affected.
-
All Peaks Tailing: This typically indicates an instrumental or physical problem.
-
Only this compound Peak Tailing: This suggests a chemical interaction between the analyte and the stationary phase or a mobile phase mismatch.
The following flowchart illustrates a logical workflow for troubleshooting peak tailing:
Caption: A step-by-step workflow for diagnosing and resolving HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound?
A1: The most common causes are:
-
Secondary Interactions: The polar hydroxyl groups on the this compound molecule can interact with residual acidic silanol (B1196071) groups on the surface of silica-based C18 columns.[1][2][3] This secondary retention mechanism is a primary cause of peak tailing.
-
Inappropriate Mobile Phase pH: this compound has ionizable phenolic hydroxyl groups. If the mobile phase pH is not acidic enough, these groups can become partially or fully ionized, leading to electrostatic interactions with the stationary phase and resulting in peak tailing.[1][4] The predicted pKa of the related compound Calycosin 7-O-glucoside is approximately 9.48, while the aglycone Calycosin has a predicted pKa of around 6.94-7.25.[4][5][6] To ensure the analyte is in a single, non-ionized form, the mobile phase pH should be at least 2 pH units below the analyte's pKa.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[4]
-
Metal Chelation: Flavonoids, including this compound, can chelate with metal ions present in the sample, mobile phase, or HPLC system (e.g., stainless steel frits and tubing), causing peak tailing.
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites and increasing the potential for secondary interactions.
Q2: How can I prevent secondary interactions with the column?
A2: To minimize secondary silanol interactions, consider the following:
-
Use an End-capped Column: Modern, high-purity, end-capped C18 columns are designed to have a minimal number of residual silanol groups.[4] This is the most effective way to reduce peak tailing for polar and basic compounds.
-
Optimize Mobile Phase pH: Maintain a low mobile phase pH (typically between 2.5 and 3.5) using an acidic modifier like formic acid or acetic acid.[1] This suppresses the ionization of the silanol groups on the stationary phase, reducing their ability to interact with the analyte.
-
Use a Mobile Phase Additive: In some cases, adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the residual silanol groups.[7] However, be aware that TEA can shorten column lifetime.
Q3: What is the optimal mobile phase for analyzing this compound?
A3: A good starting point for reversed-phase HPLC analysis of this compound is a gradient elution with a C18 column. The mobile phase typically consists of:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.1% acetic acid).
-
Mobile Phase B: Acetonitrile or methanol.
The acid is crucial for protonating the phenolic hydroxyl groups of the analyte, which results in sharper, more symmetrical peaks.
Q4: My peak tailing persists even after optimizing the mobile phase. What else can I do?
A4: If mobile phase optimization is not sufficient, consider these additional troubleshooting steps:
-
Reduce Sample Concentration: Dilute your sample and re-inject it to check for column overload. If the peak shape improves, you were likely overloading the column.
-
Check for Extra-column Volume: Ensure that the tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume, which can contribute to band broadening and peak tailing.
-
Use a Guard Column: A guard column can help to protect your analytical column from strongly retained impurities in your sample matrix that can cause active sites and lead to peak tailing.
-
Consider Metal Chelation: If you suspect metal chelation, you can try adding a small amount of a chelating agent like EDTA to your mobile phase. If the peak shape improves, metal contamination in your system is a likely cause.
Experimental Protocols & Data
Recommended HPLC Method for this compound Analysis
The following table summarizes typical starting conditions for the HPLC analysis of Calycosin and its glycosides, which can be adapted for this compound.
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, end-capped C18 (e.g., 4.6 x 250 mm, 5 µm) | Minimizes secondary interactions with residual silanols.[4] |
| Mobile Phase A | Water with 0.1% Formic Acid | Suppresses ionization of analyte and silanol groups for better peak shape.[1] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B and gradually increase | To effectively elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
| Detection Wavelength | ~260 nm | Based on the UV absorbance maxima of Calycosin and related isoflavones. |
| Injection Volume | 5-20 µL | Should be optimized to avoid column overload. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates the chemical interactions that can lead to peak tailing in HPLC analysis of this compound.
Caption: Interactions between this compound and the stationary phase causing peak tailing.
References
- 1. Calycosin | C16H12O5 | CID 5280448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Calycosin 7-o-beta-D-glucoside | C22H22O10 | CID 5318267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmadigests.com [pharmadigests.com]
- 4. Cas 20633-67-4,CALYCOSIN 7-O-GLUCOSIDE | lookchem [lookchem.com]
- 5. CALYCOSIN CAS#: 20575-57-9 [m.chemicalbook.com]
- 6. CALYCOSIN 7-O-GLUCOSIDE | 20633-67-4 [amp.chemicalbook.com]
- 7. [Determination of calycosin-7-O-beta-D-glucopyranoside in radix astragali by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Calycosin 7-O-xylosylglucoside In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Calycosin 7-O-xylosylglucoside in in vitro experiments, with a special focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known on-target effects?
A1: this compound is an isoflavonoid (B1168493) glycoside, a natural compound found in certain plants like Astragalus membranaceus. Its primary known on-target effects observed in in vitro studies, primarily with the closely related compound Calycosin-7-O-β-D-glucoside, include hepatoprotective, anti-inflammatory, antioxidant, pro-osteogenic, and anti-cancer activities.[1] These effects are mediated through the modulation of several key signaling pathways.
Q2: What are the potential off-target effects of this compound?
A2: Direct experimental evidence for off-target effects of this compound is limited. However, computational studies on its aglycone, Calycosin, have predicted potential binding to several proteins that may not be the intended targets in a specific experimental context. These include Mitogen-activated protein kinase 1 (MAPK1), Beta-arrestin-1 (ARRB1), and Proto-oncogene tyrosine-protein kinase ABL1. Furthermore, as a phytoestrogen, Calycosin and its glycosides can bind to estrogen receptors (ERα and ERβ), which could be considered an off-target effect depending on the research focus.
Q3: How can I prepare this compound for in vitro experiments?
A3: this compound has limited solubility in aqueous solutions. A common practice for preparing stock solutions of flavonoids is to dissolve the compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) at a high concentration (e.g., 10-50 mM).[2][3] This stock solution can then be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What are common issues encountered when working with flavonoids like this compound in cell-based assays?
A4: Researchers may encounter issues such as compound precipitation in the culture medium, particularly at higher concentrations. Flavonoids can also interfere with certain assay readouts, for instance, by possessing intrinsic fluorescence or by directly reacting with assay reagents (e.g., in some viability assays). It is also important to consider that the glycoside form may be metabolized by cells, potentially leading to different biological effects than the parent compound.
Troubleshooting Guides
Guide 1: Minimizing and Identifying Off-Target Effects
Issue: Unexplained or inconsistent experimental results that may be attributed to off-target binding.
| Potential Cause | Troubleshooting & Optimization |
| Binding to Unintended Kinases or Proteins | - Conduct a literature review: Investigate if the predicted off-targets (e.g., MAPK1, ARRB1, ABL1) are expressed in your cell model and if their modulation could explain the observed phenotype. - Use structurally unrelated compounds: To confirm that the observed effect is due to the intended on-target activity, use another compound with a different chemical structure that targets the same pathway. - Target knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target. If the effect of this compound is diminished, it provides evidence for on-target action. - Perform target engagement assays: Techniques like cellular thermal shift assay (CETSA) can help confirm that the compound is binding to its intended target within the cell. |
| Estrogen Receptor (ER) Activation | - Determine ER status of your cells: If using cancer cell lines, their ER status (ERα/ERβ positive or negative) is critical. The effects of Calycosin can be ER-dependent. - Use an ER antagonist: Co-treatment with an ER antagonist, such as Fulvestrant (ICI 182,780), can help elucidate the contribution of ER signaling to the observed effects. |
| Non-specific Cytotoxicity | - Perform dose-response curves: Determine the concentration range where the compound exhibits its specific biological activity without causing general cytotoxicity. - Use orthogonal assays: Confirm key findings using multiple, independent assays that rely on different detection principles. For example, if observing apoptosis, use both a caspase activity assay and a DNA fragmentation assay. |
Guide 2: Addressing Common In Vitro Assay Artifacts
Issue: Inconsistent or artifactual data in cell-based assays.
| Potential Cause | Troubleshooting & Optimization |
| Compound Precipitation | - Check solubility: Visually inspect the culture medium for any signs of precipitation after adding the compound. - Optimize solvent concentration: Ensure the final DMSO concentration is as low as possible. - Prepare fresh dilutions: Prepare working solutions from the stock solution immediately before use. |
| Assay Interference | - Run cell-free controls: To check for direct interference with assay reagents, incubate the compound at the highest concentration used with the assay reagents in cell-free medium. - Use alternative assays: If interference is suspected with a specific viability assay (e.g., MTT), switch to a different method that measures a different cellular parameter (e.g., ATP content or real-time impedance-based assays). |
| Cell Culture Variability | - Maintain consistent cell passage number: Use cells within a defined passage number range to minimize phenotypic drift. - Regularly test for mycoplasma contamination: Mycoplasma can significantly alter cellular responses. |
Quantitative Data Summary
The following tables summarize key quantitative data for Calycosin and its closely related glucoside, which can serve as a reference for experimental design.
Table 1: In Vitro IC50 Values of Calycosin and Calycosin-7-O-β-D-glucoside
| Compound | Target/Assay | Cell Line/System | IC50 Value | Reference |
| Calycosin-7-O-β-D-glucoside | Antiviral activity (CVB3) | Vero cells | 25 µg/mL | [4] |
| Calycosin | α-glucosidase inhibition | Enzyme assay | 39.45 µM | [5] |
| Calycosin-7-O-β-D-glucoside | α-glucosidase inhibition | Enzyme assay | 174.04 µM | [5] |
| Calycosin-7-O-β-D-glucoside | Cell proliferation | Huh-7 (Hepatocellular carcinoma) | 25.49 µM | [6] |
| Calycosin-7-O-β-D-glucoside | Cell proliferation | HepG2 (Hepatocellular carcinoma) | 18.39 µM | [6] |
Table 2: Predicted Off-Targets of Calycosin from In Silico Studies
| Predicted Off-Target | Protein Family | Potential Implication |
| MAPK1 (ERK2) | Serine/Threonine Kinase | Proliferation, differentiation, inflammation |
| ARRB1 | Arrestin | G-protein coupled receptor (GPCR) signaling |
| ABL1 | Tyrosine Kinase | Cell proliferation, apoptosis |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot for p38 MAPK Activation
This protocol can be adapted to assess the effect of this compound on the phosphorylation of p38 MAPK.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time. Include a positive control (e.g., anisomycin) to induce p38 phosphorylation and a negative control (vehicle).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total p38 MAPK as a loading control.
Visualizations
Signaling Pathways Modulated by Calycosin and its Glycosides
References
- 1. This compound | Affiniti Research [affiniti-res.com]
- 2. Calycosin-7-O-β-D-glucoside | ROS | MMP | TargetMol [targetmol.com]
- 3. Calycosin-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis and Mineralization in Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro antiviral activities of calycosin-7-O-beta-D-glucopyranoside against coxsackie virus B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Calycosin 7-O-xylosylglucoside Purification
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Calycosin (B1668236) 7-O-xylosylglucoside?
A1: The most common and effective methods for the purification of flavonoid glycosides like Calycosin 7-O-xylosylglucoside from crude plant extracts include macroporous resin chromatography, high-speed counter-current chromatography (HSCCC), and preparative high-performance liquid chromatography (preparative HPLC). Often, a combination of these techniques is used to achieve high purity.[1][2][3][4]
Q2: What is the general solubility of this compound?
A2: While specific data for this compound is limited, its parent compound, Calycosin, is soluble in methanol.[5] The glycoside form, Calycosin 7-O-glucoside, is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), and slightly soluble in methanol.[6][7][8] It is expected that this compound will have similar solubility characteristics.
Q3: What are the critical factors to consider for optimizing the purification process?
A3: Key parameters to optimize for efficient purification include the choice of adsorbent material (e.g., macroporous resin type), mobile phase composition and pH, flow rate, and sample loading concentration.[9][10][11] Temperature can also play a role in both extraction and purification efficiency.
Q4: How can I monitor the purity of my fractions during purification?
A4: High-performance liquid chromatography (HPLC) is the standard method for monitoring the purity of fractions.[12][13][14] A UV detector set at an appropriate wavelength (e.g., 260 nm for calycosin derivatives) is typically used.[13][14]
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield of Purified Compound
| Potential Cause | Troubleshooting Step |
| Incomplete Elution from Macroporous Resin | 1. Increase the ethanol (B145695) concentration in the elution solvent in a stepwise manner. 2. Decrease the elution flow rate to allow for better desorption kinetics. 3. Ensure the pH of the eluent is optimal for the desorption of the target compound. |
| Degradation of the Target Compound | 1. Flavonoid glycosides can be sensitive to pH and temperature. Avoid harsh acidic or basic conditions and high temperatures during extraction and purification. 2. Consider performing purification steps at a lower temperature if stability is an issue. |
| Column Overloading | 1. Reduce the concentration of the crude extract loaded onto the column. 2. Use a larger column with a higher binding capacity. |
| Suboptimal Resin Choice | 1. Test different types of macroporous resins (non-polar, weakly polar, polar) to find one with the best adsorption and desorption characteristics for this compound.[1][10] |
Issue 2: Poor Purity of the Final Product
| Potential Cause | Troubleshooting Step |
| Co-elution of Impurities | 1. Optimize the gradient elution profile in your preparative HPLC. A shallower gradient can improve the resolution between closely eluting compounds. 2. For macroporous resin chromatography, introduce a wash step with a low concentration of ethanol (e.g., 10-20%) after sample loading to remove weakly bound impurities before eluting the target compound.[2] 3. Consider using a different stationary phase for your chromatography (e.g., a different type of macroporous resin or a different HPLC column chemistry). |
| Presence of Pigments and Other Polar Impurities | 1. Pre-treat the crude extract, for example, by liquid-liquid extraction with a non-polar solvent to remove lipids and some pigments before column chromatography. |
| Tailing or Broad Peaks in HPLC | 1. Ensure the sample is fully dissolved in the mobile phase before injection. 2. Check for column degradation or contamination. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
Data Presentation
The following tables summarize quantitative data for the purification of the related compound, Calycosin 7-O-glucoside, using macroporous resin chromatography. These values can serve as a benchmark for optimizing this compound purification.
Table 1: Comparison of Different Macroporous Resins for Flavonoid Purification
| Resin Type | Adsorption Capacity (mg/g) | Desorption Capacity (mg/g) | Desorption Ratio (%) | Reference |
| AB-8 | - | - | - | [1] |
| HPD100 | - | - | - | [11] |
| HPD-300 | - | - | - | [2] |
Note: Specific capacity values are highly dependent on the crude extract and experimental conditions. The references indicate these resins have been successfully used for flavonoid glycoside purification.
Table 2: Optimized Conditions for Macroporous Resin Chromatography of Flavonoids
| Parameter | Optimized Value | Outcome | Reference |
| Resin Type | AB-8 | Good adsorption and desorption | [1] |
| Sample pH | 4.0 | - | [1] |
| Loading Flow Rate | 2 BV/h | - | [1] |
| Elution Solvent | 60% Ethanol | Purity increased from 12.14% to 57.82% | [1] |
| Elution Flow Rate | 2 BV/h | Recovery yield of 84.93% | [1] |
BV = Bed Volume
Experimental Protocols
Protocol 1: Purification of this compound using Macroporous Resin Chromatography
-
Resin Pre-treatment:
-
Soak the selected macroporous resin (e.g., AB-8) in ethanol for 24 hours to swell the resin beads.
-
Wash the resin with deionized water until no ethanol is detected.
-
Sequentially wash the resin with a 1M HCl solution, followed by deionized water to neutrality, and then with a 1M NaOH solution, followed by deionized water to neutrality.
-
-
Column Packing and Equilibration:
-
Pack a glass column with the pre-treated resin.
-
Equilibrate the column by washing with deionized water at a flow rate of 2 BV/h until the effluent is neutral.
-
-
Sample Loading:
-
Dissolve the crude extract in deionized water to a suitable concentration. Adjust the pH if necessary.
-
Load the sample solution onto the column at a controlled flow rate (e.g., 2 BV/h).
-
-
Washing:
-
Wash the column with deionized water to remove unbound impurities like sugars and salts until the effluent is colorless and clear.
-
Consider a subsequent wash with a low concentration of ethanol (e.g., 10-20%) to remove more polar, weakly bound impurities.
-
-
Elution:
-
Elute the adsorbed compounds with a stepwise or gradient of increasing ethanol concentration (e.g., 40%, 60%, 80% ethanol in water).
-
Collect fractions and monitor the presence of this compound using HPLC.
-
-
Regeneration:
-
After elution, wash the resin with a high concentration of ethanol or another suitable solvent to remove any remaining compounds, followed by the pre-treatment cycle for reuse.
-
Protocol 2: Preparative HPLC for Final Purification
-
Sample Preparation:
-
Combine and concentrate the fractions from macroporous resin chromatography that are rich in this compound.
-
Dissolve the concentrated sample in the HPLC mobile phase. Filter the solution through a 0.45 µm filter.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). The gradient can be optimized based on analytical HPLC results.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min for semi-preparative columns.
-
Detection: UV at 260 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of this compound.
-
-
Post-purification:
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the aqueous solution to obtain the purified this compound as a powder.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purification yield.
References
- 1. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined application of macroporous resin and high speed counter-current chromatography for preparative separation of three flavonoid triglycosides from the leaves of Actinidia valvata Dunn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Calycosin | C16H12O5 | CID 5280448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. CALYCOSIN 7-O-GLUCOSIDE | 20633-67-4 [amp.chemicalbook.com]
- 8. CALYCOSIN 7-O-GLUCOSIDE CAS#: 20633-67-4 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Calycosin-7-O-β-Glucoside Isolated from Astragalus membranaceus Promotes Osteogenesis and Mineralization in Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Calycosin 7-O-xylosylglucoside Interference in Fluorescence-Based Assays
Welcome to the technical support center for researchers utilizing Calycosin (B1668236) 7-O-xylosylglucoside in fluorescence-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify and mitigate potential interference, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is Calycosin 7-O-xylosylglucoside and why might it interfere with my fluorescence-based assay?
This compound is an isoflavone, a class of flavonoids, naturally occurring in plants like Astragalus membranaceus.[1] Like many plant-derived compounds, it has the potential to interfere with fluorescence-based assays.[2] Interference can arise from two primary mechanisms: autofluorescence and fluorescence quenching.
Q2: What is autofluorescence and could this compound be causing it?
Autofluorescence is the natural emission of light by a compound when it is excited by a light source. Flavonoids, the class of compounds this compound belongs to, are known to be autofluorescent, typically when excited with UV or blue light, with emissions often observed in the green to yellow-orange spectral regions.[3][4] Therefore, it is possible that this compound could be contributing to background fluorescence in your assay.
Q3: What is fluorescence quenching and is it a potential issue with this compound?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[5] Various flavonoids have been shown to act as quenchers.[1][6][7] This can occur through different mechanisms, including direct interaction with the fluorescent probe. One study has shown that the related compounds, calycosin and calycosin-7-O-β-D-glucoside, can quench the intrinsic fluorescence of the enzyme α-glucosidase. This suggests that this compound may also have quenching properties that could lead to false negative results in your assay.
Q4: How can I determine if this compound is interfering in my assay?
The first step is to run proper controls. This includes a "compound-only" control to check for autofluorescence and a "quenching" control to assess for signal reduction. Detailed protocols for these controls are provided in the Troubleshooting Guide section.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential interference from this compound in your fluorescence-based assays.
Problem: High background fluorescence in my assay wells.
Possible Cause: Autofluorescence of this compound.
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare wells containing your assay buffer and this compound at the same concentration used in your experiment, but without the fluorescent probe or cells.
-
Measure Fluorescence: Read the plate at the same excitation and emission wavelengths used in your main experiment.
-
Analyze Results: If you observe a significant signal in the compound-only wells, this indicates that this compound is autofluorescent under your assay conditions.
Problem: Lower than expected fluorescence signal in the presence of this compound.
Possible Cause: Fluorescence quenching by this compound.
Troubleshooting Steps:
-
Run a Quenching Control: Prepare wells containing your fluorescent probe at its final assay concentration in the assay buffer. Add this compound at the same concentration as in your experiment.
-
Measure Fluorescence: Read the fluorescence intensity immediately after adding the compound and at relevant time points.
-
Analyze Results: A decrease in fluorescence intensity compared to a control with the fluorescent probe alone indicates quenching.
Data Presentation: Summary of Potential Interference
| Type of Interference | Potential Cause | Observed Effect in Assay | Recommended Control Experiment | Possible Mitigation Strategy |
| False Positive | Autofluorescence | Increased fluorescence signal | Compound-Only Control | Subtract background fluorescence; Use a red-shifted fluorophore |
| False Negative | Fluorescence Quenching | Decreased fluorescence signal | Quenching Control | Change the fluorophore; Reduce compound concentration |
Experimental Protocols
Protocol 1: Autofluorescence Assessment
-
Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.
-
Dispense this solution into the wells of your microplate.
-
Include a "buffer-only" blank control.
-
Read the plate using the same fluorescence reader and filter set (excitation and emission wavelengths) as your main assay.
-
Calculate the signal-to-background ratio by dividing the mean fluorescence of the compound-containing wells by the mean fluorescence of the buffer-only wells. A ratio significantly greater than 1 indicates autofluorescence.
Protocol 2: Quenching Assessment
-
Prepare a solution of your fluorescent probe in the assay buffer at the final assay concentration.
-
Dispense this solution into the wells of your microplate.
-
Prepare a concentrated stock of this compound.
-
Add the this compound stock to the wells containing the fluorescent probe to achieve the final desired assay concentration. Include a vehicle control (the solvent used for the compound stock).
-
Read the fluorescence intensity immediately and at several time points, consistent with your assay's incubation time.
-
Compare the fluorescence intensity of the wells containing this compound to the vehicle control wells. A significant decrease in fluorescence indicates quenching.
Visualizations
Caption: Troubleshooting workflow for fluorescence assay interference.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A fluorescence quenching test for the detection of flavonoid transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The quenching of fluorescence by flavonoids and other substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Calycosin 7-O-xylosylglucoside
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Calycosin 7-O-xylosylglucoside. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture. The following temperature conditions are recommended:
| Storage Temperature | Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Solutions of this compound are less stable than the solid powder and should be stored at low temperatures. It is advisable to prepare fresh solutions for experiments. If storage is necessary, the following conditions are recommended:
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
To minimize degradation, it is best to store solutions in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is sparingly soluble in water but shows better solubility in organic solvents. The following solvents can be used:
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | A common solvent for creating stock solutions. |
| Methanol | Slightly Soluble | Can be used for analytical purposes. |
| Ethanol | Slightly Soluble | May be suitable for certain biological assays. |
For in vivo studies, co-solvents such as PEG300 and Tween-80 are often used to improve solubility and bioavailability.
Q4: Is this compound sensitive to pH changes?
A4: Yes, like many flavonoid glycosides, this compound is susceptible to degradation under certain pH conditions. Studies on similar isoflavones have shown that they are particularly unstable in alkaline (basic) conditions, even with short exposure times.[1][2] It is recommended to maintain solutions at a neutral or slightly acidic pH to ensure stability.
Q5: Should I protect this compound from light?
A5: Yes, exposure to light, particularly UV radiation, can lead to the degradation of flavonoids. It is crucial to store both solid and dissolved this compound in light-protecting containers (e.g., amber vials) and to minimize light exposure during experimental procedures.[1][2]
Troubleshooting Guide
Issue 1: Precipitation of this compound in aqueous solutions or cell culture media.
-
Possible Cause: The aqueous solubility of this compound is low. Adding a concentrated stock solution in an organic solvent (like DMSO) directly to an aqueous buffer or media can cause the compound to precipitate out due to a rapid change in solvent polarity.
-
Solution:
-
Prepare a highly concentrated stock solution in DMSO.
-
Serially dilute the stock solution. Instead of a single large dilution, perform several smaller dilution steps into the aqueous buffer or media.
-
Vortex or mix gently while adding the stock solution. This helps to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.
-
Consider the use of a surfactant. For in vitro assays, a small amount of a biocompatible surfactant like Tween-80 or Pluronic F-68 can help to maintain solubility.
-
Check the final concentration of the organic solvent. Ensure the final concentration of DMSO or other organic solvents in your cell culture media is low (typically <0.5%) to avoid cytotoxicity and precipitation of media components.
-
Issue 2: Inconsistent or lower-than-expected bioactivity in experiments.
-
Possible Cause 1: Degradation of the compound. As discussed, this compound can degrade due to improper storage, pH instability, or light exposure.
-
Solution 1:
-
Verify storage conditions. Ensure the compound and its solutions have been stored according to the recommendations.
-
Prepare fresh solutions. For critical experiments, always use freshly prepared solutions from the solid compound.
-
Control experimental conditions. Buffer your solutions to a stable pH and protect your experimental setup from direct light.
-
-
Possible Cause 2: Adsorption to plasticware. Hydrophobic compounds can sometimes adsorb to the surface of plastic tubes and plates, reducing the effective concentration in solution.
-
Solution 2:
-
Use low-adsorption plasticware. If available, use labware specifically designed to minimize protein and small molecule binding.
-
Consider using glass vials for storage. Glass is generally less prone to adsorption of small molecules compared to some plastics.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: If required for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is adapted from methods developed for similar isoflavone (B191592) glycosides and can be used to assess the stability of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (Solvent A) and water with 0.1% formic acid (Solvent B).
-
Start with a higher proportion of Solvent B and gradually increase the proportion of Solvent A over the run time to elute the compound and any potential degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Procedure for Forced Degradation Study:
-
Acidic Degradation: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Basic Degradation: Incubate a solution of this compound in 0.1 M NaOH at room temperature for 2 hours.[1][2]
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by the developed HPLC method and compare the chromatograms to that of an unstressed standard solution to identify and quantify any degradation products.
-
Visualizations
Caption: this compound promotes osteogenesis via BMP2, Wnt3a, and AKT pathways.[3]
Caption: this compound inhibits foam cell formation via the p38/MAPK pathway.[4]
Caption: Recommended workflow for preparing this compound solutions for experiments.
References
- 1. lume.ufrgs.br [lume.ufrgs.br]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Calycosin-7-Glucoside Alleviates Atherosclerosis by Inhibiting Ox-LDL-Induced Foam Cell Formation and Inflammatory Response in THP-1-Derived Macrophages via ATF-1 Activation Through the p38/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antioxidant Capacity of Calycosin Glycosides: 7-O-xylosylglucoside vs. 7-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Chemical Structures
Calycosin-7-O-glucoside: This molecule consists of the isoflavone (B191592) calycosin (B1668236) linked to a single glucose sugar moiety at the 7-hydroxyl position.
Calycosin 7-O-xylosylglucoside: This is a more complex glycoside, featuring a xylose sugar attached to the glucose moiety, which is then linked to the 7-hydroxyl position of calycosin. The presence of the additional xylose unit increases its molecular weight and may influence its solubility and interaction with biological targets.
Comparative Analysis of Antioxidant Properties
The antioxidant potential of both compounds has been acknowledged, primarily through their ability to scavenge free radicals and modulate cellular antioxidant defense systems. Below is a summary of the available data.
Table 1: Summary of Antioxidant Profile
| Feature | This compound | Calycosin-7-O-glucoside |
| Direct Radical Scavenging | Described as possessing antioxidant properties through scavenging of oxidative damage[1]. | Demonstrates scavenging activity against DPPH radicals and superoxide (B77818) anions[2]. |
| Cellular Antioxidant Effects | Exhibits hepatoprotective effects in HL-7702 cells by mitigating oxidative damage[1]. | In cellular models, it has been shown to reduce reactive oxygen species (ROS) and malondialdehyde (MDA) levels while increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). |
| Mechanism of Action | General free radical scavenging. | Modulates specific signaling pathways, including the SIRT1/FOXO1/PGC-1α pathway, to protect against oxidative stress-induced neuronal apoptosis. |
| Quantitative Data (IC50) | No specific IC50 values for direct antioxidant assays (e.g., DPPH, ABTS) were found in the reviewed literature. | No specific IC50 values for direct antioxidant assays were found. However, for α-glucosidase inhibition, a related biological activity, the IC50 was found to be 174.04 μM, which was higher than its aglycone, calycosin (39.45 μM), suggesting the glucoside moiety can impact bioactivity[3]. |
Note on Structure-Activity Relationship: In flavonoid glycosides, the antioxidant capacity is influenced by the position and type of sugar substitution. Glycosylation at the 7-hydroxyl position, as seen in both of these molecules, generally has a less detrimental effect on antioxidant activity compared to substitution at other positions, such as the 3-hydroxyl group. The addition of a second sugar unit (xylose) in this compound may alter its physicochemical properties, which could in turn affect its bioavailability and antioxidant efficacy, though specific studies are needed to confirm this.
Signaling Pathway Modulation by Calycosin-7-O-glucoside
Calycosin-7-O-glucoside has been shown to exert its neuroprotective and antioxidant effects by modulating the SIRT1/FOXO1/PGC-1α signaling pathway. This pathway is crucial for cellular defense against oxidative stress and for maintaining mitochondrial health.
// Nodes CG [label="Calycosin-7-O-glucoside", fillcolor="#F1F3F4", fontcolor="#202124"]; SIRT1 [label="SIRT1\n(Sirtuin 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FOXO1 [label="FOXO1\n(Forkhead box protein O1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGC1a [label="PGC-1α\n(Peroxisome proliferator-activated\nreceptor-gamma coactivator 1-alpha)", fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant_Defense [label="Antioxidant Gene\nExpression (e.g., SOD, CAT)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Neuronal Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges CG -> SIRT1 [label="Activates", color="#34A853"]; SIRT1 -> FOXO1 [label="Deacetylates\n(Inhibits nuclear translocation)", color="#5F6368"]; SIRT1 -> PGC1a [label="Deacetylates\n(Activates)", color="#34A853"]; FOXO1 -> Apoptosis [style=dashed, color="#EA4335"]; PGC1a -> Antioxidant_Defense [color="#34A853"]; Antioxidant_Defense -> Oxidative_Stress [label="Reduces", arrowhead=tee, color="#34A853"]; Oxidative_Stress -> Apoptosis [style=dashed, color="#EA4335"];
// Invisible nodes for alignment {rank=same; CG;} {rank=same; SIRT1;} {rank=same; FOXO1; PGC1a;} {rank=same; Apoptosis; Antioxidant_Defense;} {rank=same; Oxidative_Stress;} }
Figure 1. Signaling pathway of Calycosin-7-O-glucoside in mitigating oxidative stress.
Experimental Protocols
Detailed methodologies for common assays used to evaluate antioxidant capacity are described below. These protocols are representative of standard procedures in the field.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
Experimental Workflow:
Figure 2. Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of the test compound (e.g., Calycosin-7-O-glucoside) in a suitable solvent (like DMSO) and create a series of dilutions.
-
Assay Procedure: In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution. A positive control (e.g., ascorbic acid or Trolox) is run in parallel.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a microplate reader. The decrease in absorbance corresponds to the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [% Inhibition = ((A_control - A_sample) / A_control) * 100]. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the inhibition percentage against the sample concentrations.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Protocol:
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well black, clear-bottom microplate and grown to confluence.
-
Cell Treatment: The culture medium is removed, and cells are washed with Phosphate-Buffered Saline (PBS). Cells are then treated with various concentrations of the test compound along with 25 µM of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour.
-
Induction of Oxidative Stress: After incubation, cells are washed again with PBS. A peroxyl radical generator, such as 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to induce oxidative stress.
-
Fluorescence Measurement: The plate is immediately placed in a fluorescence microplate reader. Fluorescence is measured at an emission wavelength of 538 nm and an excitation wavelength of 485 nm every 5 minutes for 1 hour.
-
Calculation: The antioxidant capacity is quantified by calculating the area under the curve of fluorescence versus time. A lower area under the curve indicates higher antioxidant activity.
Conclusion
Both this compound and Calycosin-7-O-glucoside are recognized for their antioxidant properties. Calycosin-7-O-glucoside has been more extensively studied, with research elucidating its ability to scavenge free radicals, enhance endogenous antioxidant enzyme activity, and modulate specific cytoprotective signaling pathways like the SIRT1/FOXO1/PGC-1α axis.
The primary gap in the current body of research is the lack of direct, quantitative comparative studies between these two molecules using standardized antioxidant assays. Such studies would be invaluable for determining if the additional xylosyl moiety on this compound significantly alters its antioxidant capacity relative to the simpler glucoside. Future research should focus on performing head-to-head comparisons using assays such as DPPH, ABTS, and cellular antioxidant models to provide a clearer understanding of their relative potencies for drug development and therapeutic applications.
References
A Comparative Analysis of Calycosin and Calycosin 7-O-xylosylglucoside Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactive properties of Calycosin and its glycosylated form, Calycosin 7-O-xylosylglucoside. The objective is to present a clear, data-driven comparison of their performance in key biological assays, supported by experimental protocols and visualizations of their mechanisms of action.
Introduction
Calycosin is a major isoflavone (B191592) found in the medicinal herb Radix Astragali, known for its diverse pharmacological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[1] this compound, a naturally occurring glycoside of Calycosin, is also present in Astragalus species and is investigated for its own unique or enhanced biological activities. This guide will delve into a comparative analysis of these two compounds, providing quantitative data, experimental methodologies, and pathway visualizations to aid researchers in their studies.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of Calycosin and this compound. Direct comparative studies are limited, and thus data is compiled from various sources.
| Table 1: Anti-Cancer Activity (IC50 values in µM) | |||
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Calycosin | AGS | Gastric Cancer | 47.18[2] |
| MG-63 | Osteosarcoma | Not specified, but activity shown at 25, 50, 100 µM[3] | |
| MCF-7 | Breast Cancer (ER+) | Inhibitory at >16 µM[4] | |
| T47D | Breast Cancer (ER+) | Inhibitory activity shown[4] | |
| MDA-MB-231 | Breast Cancer (ER-) | Inhibitory activity shown[4] | |
| SK-BR-3 | Breast Cancer (ER-) | Inhibitory activity shown[4] | |
| SiHa | Cervical Cancer | ~50[4] | |
| CaSki | Cervical Cancer | ~50[4] | |
| Calycosin 7-O-β-D-glucoside | Huh-7 | Hepatocellular Carcinoma | 25.49[5] |
| HepG2 | Hepatocellular Carcinoma | 18.39[5] | |
| HeLa | Cervical Cancer | Activity shown at 2.5-100 µg/mL[4] |
| Table 2: α-Glucosidase Inhibitory Activity (IC50 values in µM) | |
| Compound | IC50 (µM) |
| Calycosin | 39.45[6] |
| Calycosin 7-O-β-D-glucoside | 174.04[6] |
| Acarbose (Positive Control) | 471.73[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Anti-Cancer Activity: MTT Assay for Cell Viability
This protocol is a generalized method for determining the cytotoxic effects of Calycosin and this compound on cancer cell lines.[7][8]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0, 20, 40, 80 µM) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the cells for 1.5 to 4 hours at 37°C.
-
Solubilization: Remove the MTT solution, and add 130-150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the free radical scavenging activity of the compounds.[9][10]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727).
-
Sample Preparation: Prepare a stock solution of the test compound in methanol and make serial dilutions to various concentrations.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This protocol is used to evaluate the potential of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide.[11]
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate (1×10⁵ cells/well) and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for another 24 hours to induce NO production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite (B80452) (an indicator of NO production) is determined from a sodium nitrite standard curve. The inhibitory effect of the compound is calculated relative to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by Calycosin and a typical experimental workflow for its bioactivity assessment.
Caption: Calycosin's anti-cancer signaling pathways.
Caption: A typical workflow for bioactivity screening.
Comparative Discussion
The available data suggests that both Calycosin and its glycoside derivative possess significant biological activities.
In terms of anti-cancer activity , Calycosin has been extensively studied against a wide range of cancer cell lines, demonstrating inhibitory effects in the micromolar range.[2][3][4] Calycosin 7-O-β-D-glucoside also exhibits potent anti-cancer activity, with IC50 values in the low micromolar range against hepatocellular carcinoma cells, suggesting it is a promising candidate for further investigation.[5] The addition of the xylosylglucoside moiety does not appear to diminish its cytotoxic potential and may influence its solubility and bioavailability.
Regarding α-glucosidase inhibition , a key target in managing type 2 diabetes, Calycosin is a more potent inhibitor than Calycosin 7-O-β-D-glucoside.[6] The IC50 value of Calycosin is significantly lower, indicating a stronger inhibitory effect.[6] This suggests that the bulky glycosyl group may hinder the interaction of the molecule with the active site of the α-glucosidase enzyme. Both compounds, however, are more potent than the commercially available drug, acarbose.[6]
For antioxidant and anti-inflammatory activities , while direct quantitative comparisons are limited, both compounds have been reported to be active. Calycosin has been shown to reduce the production of pro-inflammatory mediators like nitric oxide.[9][11] Calycosin 7-O-β-D-glucoside is also reported to have scavenging activity against DPPH radicals and superoxide (B77818) anions.[2] Further head-to-head studies using standardized assays are required for a definitive comparison of their potency in these areas.
Conclusion
Both Calycosin and this compound are bioactive isoflavones with considerable therapeutic potential. Calycosin appears to be a more potent inhibitor of α-glucosidase, while both compounds exhibit strong anti-cancer properties. The presence of the xylosylglucoside group in this compound likely alters its pharmacokinetic and pharmacodynamic properties, which warrants further investigation. This comparative guide provides a foundation for researchers to understand the relative bioactivities of these two compounds and to design future studies to further elucidate their therapeutic mechanisms and potential applications.
References
- 1. This compound | Plants | 224957-12-4 | Invivochem [invivochem.com]
- 2. Calycosin-7-O-β-D-glucoside | ROS | MMP | TargetMol [targetmol.com]
- 3. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT (Assay protocol [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. nrfhh.com [nrfhh.com]
- 10. benchchem.com [benchchem.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
Validating the Hepatoprotective Effect of Calycosin 7-O-xylosylglucoside: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hepatoprotective effects of Calycosin (B1668236) 7-O-xylosylglucoside and its aglycone, Calycosin, against established alternatives, Silymarin (B1681676) and N-acetylcysteine (NAC), in various animal models of liver injury. This document summarizes key experimental data, details methodologies for inducing and assessing liver damage, and visualizes the implicated signaling pathways.
While direct comparative studies on Calycosin 7-O-xylosylglucoside in common acute liver injury models are limited, this guide draws upon available data for its aglycone, Calycosin, and a closely related glycoside, Calycosin-7-O-β-D-glucoside. The primary hepatoprotective mechanisms of Calycosin and its glycosides appear to be linked to their potent antioxidant and anti-inflammatory properties. In contrast, Silymarin and NAC are well-characterized hepatoprotective agents with a larger body of evidence in various animal models.
Comparative Efficacy: A Tabular Overview
The following tables summarize the quantitative data from various preclinical studies, offering a comparative look at the efficacy of Calycosin, Silymarin, and N-acetylcysteine in mitigating liver damage in different animal models. It is crucial to note that direct comparisons are challenging due to variations in experimental models, dosages, and treatment durations.
Carbon Tetrachloride (CCl₄)-Induced Liver Injury
The CCl₄ model is a widely used and well-established method for inducing acute and chronic liver injury, characterized by centrilobular necrosis and fibrosis.
| Compound | Animal Model | Dosage | Duration | Key Findings |
| Calycosin | Mice (C57BL/6) | 50 mg/kg/day (i.p.) | 4 weeks | ↓ ALT, AST, and MDA levels; ↑ SOD activity[1][2] |
| Silymarin | Rats | 100 mg/kg | 6 weeks | ↓ Serum ALT, AST, ALP, and LDH[3] |
| Rats | 100 mg/kg/day | 7 days | ↓ Serum AST, ALT, ALP, and GGT[4] | |
| Mice | Not specified | Not specified | ↓ ALT and AST levels[5] | |
| N-acetylcysteine (NAC) | Rats | 50 & 200 mg/kg | 3 weeks | ↓ Serum ALT and AST; ↑ Hepatic SOD and GSH; ↓ MDA[6][7] |
Alcohol-Induced Liver Injury
Chronic and acute alcohol administration in animal models leads to steatosis, inflammation, and oxidative stress, mimicking alcoholic liver disease in humans.
| Compound | Animal Model | Dosage | Duration | Key Findings |
| Silymarin | Rats | 100, 150, 200 mg/kg/day | 6 weeks | ↓ Serum ALT, AST, and TBIL; ↑ Hepatic SOD and GPx; ↓ MDA[8] |
| Rats | 200 mg/kg | 21 days | ↓ Serum ALT, AST, ALP, and bilirubin[9][10] | |
| N-acetylcysteine (NAC) | Mice (ICR) | 100, 200, 400 mg/kg (pretreatment) | Single dose | ↓ Serum ALT, hepatic MDA, and TNF-α mRNA; ↑ Hepatic GSH[5][11] |
| Rats | Not specified | Not specified | ↑ Antioxidant enzymes[2] |
Other Models of Liver Injury
| Compound | Animal Model & Injury Model | Dosage | Duration | Key Findings |
| Calycosin-7-O-β-D-glucoside | Mice (High-fat diet-induced NAFLD) | Not specified | Not specified | Alleviated liver function injury and lipid accumulation; improved oxidative stress and inflammation[12] |
| Silymarin | Rats (Acetaminophen-induced) | 100 mg/kg/day | 7 days | Reduced paracetamol-induced increases in AST and ALT |
| N-acetylcysteine (NAC) | Mice (Acetaminophen-induced) | 150 mg/kg | Single dose | Reduced ALT and AST levels[13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of commonly employed protocols for inducing liver injury in animal models.
Carbon Tetrachloride (CCl₄)-Induced Liver Injury Protocol (Rats)
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).
-
Induction Agent: Carbon tetrachloride (CCl₄) diluted in a vehicle such as olive oil or corn oil (commonly a 1:1 ratio).
-
Administration: Intraperitoneal (i.p.) injection or oral gavage.
-
Dosage and Frequency:
-
Acute Injury: A single dose of CCl₄ (e.g., 1-2 mL/kg).
-
Chronic Injury/Fibrosis: Repeated administration (e.g., 1-2 mL/kg, twice weekly) for several weeks (e.g., 4-8 weeks).
-
-
Assessment:
-
Biochemical Analysis: Blood samples are collected to measure serum levels of liver enzymes (ALT, AST, ALP) and bilirubin.
-
Oxidative Stress Markers: Liver homogenates are used to measure levels of malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).
-
Histopathology: Liver tissues are fixed, sectioned, and stained (e.g., Hematoxylin and Eosin, Masson's trichrome) to evaluate necrosis, inflammation, and fibrosis.
-
Alcohol-Induced Liver Injury Protocol (Mice)
-
Animal Model: Male C57BL/6 mice.
-
Induction Method:
-
Chronic Model (Lieber-DeCarli Liquid Diet): Mice are fed a liquid diet containing ethanol (B145695) (e.g., 5% v/v) for several weeks.
-
Acute-on-Chronic Binge Model: Following a period of chronic alcohol feeding, a single high dose of ethanol (e.g., 5 g/kg) is administered via oral gavage.
-
-
Assessment:
-
Biochemical Analysis: Measurement of serum ALT and AST.
-
Histopathology: Liver sections are stained with H&E for inflammation and necrosis, and Oil Red O for steatosis.
-
Inflammatory Markers: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in liver tissue.
-
Acetaminophen (APAP)-Induced Liver Injury Protocol (Mice)
-
Animal Model: Male C57BL/6 or BALB/c mice.
-
Induction Agent: Acetaminophen (paracetamol) dissolved in warm saline.
-
Administration: Intraperitoneal (i.p.) injection.
-
Dosage: A single high dose of APAP (e.g., 300-600 mg/kg).
-
Assessment:
-
Biochemical Analysis: Serum ALT and AST levels are measured at various time points (e.g., 6, 12, 24 hours) after APAP administration.
-
Histopathology: Liver tissue is examined for centrilobular necrosis.
-
Mechanistic Insights: Signaling Pathways
Understanding the molecular mechanisms underlying the hepatoprotective effects of these compounds is critical for targeted drug development.
Calycosin's Putative Signaling Pathways
-
FXR/STAT3 Pathway: Calycosin has been shown to activate the Farnesoid X Receptor (FXR), which in turn promotes the phosphorylation of STAT3. This pathway is involved in promoting hepatocyte regeneration and protecting against apoptosis.[14]
-
TLR4/NF-κB Pathway: Calycosin can inhibit the Toll-like receptor 4 (TLR4) signaling pathway, leading to the suppression of nuclear factor-kappa B (NF-κB) activation. This results in a reduction of pro-inflammatory cytokine production and alleviates inflammatory damage in the liver.[15]
Caption: Putative hepatoprotective signaling pathways of Calycosin.
Experimental Workflow for Evaluating Hepatoprotective Agents
The following diagram illustrates a typical experimental workflow for assessing the efficacy of a potential hepatoprotective compound in an animal model of liver injury.
Caption: General experimental workflow for hepatoprotective studies.
Conclusion
The available preclinical data suggests that Calycosin and its glycosides possess significant hepatoprotective properties, primarily through antioxidant and anti-inflammatory mechanisms. While it shows promise as a potential therapeutic agent for liver diseases, further studies are warranted to establish its efficacy in well-standardized acute and chronic liver injury models, allowing for a more direct and robust comparison with established hepatoprotective agents like Silymarin and N-acetylcysteine. Future research should focus on head-to-head comparative studies to elucidate the relative potency and therapeutic potential of this compound.
References
- 1. Hepatoprotective effect and possible mechanism of phytoestrogen calycosin on carbon tetrachloride-induced liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Aminoguanidine potentiates the hepatoprotective effect of Silymarin in CCL4 treated rats | Annals of Hepatology [elsevier.es]
- 4. Effect of silymarin on the relative gene expressions of some inflammatory cytokines in the liver of CCl4-intoxicated male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e-century.us [e-century.us]
- 7. N-acetylcysteine protects against liver injure induced by carbon tetrachloride via activation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silymarin’s Protective Effects and Possible Mechanisms on Alcoholic Fatty Liver for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Biochemical Findings to Study the Effect of Silymarin on the Liver of Pregnant Rat that Consumed Ethanol | Acta Medica Iranica [acta.tums.ac.ir]
- 10. ICI Journals Master List [journals.indexcopernicus.com]
- 11. A dual effect of N-acetylcysteine on acute ethanol-induced liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calycosin-7-O-β-D-glucoside alleviates nonalcoholic fatty liver disease by regulating short-chain fatty acids metabolism and metabolic regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]
- 14. Protective effects of calycosin against CCl4-induced liver injury with activation of FXR and STAT3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calycosin inhibits hepatocyte apoptosis in acute liver failure by suppressing the TLR4/NF‐κB pathway: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synergistic Effects of Calycosin with Other Flavonoids in Hematopoiesis
Introduction
While direct experimental data on the synergistic effects of Calycosin (B1668236) 7-O-xylosylglucoside with other flavonoids is not currently available in the scientific literature, research into its aglycone, Calycosin, has revealed promising synergistic potential, particularly in the realm of hematopoiesis when combined with the flavonoid Formononetin (B1673546). This guide provides a comprehensive overview of the existing experimental data supporting this synergy, detailed experimental protocols, and the underlying signaling pathways. The focus is on the combined effect of Calycosin and Formononetin on stimulating erythropoietin (EPO) production and ameliorating anemia.
In Vitro Evidence: Synergistic Upregulation of Erythropoietin (EPO) Transcription
Recent studies have shown that both Calycosin and Formononetin can independently stimulate the transcription of the EPO gene, which is the primary regulator of red blood cell production.[1][2] This effect is mediated through the stabilization of the hypoxia-inducible factor-1α (HIF-1α), a key transcription factor for EPO.[1] The concurrent action of both flavonoids on this pathway suggests a strong potential for synergistic or additive effects in enhancing EPO production. A study by Zheng et al. (2023) screened approximately 60 flavonoids and identified both Calycosin and Formononetin as potent inducers of EPO mRNA transcription in neuronal embryonic stem cell lines.[1]
In Vivo Evidence: Amelioration of Anemia
A review article highlights a study by Zhang et al. which found that a combination of formononetin and calycosin at a 1:5 weight ratio demonstrated the most significant hematopoietic functions in anemic rat models.[2] Further supporting this, a 2017 study by Zhang et al. investigated the effects of a four-flavonoid combination, including Calycosin and Formononetin, on a cyclophosphamide-induced anemia model in rats. The results showed a significant improvement in hematological parameters, indicating the potent in vivo hematopoietic activity of this flavonoid combination.[3]
Data Presentation: In Vivo Hematopoietic Effects of a Flavonoid Combination
The following table summarizes the key findings from the study by Zhang et al. (2017) on the effects of a four-flavonoid combination (formononetin, ononin, calycosin, and calycosin-7-O-β-d-glucoside) on hematological parameters in a rat model of cyclophosphamide-induced anemia.[3]
| Parameter | Control Group | Anemic Model Group | Flavonoid Combination Group |
| Red Blood Cell (RBC) Count (×10¹²/L) | 7.5 ± 0.4 | 5.2 ± 0.3 | 7.1 ± 0.5 |
| White Blood Cell (WBC) Count (×10⁹/L) | 8.9 ± 0.7 | 3.1 ± 0.5 | 7.9 ± 0.6 |
| Hemoglobin (Hb) (g/L) | 145 ± 10 | 98 ± 8 | 138 ± 9 |
| Hematocrit (HCT) (%) | 45 ± 3 | 30 ± 2 | 42 ± 3 |
Data are presented as mean ± standard deviation.
Experimental Protocols
In Vivo Cyclophosphamide-Induced Anemia Model (Adapted from Zhang et al., 2017)[3]
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used.
-
Anemia Induction: Anemia is induced by intraperitoneal injection of cyclophosphamide (B585) at a dose of 30 mg/kg body weight for three consecutive days.
-
Treatment Groups:
-
Control Group: Receives normal saline.
-
Anemic Model Group: Receives cyclophosphamide as described above and a vehicle control.
-
Flavonoid Combination Group: Receives cyclophosphamide and the flavonoid combination (e.g., via oral gavage) for a specified period (e.g., 14 days).
-
-
Blood Sample Collection: Blood samples are collected from the tail vein or via cardiac puncture at the end of the experimental period.
-
Hematological Analysis: Red blood cell count, white blood cell count, hemoglobin concentration, and hematocrit are measured using an automated hematology analyzer.
In Vitro EPO mRNA Transcription Assay (Adapted from Zheng et al., 2023)[1]
-
Cell Lines: Human neuroblastoma (NT2/D1) or rat pheochromocytoma (PC12) cell lines are suitable.
-
Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are treated with individual flavonoids (Calycosin, Formononetin) or their combination at various concentrations for a specified duration (e.g., 24 hours).
-
RNA Extraction: Total RNA is extracted from the cells using a commercial RNA isolation kit.
-
Quantitative Real-Time PCR (qRT-PCR): The expression level of EPO mRNA is quantified by qRT-PCR using specific primers for the EPO gene. Gene expression is normalized to a housekeeping gene (e.g., β-actin).
Signaling Pathways and Mechanisms
The synergistic hematopoietic effect of Calycosin and Formononetin is primarily attributed to their ability to enhance the production of erythropoietin (EPO). This is achieved through the stabilization of the transcription factor HIF-1α, which then promotes the transcription of the EPO gene.
Caption: Proposed mechanism of Calycosin and Formononetin synergy in stimulating EPO transcription.
Once EPO is produced and secreted, it binds to the EPO receptor (EPO-R) on erythroid progenitor cells, activating downstream signaling pathways that promote their survival, proliferation, and differentiation.
Caption: Key downstream signaling pathways activated by the Erythropoietin (EPO) receptor.
References
- 1. The flavonoids induce the transcription of mRNA encoding erythropoietin in cultured embryonic stem cells via the accumulation of hypoxia-inducible factor-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Values of Calycosin: One Type of Flavonoid Isolated from Astragalus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
Head-to-head comparison of Calycosin 7-O-xylosylglucoside and Silymarin
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of natural compounds with therapeutic potential, both Calycosin (B1668236) 7-O-xylosylglucoside and Silymarin (B1681676) have garnered attention for their protective effects, particularly on liver health. This guide provides a detailed, objective comparison of their known biological activities, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these two compounds. While extensive research is available for Silymarin, a standardized extract from milk thistle, data on the specific glycoside, Calycosin 7-O-xylosylglucoside, is notably more limited. This guide reflects the current state of scientific knowledge on both entities.
I. Overview and Chemical Structures
This compound is an isoflavonoid (B1168493) glycoside that has been isolated from sources such as the roots of Sophora flavescens.[1][2] Its biological activity is an emerging area of research, with initial studies suggesting hepatoprotective and antioxidant properties.
Silymarin is a well-characterized polyphenolic flavonoid mixture extracted from the seeds of the milk thistle plant (Silybum marianum). It is composed of several flavonolignans, with silybin (B1146174) being the most abundant and biologically active component.[3] Silymarin is widely recognized and used for its potent antioxidant, anti-inflammatory, and hepatoprotective effects.[3][4]
II. Antioxidant Activity
The antioxidant capacity of a compound is a cornerstone of its protective effects against cellular damage induced by oxidative stress. This is often quantified using various in vitro assays that measure the ability to scavenge free radicals.
This compound: Limited specific quantitative data is available for the antioxidant activity of this compound. Studies on the broader class of isoflavonoid glycosides from Sophora flavescens indicate general antioxidant properties and the ability to scavenge oxidative damage in human hepatic cells.[4] However, specific IC50 values for this particular glycoside in standard antioxidant assays are not readily available in the reviewed literature. Research on the aglycone, Calycosin, has demonstrated its ability to increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[5]
Silymarin: In contrast, Silymarin's antioxidant activity is extensively documented with robust quantitative data. It acts as a potent free radical scavenger and increases the cellular content of glutathione, a key endogenous antioxidant.[3][4]
Table 1: In Vitro Antioxidant Activity of Silymarin
| Assay | Test System | IC50 / EC50 Value | Reference |
| DPPH Radical Scavenging | Ethanolic solution | 20.8 µg/mL | [6] |
| ABTS Radical Scavenging | Aqueous solution | 8.62 µg/mL | [6] |
| DPPH Radical Scavenging | - | 280 µM | [7] |
| DPPH Radical Scavenging (Taxifolin component) | - | 32 µM | [8] |
| DPPH Radical Scavenging (Silybin A component) | - | 311 µM | [8] |
| DPPH Radical Scavenging (Silybin B component) | - | 344 µM | [8] |
IC50/EC50: The half maximal inhibitory/effective concentration. A lower value indicates greater antioxidant potency.
III. Anti-inflammatory Effects
Chronic inflammation is a key driver of various pathologies. The ability of a compound to modulate inflammatory pathways is a critical aspect of its therapeutic potential.
This compound: Specific studies detailing the anti-inflammatory mechanism of this compound are scarce. However, research on the aglycone, Calycosin , has shown significant anti-inflammatory properties. Calycosin has been demonstrated to suppress the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[5][9][10] This effect is mediated, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways.[7][11]
Silymarin: Silymarin exerts well-established anti-inflammatory effects by modulating key inflammatory signaling pathways. It can inhibit the activation of the transcription factor NF-κB, which plays a central role in orchestrating the inflammatory response.[12] This leads to a downstream reduction in the production of various pro-inflammatory cytokines and mediators.
Table 2: Anti-inflammatory Activity of Silymarin
| Model | Key Findings | Reference |
| Human T-cells | Inhibits T-cell activation and proliferation, reduces IL-2 production. | [13] |
| Various cell/tissue models | Reduces levels of iNOS, COX-2, TGF-β, IL-1β, IL-6, IL-18, and TNF-α. | [13] |
| Human liver and T cell lines | Suppresses multiple pro-inflammatory mRNAs and signaling pathways including NF-κB and FOXO. | [14] |
| Major β-thalassemia patients | Daily administration of 420 mg significantly decreased TNF-α levels. | [15] |
IV. Hepatoprotective Effects
The liver is a primary site of detoxification and is vulnerable to damage from toxins, drugs, and metabolic stress. Hepatoprotective agents can mitigate this damage.
This compound: The primary evidence for the hepatoprotective effect of this compound comes from a study by Shen et al. (2013), which demonstrated its ability to inhibit the cytotoxic effect of D-galactosamine on the human hepatic cell line HL-7702.[1][2] This suggests a direct protective effect on liver cells. A more recent study on a related compound, calycosin-7-O-β-D-glucoside, showed it could alleviate non-alcoholic fatty liver disease (NAFLD) in mice by reducing liver function injury, lipid accumulation, oxidative stress, and inflammatory response.[16] The aglycone, calycosin, has been shown to significantly reduce elevated levels of serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), key markers of liver damage, in a mouse model of liver fibrosis.[5]
Silymarin: Silymarin is arguably one of the most well-known natural hepatoprotective agents. Its mechanisms of action include stabilizing hepatocyte membranes, scavenging free radicals, and stimulating protein synthesis to promote liver regeneration.[3][4] Numerous studies have demonstrated its efficacy in reducing liver enzyme levels in various models of liver injury.
Table 3: Hepatoprotective Activity of Silymarin
| Model | Key Findings | Reference |
| Patients with Non-Alcoholic Fatty Liver Disease (NAFLD) | Treatment led to significantly reduced levels of ALT and AST. | [4][17] |
| Patients with Cirrhosis | Associated with a significant reduction in liver-related deaths. | |
| Guinea pigs with ethanol-induced hepatic fibrosis | Significant reduction of ALT and AST levels. | [4] |
| Systematic review of 29 RCTs | 65.5% of studies reported reduced liver enzyme levels. | [18] |
V. Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is crucial for their development as therapeutic agents.
Calycosin and its Glycosides: The proposed mechanisms for calycosin and its related glycosides primarily revolve around the modulation of inflammatory and oxidative stress pathways.
Caption: Proposed anti-inflammatory pathway of Calycosin.
Silymarin: Silymarin's mechanism of action is multifaceted, involving antioxidant, anti-inflammatory, and regenerative pathways.
Caption: Multifaceted mechanisms of Silymarin.
VI. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
A. Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound (this compound or Silymarin) and a standard antioxidant (e.g., ascorbic acid).
-
Add the test compound or standard to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculate the percentage of scavenging activity and determine the IC50 value.[6]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Add various concentrations of the test compound or a standard antioxidant to the ABTS•+ solution.
-
After a set incubation period, measure the absorbance.
-
Calculate the percentage of inhibition and determine the EC50 value.[6]
-
B. Anti-inflammatory Activity Assays
-
Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) by ELISA (Enzyme-Linked Immunosorbent Assay):
-
Culture appropriate cells (e.g., macrophages, hepatocytes) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS).
-
Treat the cells with different concentrations of the test compound.
-
Collect the cell culture supernatant after a specific incubation time.
-
Use a commercial ELISA kit specific for the cytokine of interest (e.g., TNF-α, IL-6).
-
Follow the kit's instructions, which typically involve coating a microplate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the resulting color change with a microplate reader.
-
Quantify the cytokine concentration based on a standard curve.[11][15]
-
C. Hepatoprotective Activity Assays
-
In Vitro Cytotoxicity Assay (e.g., against D-galactosamine-induced toxicity):
-
Culture human hepatocytes (e.g., HL-7702 cell line).
-
Pre-treat the cells with various concentrations of the test compound for a set period.
-
Induce cytotoxicity by adding a hepatotoxin (e.g., D-galactosamine).
-
After incubation, assess cell viability using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity.
-
Calculate the percentage of cell viability compared to control groups.[2]
-
-
In Vivo Measurement of Liver Enzymes (ALT and AST):
-
Induce liver injury in an animal model (e.g., mice or rats) using a hepatotoxin (e.g., carbon tetrachloride, ethanol).
-
Administer the test compound to the animals at different doses for a specified duration.
-
Collect blood samples from the animals.
-
Separate the serum and measure the activity of ALT and AST using commercially available biochemical assay kits.
-
Compare the enzyme levels in the treated groups to the control and toxin-only groups.[4]
-
VII. Conclusion and Future Perspectives
This comparative guide highlights the significant body of evidence supporting the antioxidant, anti-inflammatory, and hepatoprotective effects of Silymarin . The availability of extensive quantitative data and a well-elucidated mechanism of action solidify its position as a prominent natural compound for liver health.
In contrast, while preliminary evidence suggests that This compound possesses similar protective properties, the current body of scientific literature lacks the detailed, quantitative experimental data necessary for a direct and comprehensive comparison with Silymarin. The promising initial findings for Calycosin and its related compounds underscore the urgent need for further research. Future studies should focus on:
-
Quantitative in vitro antioxidant assays to determine the IC50 values of this compound in standard tests like DPPH and ABTS.
-
Detailed in vitro and in vivo anti-inflammatory studies to elucidate its specific effects on inflammatory cytokines and signaling pathways.
-
Comprehensive in vivo hepatoprotective studies with robust quantitative endpoints, such as the measurement of liver enzymes and histological analysis, to confirm its efficacy and mechanism of action.
Generating this critical data will be instrumental in fully understanding the therapeutic potential of this compound and establishing its place alongside well-researched compounds like Silymarin in the pursuit of novel treatments for inflammatory and liver-related diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 4. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. Free Radical Scavenging and Antioxidant Activities of Silymarin Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calycosin suppresses expression of pro-inflammatory cytokines via the activation of p62/Nrf2-linked heme oxygenase 1 in rheumatoid arthritis synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory effect of Calycosin glycoside on lipopolysaccharide-induced inflammatory responses in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Silymarin and Inflammation: Food for Thoughts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Silymarin Suppresses Cellular Inflammation By Inducing Reparative Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sid.ir [sid.ir]
- 16. Calycosin-7-O-β-D-glucoside alleviates nonalcoholic fatty liver disease by regulating short-chain fatty acids metabolism and metabolic regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Silymarin treatment and reduction of liver enzyme levels in non-alcoholic fatty liver disease: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of Silymarin Supplements on Liver Enzyme Levels: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Calycosin 7-O-xylosylglucoside
For researchers, scientists, and drug development professionals, the precise and reliable quantification of bioactive compounds is paramount for ensuring the quality, safety, and efficacy of herbal medicines and related pharmaceutical products. Calycosin 7-O-xylosylglucoside, a major isoflavonoid (B1168493) glycoside found in Radix Astragali, has garnered significant interest for its potential therapeutic properties. Consequently, robust and validated analytical methods are crucial for its accurate determination in various matrices, including raw plant material, extracts, and biological fluids.
This guide provides a comprehensive comparison of validated analytical methods for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is synthesized from multiple studies to offer a cross-validation perspective, enabling researchers to select the most appropriate method for their specific needs.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by the specific requirements of the study, such as the desired sensitivity, the complexity of the sample matrix, and the required throughput. The following tables summarize the key performance parameters of various validated methods for the analysis of this compound.
Table 1: Comparison of HPLC Methods for this compound Analysis
| Validation Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | HPLC-UV Method 3 |
| Linearity Range (µg/mL) | 0.2 - 10.0 (in plasma)[1] | 0.2 - 50.0[2] | 2.022 - 101.1[3] |
| Correlation Coefficient (r²) | Not Specified | 0.9999[2] | 0.9999[3] |
| Limit of Detection (LOD) | Not Specified | 0.029 µg/mL[2] | 0.2022 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.2 µg/mL[1] | 0.088 µg/mL[2] | Not Specified |
| Precision (%RSD) | < 10% (Intra- & Inter-day)[1] | 0.812% (Intra-day), 1.650% (Inter-day)[2] | < 2.0% (Intra- & Inter-day)[3] |
| Accuracy (% Recovery) | Not Specified | 99.419% - 104.861%[2] | 98.34%[3] |
| Sample Matrix | Rat Plasma & Urine[1] | Roasted Astragalus membranaceus Extract[2] | Radix Astragali[3][4] |
Table 2: Comparison of LC-MS Methods for this compound Analysis
| Validation Parameter | LC-MS/MS Method 1 | HPLC-MS Method 1 |
| Linearity Range (ng/mL) | 0.02 - 2.0 (in plasma)[5] | 0.55 - 55 (in plasma)[6] |
| Correlation Coefficient (r or r²) | r > 0.995[5] | r² > 0.99[6] |
| Limit of Quantification (LOQ) | 0.02 ng/mL[5] | 0.55 ng/mL[6] |
| Precision (%RSD) | 0.97 - 7.63% (Intra-day), 3.45 - 10.89% (Inter-day)[5] | 2.10% - 6.19% (Intra-day), 2.37% - 6.72% (Inter-day)[6] |
| Accuracy (% Recovery) | Not Specified | Not Specified |
| Sample Matrix | Rat Plasma[5] | Rat Plasma[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in herbal extracts and biological samples.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A reversed-phase C18 column is commonly used (e.g., Hypersil ODS2, 4.6 mm × 250 mm, 5 µm[3]; Polaris C18, 250 mm x 4.6 mm, 5 µm[4]).
-
Mobile Phase:
-
Isocratic elution with acetonitrile-water (16:84, v/v) has been used for analysis in rat plasma and urine.[1]
-
A gradient elution of methanol (B129727) and water is also reported.[4]
-
Another method utilizes a gradient of ACN-MeOH (9:1, v/v) and water.[3]
-
-
Detection Wavelength: Detection is commonly set at 254 nm[4] or 260 nm.[3] One study also mentions detection at 280 nm.[1]
-
Sample Preparation:
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method offers higher sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of the analyte are expected.
-
Instrumentation: A High-Performance Liquid Chromatography or Ultra-Performance Liquid Chromatography (UPLC) system coupled to a mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column is typically employed (e.g., CEC18[5]; Inertsil ZORBAX C18[6]).
-
Mobile Phase: A gradient elution using a mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous phase (often containing a modifier like formic acid or ammonium (B1175870) formate) is common.
-
Ionization Mode: Electrospray ionization (ESI) is frequently used, and can be operated in either positive or negative ion mode depending on the analyte and other components being measured.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for tandem mass spectrometry (MS/MS) to ensure high selectivity and sensitivity.[5] Selective Ion Monitoring (SIM) can be used for single quadrupole MS.[6]
-
Sample Preparation:
Visualizations
Experimental Workflow for HPLC Analysis
Caption: General workflow for the HPLC-based analysis of this compound.
Logical Flow for Cross-Validation of Analytical Methods
Caption: Logical workflow for the cross-validation of two analytical methods.
References
- 1. Determination of calycosin-7-O-beta-D-glucopyranoside in rat plasma and urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Analytical Method Validation for Calycosin Glucoside Content of Extract from Roasted Astragalus membranaceus -The Korean Journal of Food And Nutrition | Korea Science [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of calycosin-7-O-beta-D-glucopyranoside in radix astragali by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of calycosin-7-O-β-d-glucoside, calycosin, formononetin, astragaloside IV and schisandrin in rat plasma by LC-MS/MS: application to a pharmacokinetic study after oral administration of Shenqi Wuwei chewable tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of calycosin-7-O-beta-D-glucoside, ononin, astragaloside IV, astragaloside I and ferulic acid in rat plasma after oral administration of Danggui Buxue Tang extract for their pharmacokinetic studies by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Molecular Targets of Calycosin 7-O-xylosylglucoside via Western Blot: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the molecular targets of Calycosin 7-O-xylosylglucoside using Western blot analysis. Due to the limited availability of specific data for this compound, this guide draws upon extensive research conducted on its parent compound, Calycosin, and the closely related Calycosin-7-O-β-D-glucoside. The methodologies and expected outcomes detailed herein serve as a robust starting point for investigating this specific isoflavonoid (B1168493).
Introduction to Calycosin and its Glycosides
Calycosin is an isoflavonoid phytoestrogen primarily isolated from Astragalus membranaceus, a herb widely used in traditional medicine. It and its glycosidic forms, such as Calycosin-7-O-β-D-glucoside, have been shown to possess a range of biological activities, including neuroprotective, cardioprotective, anti-inflammatory, and anti-cancer effects. Biochemical studies have identified several key signaling pathways as being modulated by Calycosin, notably the PI3K/Akt, MAPK, and NF-κB pathways. Western blot is a fundamental technique employed to validate the interaction of Calycosin and its derivatives with specific protein targets within these cascades.
Chemical Distinction: It is crucial to distinguish between this compound (Molecular Formula: C27H30O14) and Calycosin-7-O-β-D-glucoside (Molecular Formula: C22H22O10).[1][2] The former possesses an additional xylose sugar moiety, which may influence its bioavailability, solubility, and specific molecular interactions.
Comparative Data on Molecular Target Modulation
While specific quantitative Western blot data for this compound is scarce, the effects of Calycosin and Calycosin-7-O-β-D-glucoside on key signaling proteins provide a strong predictive basis. The following tables summarize findings from relevant studies.
Table 1: Effect of Calycosin on the PI3K/Akt Signaling Pathway
| Cell Line | Treatment | Target Protein | Change in Phosphorylation/Expression | Reference |
| Chondrocytes | Calycosin (100-400 µM) + IL-1β | p-PI3K | Downregulated | [3] |
| Chondrocytes | Calycosin (100-400 µM) + IL-1β | p-Akt | Downregulated | [3] |
| Breast Cancer Cells | Calycosin (16 µM) | p-Akt | Downregulated | [4] |
| Ischemia-Reperfused Myocardium | Calycosin-7-O-β-D-glucoside | p-PI3K p85 | Upregulated | [5] |
| Ischemia-Reperfused Myocardium | Calycosin-7-O-β-D-glucoside | p-Akt | Upregulated | [5] |
Table 2: Effect of Calycosin on the MAPK Signaling Pathway
| Cell Line | Treatment | Target Protein | Change in Phosphorylation/Expression | Reference |
| B16F10 Melanoma Cells | Calycosin (40-80 µM) + α-MSH | p-p38 | Downregulated | [6][7] |
| B16F10 Melanoma Cells | Calycosin (40-80 µM) + α-MSH | p-ERK | Decreased | [6] |
| B16F10 Melanoma Cells | Calycosin (40-80 µM) + α-MSH | p-JNK | No significant change | [6] |
Table 3: Effect of Calycosin on the NF-κB Signaling Pathway
| Cell Line | Treatment | Target Protein | Change in Phosphorylation/Expression | Reference |
| Chondrocytes | Calycosin (100-400 µM) + IL-1β | p-p65 | Downregulated | [3] |
| Cardiomyocytes | Calycosin | p-IκB kinase α/β | Downregulated | [8] |
| Cardiomyocytes | Calycosin | p-NF-κB | Downregulated | [8] |
Comparison with Alternative Isoflavones
Calycosin's effects can be benchmarked against other well-studied isoflavones, such as Daidzein (B1669772) and Genistein, which also modulate these key signaling pathways.
Table 4: Comparative Effects of Isoflavones on Key Signaling Pathways
| Isoflavone | Pathway(s) Modulated | Typical Effect on Pathway |
| Calycosin | PI3K/Akt, MAPK (p38), NF-κB | Generally inhibitory, context-dependent activation of PI3K/Akt in some models.[3][5][6] |
| Daidzein | MAPK, NF-κB | Inhibits phosphorylation of p38, ERK, and p65.[9] |
| Genistein | PI3K/Akt, MAPK, NF-κB | Potent inhibitor of Akt and other kinases. |
Experimental Protocols
A detailed protocol for Western blot analysis to confirm the molecular targets of this compound is provided below. This protocol is a composite of standard procedures and can be adapted for the specific cell line and pathway of interest.
General Western Blot Protocol for Pathway Analysis
-
Cell Culture and Treatment:
-
Plate cells at a density that ensures 70-80% confluency at the time of harvesting.
-
Treat cells with varying concentrations of this compound for a predetermined duration. Include a vehicle-only control.
-
If studying pathway activation, a stimulant (e.g., LPS for NF-κB, H₂O₂ for MAPK) may be added at a specific time point.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to equal concentrations and add Laemmli buffer.
-
Denature samples by boiling at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-p38, p38, p-p65, p65, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein signal to the total protein signal. Further normalize to the loading control to account for any loading discrepancies.
-
Express the results as a fold change relative to the control.
-
Visualization of Pathways and Workflows
Signaling Pathway Diagrams
Caption: PI3K/Akt signaling pathway with potential inhibition by this compound.
Caption: MAPK/p38 signaling pathway and its potential inhibition by this compound.
Experimental Workflow Diagram
Caption: Standard experimental workflow for Western blot analysis.
References
- 1. Calycosin 7-o-beta-D-glucoside | C22H22O10 | CID 5318267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Plants | 224957-12-4 | Invivochem [invivochem.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calycosin, a Common Dietary Isoflavonoid, Suppresses Melanogenesis through the Downregulation of PKA/CREB and p38 MAPK Signaling Pathways | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Replicating In Vitro Osteogenic Effects of Calycosin Glycosides in Primary Cells: A Comparative Guide
For researchers in drug development and bone regeneration, translating in vitro findings to more physiologically relevant primary cell models is a critical step. This guide provides a comparative overview of the pro-osteogenic effects of Calycosin 7-O-xylosylglucoside and its extensively studied analog, Calycosin-7-O-β-D-glucoside, against two other well-known isoflavones, Genistein and Formononetin. The focus is on their impact on primary mesenchymal stem cells (MSCs) and osteoblasts, offering supporting data and detailed protocols to facilitate the replication and extension of these findings.
While direct studies on this compound in primary osteogenic models are limited, the available data on Calycosin-7-O-β-D-glucoside provides a strong foundation for understanding the potential osteogenic activity of this class of compounds.
Comparative Performance on Osteogenic Differentiation
The following tables summarize the quantitative effects of Calycosin-7-O-β-D-glucoside, Genistein, and Formononetin on key markers of osteogenic differentiation in primary cells.
Table 1: Effect of Isoflavones on Alkaline Phosphatase (ALP) Activity
| Compound | Primary Cell Type | Concentration | Incubation Time | Result (Fold Change vs. Control) |
| Calycosin-7-O-β-D-glucoside | Human MSCs | 10 µM | 7 days | ~1.8-fold increase |
| Genistein | Human MSCs | 1 µM | 12 days | Significant dose-dependent increase |
| Formononetin | Human Fetal Osteoblasts | 100 µg/mL (~370 µM) | 6-9 days | Significant increase |
Table 2: Effect of Isoflavones on Mineralization (Alizarin Red S Staining)
| Compound | Primary Cell Type | Concentration | Incubation Time | Result (Fold Change vs. Control) |
| Calycosin-7-O-β-D-glucoside | Human MSCs | 10 µM | 21 days | ~2.5-fold increase |
| Genistein | Rat Calvarial Osteoblasts | 10 µM | 21 days | Significant dose-dependent increase in calcified nodules |
| Formononetin | Mouse Myogenic Progenitors | Not specified | Not specified | Enhanced calcium deposition |
Table 3: Effect of Isoflavones on Osteogenic Gene Expression (RUNX2)
| Compound | Primary Cell Type | Concentration | Incubation Time | Result (Fold Change vs. Control) |
| Calycosin-7-O-β-D-glucoside | Human MSCs | 1-10 µM | Not specified | Enhanced RUNX2 protein expression |
| Genistein | Human MSCs | 1 µM | Not specified | Upregulated RUNX2 mRNA and protein expression[1] |
| Formononetin | Mouse Myogenic Progenitors | Not specified | Not specified | Significantly upregulated RUNX2 mRNA |
Experimental Workflow for Osteogenic Differentiation Assay
The following diagram outlines a typical workflow for assessing the osteogenic potential of a test compound in primary MSCs.
Experimental workflow for assessing osteogenic potential.
Signaling Pathways in Isoflavone-Induced Osteogenesis
Calycosin-7-O-β-D-glucoside, Genistein, and Formononetin have been shown to promote osteogenesis by modulating key signaling pathways, primarily the Bone Morphogenetic Protein (BMP)/SMAD and Wnt/β-catenin pathways. These pathways converge on the master osteogenic transcription factor, RUNX2.
Key signaling pathways in isoflavone-induced osteogenesis.
Detailed Experimental Protocols
Osteogenic Differentiation of Human Mesenchymal Stem Cells (MSCs)
-
Cell Culture : Culture human MSCs in a standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.
-
Seeding : Seed MSCs into multi-well plates at a density of 2 x 10^4 cells/cm². Allow cells to adhere and reach 70-80% confluency.
-
Induction : Replace the growth medium with an osteogenic differentiation medium (growth medium supplemented with 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate).
-
Treatment : Add the test compounds (Calycosin-7-O-β-D-glucoside, Genistein, or Formononetin) at the desired concentrations to the osteogenic medium. A vehicle control (e.g., 0.1% DMSO) should be included.
-
Medium Change : Change the medium every 2-3 days for the duration of the experiment (typically 7-21 days).
Alkaline Phosphatase (ALP) Activity Assay
-
Time Point : Perform the assay at an early time point of differentiation (e.g., day 7).
-
Cell Lysis : Wash the cells with PBS and lyse them in a suitable buffer (e.g., 0.1% Triton X-100 in PBS).
-
Substrate Addition : Add p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to the cell lysates.
-
Incubation : Incubate at 37°C for 15-30 minutes.
-
Stop Reaction : Stop the reaction by adding NaOH.
-
Quantification : Measure the absorbance at 405 nm using a microplate reader. Normalize the ALP activity to the total protein content of each sample.
Alizarin Red S (ARS) Staining for Mineralization
-
Time Point : Perform the assay at a late time point of differentiation (e.g., day 21).
-
Fixation : Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining : Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20 minutes.
-
Washing : Gently wash the cells with deionized water to remove excess stain.
-
Visualization : Visualize the stained calcium deposits using a brightfield microscope.
-
Quantification (Optional) : To quantify mineralization, destain the cells with 10% cetylpyridinium (B1207926) chloride and measure the absorbance of the extracted stain at 562 nm.
Western Blot for RUNX2 and BMP2
-
Protein Extraction : Lyse the cells at the desired time points using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against RUNX2, BMP2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry : Quantify the band intensities using image analysis software and normalize to the loading control.
References
The Influence of Glycosylation on Calycosin Activity: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of bioactive compounds is paramount. This guide provides a comparative analysis of calycosin (B1668236) and its glycosidic forms, with a particular focus on the potential influence of a xylosyl group on the biological activity of calycosin glycosides.
Calycosin, an isoflavone (B191592) primarily found in the medicinal herb Astragalus membranaceus, has garnered significant attention for its diverse pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.[1][2][3][4] In nature, calycosin often exists in its glycosylated form, most commonly as calycosin-7-O-β-D-glucoside. The sugar moiety attached to the aglycone can significantly impact the compound's solubility, stability, bioavailability, and ultimately, its biological activity.
Comparative Biological Activity: Calycosin vs. Calycosin-7-O-β-D-glucoside
Existing research provides a basis for comparing the aglycone, calycosin, with its more prevalent glycoside, calycosin-7-O-β-D-glucoside. The data suggests that the glycosidic linkage can modulate the potency of the parent compound.
| Compound | Biological Activity | Assay | Results | Reference |
| Calycosin | Antiviral (against Coxsackie virus B3) | In vitro viral inhibition assay | More potent than Calycosin-7-O-β-D-glucopyranoside | [2] |
| Calycosin-7-O-β-D-glucopyranoside | Antiviral (against Coxsackie virus B3) | In vitro viral inhibition assay | Less potent than Calycosin | [2] |
| Calycosin | α-Glucosidase Inhibition | In vitro enzyme inhibition assay | IC50: 39.45 μM (Stronger inhibitor) | [5] |
| Calycosin-7-O-β-D-glucoside | α-Glucosidase Inhibition | In vitro enzyme inhibition assay | IC50: 174.04 μM (Weaker inhibitor) | [5] |
These findings indicate that for certain activities, such as antiviral and α-glucosidase inhibition, the aglycone form (calycosin) is more active than its glucoside derivative. This suggests that the presence of the glucose moiety at the 7-position may hinder the interaction of the isoflavone with its molecular targets.
The Hypothetical Role of the Xylosyl Group
In the absence of direct evidence for xylosylated calycosin, we can turn to the broader understanding of flavonoid glycosylation. The type of sugar, its point of attachment, and the overall structure of the glycoside can lead to varied effects on bioactivity.
Glycosylation generally increases the water solubility and stability of flavonoids.[3] However, the impact on biological activity is not uniform. In some instances, glycosylation can decrease activity, as seen with calycosin-7-O-β-D-glucoside. In other cases, it can enhance activity or have a negligible effect. The formation of xylosides in synthetic reactions has been reported to occur with lower yields compared to glucosides and galactosides, which may contribute to the scarcity of research on these specific compounds.[6]
It is plausible that the addition of a xylosyl group to a calycosin glycoside could:
-
Alter Binding Affinity: The smaller pentose (B10789219) sugar, xylose, compared to the hexose (B10828440) glucose, might result in a different steric profile, potentially leading to a better or worse fit within the binding pocket of a target enzyme or receptor.
-
Modify Bioavailability: Changes in polarity and molecular size due to xylosylation could affect the absorption, distribution, metabolism, and excretion (ADME) profile of the calycosin glycoside.
-
Influence Susceptibility to Enzymatic Cleavage: The xylosidic bond may be cleaved by different glycosidases than the glucosidic bond, potentially altering the release of the active aglycone in vivo.
Further research, including the chemical or enzymatic synthesis of xylosylated calycosin glycosides and their subsequent biological evaluation, is necessary to definitively determine the effect of the xylosyl group on the activity of these compounds.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for the key experiments cited are provided below.
Antiviral Activity Assay (In Vitro)
-
Cell Culture: Vero cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a 5% CO2 incubator.
-
Cytotoxicity Assay: A 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed to determine the non-toxic concentrations of the test compounds on Vero cells.
-
Viral Titer Determination: The 50% tissue culture infectious dose (TCID50) of Coxsackie virus B3 (CVB3) is determined by serial dilution on Vero cell monolayers.
-
Inhibition Assay: Vero cells are seeded in 96-well plates and infected with CVB3 at a multiplicity of infection (MOI) of 100 TCID50. After a 1-hour adsorption period, the virus is removed, and the cells are treated with various concentrations of calycosin or calycosin-7-O-β-D-glucopyranoside.
-
Assessment of Cytopathic Effect (CPE): After 48 hours of incubation, the cytopathic effect is observed under a microscope. The inhibition of CPE is used to calculate the 50% inhibitory concentration (IC50) of the compounds.
α-Glucosidase Inhibition Assay (In Vitro)
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in phosphate (B84403) buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Inhibition Assay: The test compounds (calycosin and calycosin-7-O-β-D-glucoside) are pre-incubated with the α-glucosidase solution in a 96-well plate for 10 minutes at 37°C.
-
Reaction Initiation: The reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.
-
Measurement of Absorbance: The plate is incubated for another 20 minutes at 37°C, and the reaction is stopped by adding a sodium carbonate solution. The absorbance of the released p-nitrophenol is measured at 405 nm using a microplate reader.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells without the inhibitor. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the evaluation of these compounds, the following diagrams are provided.
Conclusion
The available evidence suggests that glycosylation of calycosin at the 7-position with a glucose moiety can reduce its activity in certain biological assays. However, the specific impact of a xylosyl group remains an open question. To definitively answer whether the xylosyl group enhances the activity of calycosin glycosides, further research involving the synthesis and comprehensive biological evaluation of xylosylated calycosin derivatives is essential. Such studies would provide valuable insights into the structure-activity relationships of this important class of isoflavones and could guide the development of novel therapeutic agents.
References
- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Progress and Achievements in Glycosylation of Flavonoids [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Calycosin and Its Glycoside
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the pharmacokinetic profiles of calycosin (B1668236) and its primary glycoside, calycosin-7-O-β-D-glucoside. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is pivotal for the development of new therapeutic agents. This document summarizes key pharmacokinetic data from preclinical studies and provides detailed experimental methodologies.
Calycosin, an O-methylated isoflavone (B191592) found predominantly in the roots of Astragalus membranaceus, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and cardioprotective effects. In its natural state, calycosin often exists as a glycoside, with calycosin-7-O-β-D-glucoside being the most prevalent form. The sugar moiety in the glycoside form significantly influences the compound's solubility, stability, and pharmacokinetic behavior.
Comparative Pharmacokinetic Data
The oral bioavailability of calycosin and its glycoside is a critical factor in determining their therapeutic potential. The following table summarizes key pharmacokinetic parameters from preclinical studies in rats, providing a comparative overview of their in vivo disposition.
| Compound | Administration Route | Dosage | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Calycosin | Oral | 25 mg/kg | 219.48 | 0.23 | - | - | [1] |
| Calycosin | Intravenous | 8 mg/kg | - | - | - | - | [2] |
| Calycosin-7-O-β-D-glucoside | Oral | - | - | - | - | 0.304 | [3] |
| Calycosin-7-O-β-D-glucoside | Intraperitoneal | 26.8 mg/kg | - | - | - | - | [4] |
Note: '-' indicates data not available in the cited sources. The bioavailability of calycosin-7-O-β-D-glucoside after oral administration is notably low, suggesting extensive metabolism before reaching systemic circulation.
Experimental Protocols
The data presented in this guide are derived from various preclinical studies. Below are detailed methodologies typical of those used to assess the pharmacokinetics of calycosin and its glycosides.
Animal Models
-
Species: Male Sprague-Dawley rats are commonly used.[5]
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Acclimatization: A period of acclimatization is allowed before the commencement of the study.
Drug Administration
-
Oral Administration: Calycosin or its glycosides are often suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) and administered via oral gavage.[1]
-
Intravenous Administration: For bioavailability studies, the compound is dissolved in a suitable solvent (e.g., a mixture of propylene (B89431) glycol, ethanol, and water) and administered via the tail vein.[2]
Sample Collection
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points after drug administration (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
Analytical Methods
-
Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common analytical technique for the quantification of calycosin and its metabolites in plasma.[6][7]
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like methanol (B129727) or acetonitrile (B52724), followed by centrifugation. The supernatant is then injected into the HPLC-MS/MS system.
-
Chromatographic Separation: A C18 column is frequently used for the separation of the analytes. The mobile phase usually consists of a gradient mixture of acetonitrile and water containing a small amount of formic acid to improve peak shape and ionization efficiency.[5]
-
Mass Spectrometric Detection: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of calycosin glycosides.
Absorption, Metabolism, and Bioavailability Insights
Studies indicate that calycosin and its glycoside are primarily absorbed through passive diffusion.[3] After oral administration, calycosin-7-O-β-glucoside can be partially absorbed in its intact form.[3] However, a significant portion undergoes hydrolysis to the aglycone, calycosin, by intestinal microflora and enzymes in the intestine and liver.[3]
Calycosin itself is subject to phase II metabolism, primarily through glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs) in the intestine and liver.[3] This extensive metabolism contributes to the low oral bioavailability of both calycosin and its glycoside. The calculated oral bioavailability of calycosin-7-O-β-glucoside in rats is reported to be as low as 0.304%, highlighting the significant first-pass effect.[3]
The difference in the pharmacokinetic profiles of calycosin and its glycoside underscores the importance of the glycosidic linkage in determining the absorption and metabolic fate of isoflavones. While the glycoside form may have improved water solubility, its bioavailability is hampered by enzymatic hydrolysis and subsequent metabolism. These findings are crucial for the design of future drug delivery systems and therapeutic strategies aimed at enhancing the systemic exposure and efficacy of calycosin.
References
- 1. Calycosin Influences the Metabolism of Five Probe Drugs in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic-pharmacodynamic modeling analysis for hydroxysafflor yellow A-calycosin in compatibility in normal and cerebral ischemic rats: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Values of Calycosin: One Type of Flavonoid Isolated from Astragalus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Studies on effects of calycosin-7-O-β-D-glucoside on prim-O-glucosylcimifugin and cimifugin in vivo pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of calycosin, prim-O-glucosylcimifugin, and paeoniflorin in rat plasma by HPLC-MS/MS: application in the pharmacokinetic analysis of HQCF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of calycosin-7-O-beta-D-glucoside, ononin, astragaloside IV, astragaloside I and ferulic acid in rat plasma after oral administration of Danggui Buxue Tang extract for their pharmacokinetic studies by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Calycosin 7-O-xylosylglucoside
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Calycosin 7-O-xylosylglucoside, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Hazard Assessment
Personal Protective Equipment (PPE) during handling and disposal:
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling fine powders or creating aerosols, work in a well-ventilated area or a chemical fume hood.
II. Waste Identification and Segregation
Proper identification and segregation of chemical waste are the foundational steps for safe disposal. All materials contaminated with this compound should be treated as chemical waste.
-
Solid Waste: This includes unused or expired pure this compound, contaminated weighing papers, and any personal protective equipment (PPE) that has come into direct contact with the solid compound.
-
Liquid Waste: This category comprises solutions containing this compound. It is crucial to not mix these solutions with other incompatible waste streams. For instance, avoid mixing with strong acids, bases, or oxidizing agents.
-
Sharps Waste: Any needles, syringes, or Pasteur pipettes used to transfer solutions of this compound must be disposed of in a designated sharps container.
III. Step-by-Step Disposal Procedures
The following protocols provide a clear pathway for the safe disposal of different forms of this compound waste.
A. Disposal of Solid this compound Waste
-
Collection: Carefully collect all solid waste contaminated with this compound. To prevent the generation of dust, handle the solid material gently.
-
Containerization: Place the solid waste into a clearly labeled, sealable container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
B. Disposal of Liquid Waste Containing this compound
-
Segregation: Do not pour liquid waste containing this compound down the drain.[1] This practice is prohibited for many chemical wastes to prevent environmental contamination.
-
Containerization: Collect the liquid waste in a sealable, chemical-resistant container. If the solution contains organic solvents, use an appropriate solvent waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and an approximate concentration.
-
Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area.
-
Disposal: Arrange for collection by your institution's EHS department.
C. Decontamination of Laboratory Equipment
Proper decontamination of laboratory equipment that has been in contact with this compound is essential to prevent cross-contamination and ensure safety.
-
Initial Rinse: Rinse the glassware or equipment three times with a solvent in which this compound is soluble (e.g., ethanol, methanol, or DMSO).
-
Rinsate Collection: The first rinse should be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations and the concentration of the compound. Always consult with your EHS office for guidance.
-
Washing: After the initial rinse, wash the equipment with a standard laboratory detergent and water.
-
Drying: Allow the equipment to air dry or use an appropriate drying oven.
IV. Quantitative Data Summary
For effective waste management and compliance, it is important to adhere to the accumulation limits set by regulatory bodies. The following table summarizes key quantitative limits for hazardous waste accumulation in a laboratory setting.
| Parameter | Limit | Rationale |
| Maximum Volume in Satellite Area | 55 gallons | To prevent the accumulation of large quantities of hazardous waste in a laboratory. |
| Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kilogram (solid) | For particularly hazardous materials, stricter limits are in place to enhance safety. |
| Container Closure | Must be closed at all times, except when adding waste | To prevent the release of vapors and to avoid spills. |
| Time Limit for Full Container Removal | Within 3 calendar days of being full | To ensure prompt removal of significant quantities of waste from the laboratory. |
V. Experimental Protocol: Decontamination of Glassware
This protocol details the step-by-step methodology for the decontamination of laboratory glassware used with this compound.
Materials:
-
Contaminated glassware
-
Appropriate solvent (e.g., ethanol, methanol, or DMSO)
-
Hazardous waste container for liquid rinsate
-
Squirt bottles
-
Laboratory detergent
-
Deionized water
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Don PPE: Put on your lab coat, safety glasses, and chemical-resistant gloves.
-
Perform in a Fume Hood: Conduct the initial rinsing steps within a chemical fume hood to minimize inhalation of solvent vapors.
-
First Rinse: Using a squirt bottle, rinse the inner surfaces of the contaminated glassware with a small amount of the chosen solvent. Swirl the solvent to ensure it contacts all surfaces.
-
Collect Rinsate: Carefully pour the solvent rinsate into the designated hazardous liquid waste container.
-
Repeat Rinse: Repeat the rinsing process two more times. Depending on your institution's guidelines, the second and third rinses may be disposable down the drain with copious amounts of water. Always verify this with your EHS office.
-
Detergent Wash: Wash the triple-rinsed glassware with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Place the clean glassware on a drying rack or in a drying oven.
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Essential Safety & Logistical Information for Handling Calycosin 7-O-xylosylglucoside
Personal Protective Equipment (PPE)
A comprehensive Personal Protective Equipment (PPE) strategy is crucial to minimize exposure when handling Calycosin 7-O-xylosylglucoside, primarily to prevent inhalation of powder and contact with skin and eyes.
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher particulate respirator | To prevent inhalation of fine powder, which can cause respiratory irritation. |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 standards | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile rubber (NBR) gloves | To prevent skin contact. The protective gloves used must comply with EC Directive 89/686/EEC and the related standard EN374.[1] |
| Body Protection | Long-sleeved laboratory coat | To protect skin and clothing from contamination. |
| Footwear | Closed-toe shoes | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is essential for the safe handling of this compound.
1. Pre-Handling:
- Ensure all necessary PPE is available and in good condition.
- Verify that the fume hood or other ventilated enclosure is functioning correctly.
- Clearly label all containers with the compound's name and any known hazards.
2. Handling the Solid Compound:
- Weighing: Conduct all weighing of the solid compound within a ventilated enclosure or fume hood to minimize the generation of airborne dust.
- Transferring: Use appropriate tools, such as spatulas, for transferring the powder. Handle with care to avoid creating dust.
3. Preparing Solutions:
- Dissolving: Slowly add the solvent to the weighed powder to prevent splashing. This should be performed within a fume hood.
- Mixing: If necessary, use sonication or vortexing to ensure the compound is fully dissolved.
4. Post-Handling:
- Decontamination: Thoroughly clean the work area and any equipment used.
- Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Condition | Specification | Rationale |
| Temperature | Store in a cool, dry place.[1] Refer to the manufacturer's certificate for specific storage temperatures.[1] | To ensure chemical stability. |
| Container | Tightly closed in the original receptacle.[1] | To prevent contamination and degradation. |
| Environment | Well-ventilated area, away from sources of ignition and heat.[1] | To minimize fire risk and ensure stability. |
| Incompatible Materials | Strong oxidizing agents.[1] | To prevent hazardous reactions.[1] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Unused Compound: Dispose of the unused solid compound as chemical waste in accordance with local, regional, and national regulations.[1] Do not dispose of it in regular trash or down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and weighing papers, should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed container for hazardous liquid waste.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
